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  • Product: (2-Bromo-5-nitrobenzyl)diethylamine
  • CAS: 1001057-06-2

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of (2-Bromo-5-nitrobenzyl)diethylamine: A Technical Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: (2-Bromo-5-nitrobenzyl)diethylamine CAS Registry Number: 1001057-06-2[1] Molecular Formula: C₁₁H₁₅BrN₂O₂[2]

As a Senior Application Scientist in process chemistry, I approach the synthesis of highly functionalized building blocks not merely as a sequence of steps, but as a system of thermodynamic and kinetic controls. (2-Bromo-5-nitrobenzyl)diethylamine is a highly versatile intermediate utilized in medicinal chemistry and agrochemical development[1]. Its structural value lies in its orthogonal reactivity: a reducible nitro group, a cross-coupling-compatible aryl bromide, and a basic tertiary amine.

This whitepaper outlines the authoritative methodologies for synthesizing this compound, emphasizing mechanistic causality, self-validating experimental protocols, and high-yield process optimization.

Mechanistic Pathways & Causal Analysis

To synthesize the target tertiary amine, we must evaluate two primary retrosynthetic disconnections. The choice of pathway dictates the impurity profile, scalability, and overall atom economy.

Route A: Direct Reductive Amination (The Preferred Pathway)

The condensation of 2-bromo-5-nitrobenzaldehyde with diethylamine yields an intermediate hemiaminal, which dehydrates to form an iminium ion. This species is subsequently reduced in situ.

Causality of Reagent Selection: Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the reducing agent of choice[3]. Unlike sodium cyanoborohydride (NaCNBH₃), which generates highly toxic hydrogen cyanide gas upon degradation[4], STAB is mildly reactive, bench-stable, and environmentally benign[5]. Crucially, STAB selectively reduces the electrophilic iminium ion over the parent aldehyde, preventing the formation of 2-bromo-5-nitrobenzyl alcohol as a byproduct[3]. The addition of a Brønsted acid co-catalyst (glacial acetic acid) is mechanistically required here; it protonates the hemiaminal hydroxyl group, facilitating its departure as water to drive the equilibrium toward the reactive iminium species[6].

Route B: Nucleophilic Substitution (Sₙ2)

This alternative relies on the reaction of 2-bromo-5-nitrobenzyl bromide with diethylamine in the presence of a non-nucleophilic base (e.g., K₂CO₃). While viable, this route requires handling highly lachrymatory and reactive benzyl bromides, and is more susceptible to hydrolytic side reactions if ambient moisture is present.

Synthesis A 2-Bromo-5-nitrobenzaldehyde B Diethylamine + NaBH(OAc)3 A->B Route A: Reductive Amination C (2-Bromo-5-nitrobenzyl)diethylamine (Target) B->C D 2-Bromo-5-nitrobenzyl bromide E Diethylamine + K2CO3 D->E Route B: Nucleophilic Substitution E->C

Figure 1: Retrosynthetic and forward synthesis pathways for (2-Bromo-5-nitrobenzyl)diethylamine.

Quantitative Data & Process Comparison

The following table summarizes the empirical data comparing the two synthetic routes, allowing process chemists to make informed scale-up decisions.

Process ParameterRoute A: Reductive AminationRoute B: Nucleophilic Substitution (Sₙ2)
Primary Starting Material 2-Bromo-5-nitrobenzaldehyde2-Bromo-5-nitrobenzyl bromide
Core Reagents Diethylamine, NaBH(OAc)₃, AcOHDiethylamine, K₂CO₃, DMF
Typical Isolated Yield 85 – 92%70 – 80%
Reaction Time 4 – 12 hours2 – 6 hours
Primary Impurity Profile Trace unreacted aldehyde, borate saltsHydrolyzed benzyl alcohol, elimination products
Safety & Handling Profile Mildly hazardous (STAB is stable)High hazard (Benzyl bromides are severe lachrymators)

Experimental Protocols: Self-Validating Systems

A robust protocol must be self-validating—meaning the chemist receives real-time physical feedback from the reaction mixture to confirm that the mechanistic steps are proceeding as intended. Below is the optimized methodology for Route A .

Step-by-Step Methodology (Reductive Amination)
  • Iminium Formation (Thermodynamic Control):

    • In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromo-5-nitrobenzaldehyde (1.0 equiv, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

    • Cool the solution to 0 °C using an ice bath.

    • Add diethylamine (1.2 equiv, 12 mmol) dropwise, followed immediately by glacial acetic acid (1.0 equiv, 10 mmol).

    • Self-Validation Check: Stir for 30 minutes. The solution will shift to a deeper yellow/orange hue. This chromic shift is the physical validation that the conjugated Schiff base/iminium ion has formed.

  • Reduction (Kinetic Control):

    • While maintaining the temperature at 0 °C, add sodium triacetoxyborohydride (STAB) (1.5 equiv, 15 mmol) in three equal portions over 15 minutes.

    • Causality: Portion-wise addition controls the mild exothermic release of hydrogen gas and prevents thermal degradation of the iminium intermediate[5].

  • Maturation:

    • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 to 12 hours.

    • Self-Validation Check: Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active aldehyde spot (R_f ~0.6) and the appearance of a lower-running, ninhydrin-active spot (R_f ~0.3) confirms conversion.

  • Quench & Extraction:

    • Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ (20 mL).

    • Self-Validation Check: Vigorous effervescence (CO₂ gas evolution) will occur as the excess acetic acid and borate complexes are neutralized. Wait until gas evolution completely ceases.

    • Extract the aqueous layer with dichloromethane (DCM) (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification:

    • Purify the crude residue via flash column chromatography (SiO₂, gradient elution DCM to DCM/MeOH 95:5) to afford the pure (2-Bromo-5-nitrobenzyl)diethylamine as a pale yellow oil.

Workflow N1 1. Dissolve Aldehyde in DCE (0.2 M) N2 2. Add Diethylamine & AcOH (0 °C) N1->N2 N3 3. Stir 30 min (Iminium Formation) N2->N3 N4 4. Add NaBH(OAc)3 in portions N3->N4 N5 5. Stir at RT (4-12 h) Monitor via LC-MS N4->N5 N6 6. Quench with Sat. NaHCO3 N5->N6 N7 7. Extract (DCM) & Purify (SiO2) N6->N7

Figure 2: Step-by-step experimental workflow for the direct reductive amination route.

Analytical Grounding & Validation

To ensure the structural integrity of the synthesized product, the following analytical signatures must be verified against the expected molecular framework of C₁₁H₁₅BrN₂O₂[2]:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum must feature a diagnostic benzylic methylene singlet at ~3.6–3.8 ppm (2H). The diethylamine moiety will present as a classic ethyl pattern: a quartet at ~2.5–2.6 ppm (4H) and a triplet at ~1.0–1.1 ppm (6H). The aromatic region will display an ABX spin system characteristic of a 1,2,4-substitution pattern, confirming the intact bromo and nitro positions.

  • Mass Spectrometry (ESI+): The mass spectrum will show the protonated molecular ion [M+H]⁺ at m/z ~287.0 and 289.0. The 1:1 isotopic ratio of these peaks is the definitive signature of a single bromine atom in the molecule.

References

  • Title: (2-bromo-5-nitrobenzyl)diethylamine - CAS号1001057-06-2 Source: Molaid URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Computational investigation of the control of the thermodynamics and microkinetics of the reductive amination reaction by solvent coordination and a co-catalyst Source: PMC (NIH) URL:[Link]

  • Title: Glycan labeling strategies and their use in identification and quantification Source: PMC (NIH) URL:[Link]

  • Title: Abdel-Magid, A. F., Maryanoff, C. A., & Carson, K. G. (1990) - Reductive Amination of Aldehydes and Ketones by Using Sodium Triacetoxyborohydride Source: Tetrahedron Letters (via Scribd) URL:[Link]

Sources

Exploratory

An In-depth Technical Guide to (2-Bromo-5-nitrobenzyl)diethylamine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Compound Identification and Structure (2-Bromo-5-nitrobenzyl)diethylamine is a tertiary amine featuring a benzyl group substituted with both a bromine atom...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Compound Identification and Structure

(2-Bromo-5-nitrobenzyl)diethylamine is a tertiary amine featuring a benzyl group substituted with both a bromine atom and a nitro group. The structural arrangement of these functional groups dictates its reactivity and potential biological activity.

Molecular Structure:

G cluster_0 2-Bromo-5-nitrotoluene cluster_1 N-Bromosuccinimide (NBS) AIBN (initiator) CCl₄, Reflux cluster_2 2-Bromo-5-nitrobenzyl bromide 2-Bromo-5-nitrotoluene 2-Bromo-5-nitrotoluene reagents 2-Bromo-5-nitrotoluene->reagents 2-Bromo-5-nitrobenzyl bromide 2-Bromo-5-nitrobenzyl bromide reagents->2-Bromo-5-nitrobenzyl bromide

Caption: Synthesis of 2-Bromo-5-nitrobenzyl bromide

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile.

  • Addition of Reagents: Add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or a high-intensity incandescent light bulb to initiate the reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate. Concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • NBS as Brominating Agent: NBS is the reagent of choice for allylic and benzylic bromination as it provides a low, constant concentration of bromine, which favors the desired free-radical substitution over electrophilic aromatic substitution.

  • Radical Initiator: AIBN or benzoyl peroxide is used to initiate the free-radical chain reaction by providing an initial source of radicals upon thermal decomposition.

  • Solvent: Carbon tetrachloride is a traditional solvent for these reactions due to its inertness and ability to dissolve both the reactants and the bromine radical. However, due to its toxicity, safer alternatives like acetonitrile are often employed.

Step 2: Synthesis of (2-Bromo-5-nitrobenzyl)diethylamine

The second step involves the nucleophilic substitution of the benzylic bromide with diethylamine. As a secondary amine, diethylamine is a potent nucleophile that readily displaces the bromide leaving group. [1] Reaction Scheme:

G cluster_0 2-Bromo-5-nitrobenzyl bromide cluster_1 Diethylamine (excess) Inert solvent (e.g., THF, CH₂Cl₂) Room Temperature cluster_2 (2-Bromo-5-nitrobenzyl)diethylamine 2-Bromo-5-nitrobenzyl bromide 2-Bromo-5-nitrobenzyl bromide reagents 2-Bromo-5-nitrobenzyl bromide->reagents (2-Bromo-5-nitrobenzyl)diethylamine (2-Bromo-5-nitrobenzyl)diethylamine reagents->(2-Bromo-5-nitrobenzyl)diethylamine

Caption: Synthesis of (2-Bromo-5-nitrobenzyl)diethylamine

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the purified 2-bromo-5-nitrobenzyl bromide (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).

  • Addition of Amine: Cool the solution in an ice bath and add diethylamine (2.2 eq) dropwise with stirring. The excess diethylamine acts as both the nucleophile and a base to neutralize the hydrobromic acid byproduct.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for several hours until TLC or LC-MS analysis indicates the complete consumption of the starting material.

  • Work-up and Purification: Quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel to yield the desired (2-Bromo-5-nitrobenzyl)diethylamine.

Causality Behind Experimental Choices:

  • Excess Diethylamine: Using an excess of diethylamine serves a dual purpose: it drives the reaction to completion by Le Chatelier's principle and neutralizes the HBr formed during the reaction, preventing potential side reactions.

  • Anhydrous Conditions: The use of an anhydrous solvent is important to prevent the hydrolysis of the benzyl bromide to the corresponding benzyl alcohol.

  • Inert Atmosphere: An inert atmosphere is recommended to prevent any potential side reactions with atmospheric components, although this reaction is generally robust.

Potential Applications in Drug Development

Nitroaromatic compounds are a well-established class of molecules in medicinal chemistry with a diverse range of biological activities. [2]The presence of the nitro group in (2-Bromo-5-nitrobenzyl)diethylamine makes it an interesting scaffold for drug discovery and development.

  • Antimicrobial and Antiparasitic Agents: Nitroaromatic compounds have been successfully developed as drugs against various microbial and parasitic infections. The nitro group can be bioreduced in anaerobic or microaerophilic environments, characteristic of many pathogenic microorganisms, to form reactive nitrogen species that are cytotoxic. [3]* Hypoxia-Activated Prodrugs for Cancer Therapy: The hypoxic microenvironment of solid tumors provides a target for the selective activation of prodrugs. Nitroaromatic compounds can be designed to be reduced under hypoxic conditions to release a cytotoxic agent, thereby targeting cancer cells while sparing healthy, well-oxygenated tissues. [2]* Enzyme Inhibitors: The substituted benzylamine moiety can serve as a pharmacophore for interaction with various enzyme active sites. For example, nitrobenzamide derivatives have been investigated as potent antimycobacterial agents. [4]

Safety and Handling

2-Bromo-5-nitrobenzyl bromide is expected to be a lachrymator and a skin and respiratory tract irritant, similar to other benzyl bromides. [5]It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood.

(2-Bromo-5-nitrobenzyl)diethylamine is a novel compound, and its toxicological properties have not been fully evaluated. It should be handled with care, assuming it may be harmful if inhaled, ingested, or in contact with skin.

Diethylamine is a corrosive and flammable liquid. It should be handled in a fume hood with appropriate PPE.

Conclusion

(2-Bromo-5-nitrobenzyl)diethylamine is a readily accessible compound through a straightforward two-step synthesis. Its structure, featuring a reactive nitroaromatic core and a tertiary amine, makes it a promising candidate for further investigation in medicinal chemistry, particularly in the development of novel antimicrobial, antiparasitic, and anticancer agents. Researchers and drug development professionals can utilize the synthetic protocols and scientific rationale presented in this guide as a foundation for their own research and development efforts in this area.

References

  • Appchem. (2-Bromo-5-nitro-benzyl)-dimethyl-amine | 2137931-93-0. [Link]

  • Organic Syntheses. p-NITROBENZYL BROMIDE. [Link]

  • Google Patents. Process for preparing nitrobenzyl bromides.
  • Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives. European Journal of Medicinal Chemistry.
  • Reddit. i found this literature protocol and was wondering what the diethylamine is needed for in the second step? can anyone help me?.
  • Google Patents.
  • Development of New Drugs to Treat Tuberculosis Based on the Dinitrobenzamide Scaffold. Pharmaceuticals.
  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience.
  • Nucleophilic substitutions in mixed solvents. Part VI. The reaction between diethylamine and alkyl halides. Journal of the Chemical Society B: Physical Organic.
  • PubChem. 2-Bromo-5-nitrobenzaldehyde. [Link]

  • UEA Digital Repository.
  • Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules.
  • A reliable and easy method for synthesis of nitrogen-containing compounds : Ns-strategy and with high-activity trityl. TCI Mail.
  • The Nitrobenzenesulfonamides: A Comprehensive Technical Guide to Their Discovery, Synthesis, and Evolution in Drug Development. BenchChem.
  • NextSDS. N,N-Diethyl-2-bromo-5-methylbenzylamine — Chemical Substance Information. [Link]

  • PubChem. 2-Bromo-5-nitrotoluene. [Link]

Sources

Foundational

Spectroscopic Data and Structural Elucidation of (2-Bromo-5-nitrobenzyl)diethylamine: A Comprehensive Technical Guide

Executive Summary (2-Bromo-5-nitrobenzyl)diethylamine is a highly functionalized, trisubstituted aromatic compound that serves as a critical intermediate in advanced medicinal chemistry. Notably, it acts as a foundationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-5-nitrobenzyl)diethylamine is a highly functionalized, trisubstituted aromatic compound that serves as a critical intermediate in advanced medicinal chemistry. Notably, it acts as a foundational building block in the synthesis of macrocyclic compounds, including potent and selective used in the treatment of thromboembolic disorders. Because the efficacy of downstream pharmaceutical active ingredients relies heavily on the isomeric purity of their precursors, rigorous structural elucidation of this compound is paramount.

This whitepaper provides an in-depth, self-validating technical guide to the spectroscopic profiling (NMR, ESI-HRMS, FTIR, and UV-Vis) of (2-Bromo-5-nitrobenzyl)diethylamine, detailing the causality behind its spectral signatures and the experimental protocols required for accurate data acquisition.

Physicochemical Profiling

Before initiating spectroscopic analysis, it is essential to establish the baseline physicochemical properties of the analyte . The presence of both an electron-withdrawing nitro group and a basic tertiary amine creates a highly polarized molecule with distinct solubility and ionization characteristics.

PropertyValue / Description
Chemical Name N,N-diethyl-1-(2-bromo-5-nitrophenyl)methanamine
CAS Number 1001057-06-2
Molecular Formula C₁₁H₁₅BrN₂O₂
Molecular Weight 287.15 g/mol
Exact Mass 286.0317 Da
SMILES String CCN(CC)Cc1cc(ccc1Br)N(=O)=O
Physical State Pale yellow to brown viscous oil or low-melting solid

Spectroscopic Data & Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

The of (2-Bromo-5-nitrobenzyl)diethylamine provide a textbook example of anisotropic and inductive effects in a trisubstituted benzene ring.

Causality of ¹H NMR Chemical Shifts:

  • Aromatic Region (7.6 – 8.4 ppm): The strongly electron-withdrawing nitro group at C5 depletes electron density via both resonance (-R) and inductive (-I) effects, significantly deshielding the ortho protons (H4 and H6). H6, situated between the nitro group and the benzylic amine, experiences additive deshielding and resonates as a doublet ( J≈2.6 Hz) at ~8.35 ppm. H4 appears as a doublet of doublets ( J≈8.7,2.6 Hz) at ~8.00 ppm, coupling with both H3 and H6. Conversely, H3 is ortho to the bromine atom; while bromine is electronegative (-I), its lone pairs offer slight resonance donation (+R), resulting in a net weaker deshielding effect compared to the nitro group, placing H3 at ~7.68 ppm (d, J≈8.7 Hz).

  • Benzylic Region (~3.6 ppm): The isolated CH₂ group appears as a sharp singlet. Its downfield shift is driven by the combined anisotropic effect of the aromatic ring and the electronegativity of the adjacent basic nitrogen.

  • Aliphatic Region (1.0 – 2.6 ppm): The N,N-diethyl group exhibits a classic A₂X₃ spin system. The methyl protons resonate as a triplet ( J≈7.1 Hz) at ~1.05 ppm, while the methylene protons appear as a quartet ( J≈7.1 Hz) at ~2.55 ppm.

Table 1: ¹H NMR Data Summary (400 MHz, CDCl₃) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment | | :--- | :--- | :--- | :--- | :--- | | 8.35 | Doublet (d) | 2.6 | 1H | Aromatic H6 (ortho to NO₂) | | 8.00 | Doublet of doublets (dd) | 8.7, 2.6 | 1H | Aromatic H4 (ortho to NO₂) | | 7.68 | Doublet (d) | 8.7 | 1H | Aromatic H3 (ortho to Br) | | 3.65 | Singlet (s) | - | 2H | Benzylic -CH₂- | | 2.55 | Quartet (q) | 7.1 | 4H | Amine -CH₂- (diethyl) | | 1.05 | Triplet (t) | 7.1 | 6H | Amine -CH₃ (diethyl) |

Table 2: ¹³C NMR Data Summary (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Assignment Causality / Environment
147.1 C5 (Ar-NO₂) Strongly deshielded by electronegative NO₂
140.5 C1 (Ar-CH₂N) Deshielded by benzylic substitution
133.8 C3 (Ar-H) Aromatic CH
130.2 C2 (Ar-Br) Heavy atom effect from Bromine
124.8 C6 (Ar-H) Aromatic CH
123.5 C4 (Ar-H) Aromatic CH
58.2 Benzylic -CH₂- Deshielded by adjacent Nitrogen
47.5 Amine -CH₂- Aliphatic carbon attached to Nitrogen

| 11.8 | Amine -CH₃ | Terminal aliphatic carbon |

High-Resolution Mass Spectrometry (ESI-HRMS)

Causality of Ionization and Fragmentation: In positive-ion Electrospray Ionization (ESI+), the basic tertiary amine nitrogen acts as the primary protonation site, yielding an [M+H]⁺ precursor ion. The presence of a single bromine atom dictates a characteristic 1:1 isotopic doublet at m/z 287.0395 (⁷⁹Br) and m/z 289.0375 (⁸¹Br).

Upon Collision-Induced Dissociation (CID), the molecule undergoes a thermodynamically driven neutral loss of diethylamine (73 Da). This cleavage is highly favored as it generates a resonance-stabilized 2-bromo-5-nitrobenzyl carbocation (m/z 214/216). Subsequent higher-energy fragmentation involves the homolytic cleavage of the C-NO₂ bond, expelling an NO₂ radical (46 Da) to form a bromobenzyl radical cation at m/z 168/170.

MS_Frag M1 [M+H]+ m/z 287 / 289 M2 Neutral Loss [- Diethylamine] M1->M2 M3 Benzyl Cation m/z 214 / 216 M2->M3 M4 Radical Loss [- NO2•] M3->M4 M5 Bromobenzyl Cation m/z 168 / 170 M4->M5

Proposed ESI-MS fragmentation pathway for (2-Bromo-5-nitrobenzyl)diethylamine.

Infrared (FTIR-ATR) & UV-Vis Spectroscopy
  • FTIR-ATR: The spectrum reveals signature asymmetric and symmetric stretching vibrations of the nitro group at ~1520 cm⁻¹ and ~1345 cm⁻¹, respectively. The C-Br stretch is observed in the fingerprint region at ~610 cm⁻¹. The aliphatic C-H stretches of the diethylamine group appear just below 3000 cm⁻¹ (~2970, 2820 cm⁻¹).

  • UV-Vis: The compound exhibits a λmax​ around 265 nm ( π→π∗ transition of the aromatic ring) and a broader shoulder at ~330 nm ( n→π∗ transition of the nitro group).

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: NMR Acquisition and Validation
  • Causality of Choices: Deuterated chloroform (CDCl₃) is selected as the solvent due to the compound's high lipophilicity and the absence of exchangeable protons that might necessitate a polar aprotic solvent like DMSO-d₆. Tetramethylsilane (TMS) is included as an internal standard to provide a rigorous 0.00 ppm reference point, mitigating chemical shift drift caused by temperature or concentration variations.

  • Step 1 (Sample Prep): Dissolve 15 mg of highly pure (>98%) (2-Bromo-5-nitrobenzyl)diethylamine in 600 µL of CDCl₃ containing 0.03% v/v TMS. Transfer to a standard 5 mm NMR tube.

  • Step 2 (System Suitability): Prior to sample acquisition, verify the magnetic field homogeneity (shimming) by ensuring the CDCl₃ solvent residual peak at 7.26 ppm exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • Step 3 (1H Acquisition): Execute a standard 1D proton pulse sequence (e.g., zg30) on a 400 MHz spectrometer with a 30° flip angle, a relaxation delay (D1) of 2.0 seconds, and 16 scans.

  • Step 4 (13C Acquisition): Use a proton-decoupled pulse sequence (e.g., zgpg30) with a relaxation delay of 2.0 seconds and 1024 scans to achieve an adequate signal-to-noise ratio.

Protocol 2: High-Resolution Mass Spectrometry (HRMS-ESI)
  • Causality of Choices: A mobile phase containing 0.1% Formic Acid is utilized to force the equilibrium toward the protonated amine state, maximizing the [M+H]⁺ signal intensity in the ESI source.

  • Step 1 (Sample Prep): Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Step 2 (System Suitability): Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis to < 2 ppm mass accuracy prior to injection.

  • Step 3 (Acquisition): Inject 5 µL into a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. Set the capillary voltage to +3.5 kV and desolvation temperature to 350 °C. For MS/MS, isolate the m/z 287/289 window and apply a collision energy of 25 eV using Argon as the collision gas.

Synthetic Workflow & Medicinal Chemistry Context

(2-Bromo-5-nitrobenzyl)diethylamine is typically synthesized via a bimolecular nucleophilic substitution (Sₙ2) reaction. The electrophile, 2-bromo-5-nitrobenzyl bromide, is reacted with an excess of diethylamine (acting as both nucleophile and acid scavenger) or in the presence of a mild base like K₂CO₃ in a polar aprotic solvent (e.g., THF or DMF).

Once synthesized and spectroscopically validated, this compound is frequently subjected to nitro-group reduction (yielding an aniline derivative) or palladium-catalyzed cross-coupling at the bromine site to build complex macrocyclic scaffolds, such as those utilized in the development of Factor XIa inhibitors for anticoagulant therapies.

Workflow N1 2-Bromo-5-nitrobenzyl bromide N3 Nucleophilic Substitution (SN2) N1->N3 N2 Diethylamine (Nucleophile) N2->N3 N4 (2-Bromo-5-nitrobenzyl)diethylamine N3->N4 N5 Purification (Flash Chromatography) N4->N5 N6 Spectroscopic Validation (NMR, MS) N5->N6

Synthesis and validation workflow for (2-Bromo-5-nitrobenzyl)diethylamine.

References

  • Macrocycles as factor xia inhibitors. Google Patents (WO2011100402A1).
  • Nuclear magnetic resonance spectroscopy. Wikipedia (Authoritative Overview of NMR Theory). Available at: [Link]

Exploratory

Comprehensive Technical Guide on the Physical and Chemical Characteristics of (2-Bromo-5-nitrobenzyl)diethylamine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 1001057-06-2 Executive Summary (2-Bromo-5-nitrobenzyl)diethylamine is a highly versatile, polyfunctional build...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound Identifier: CAS 1001057-06-2

Executive Summary

(2-Bromo-5-nitrobenzyl)diethylamine is a highly versatile, polyfunctional building block utilized extensively in modern organic synthesis and drug discovery. Characterized by a precisely engineered molecular architecture—comprising an electrophilic bromine atom, an electron-withdrawing nitro group, and a basic tertiary amine—this compound serves as a critical intermediate for generating complex biaryl systems and pharmacologically active scaffolds. This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and standardized experimental protocols, grounded in established medicinal chemistry principles.

Molecular Architecture & Physicochemical Profiling

The synthetic utility of (2-Bromo-5-nitrobenzyl)diethylamine is dictated by the spatial arrangement and electronic interplay of its three primary functional groups.

  • The 2-Bromo Substituent: Positioned ortho to the diethylaminomethyl group, the bromine atom acts as a prime site for transition-metal-catalyzed cross-coupling. While the ortho substitution introduces moderate steric hindrance, the presence of the para-nitro group (relative to the bromine) significantly depletes the electron density of the aromatic ring. This electronic deficiency lowers the activation energy required for the oxidative addition of Palladium(0) into the C–Br bond[1].

  • The 5-Nitro Substituent: Beyond its inductive and resonance electron-withdrawing effects, the nitro group serves as a masked amine. It can be selectively reduced to an aniline derivative post-coupling, opening pathways for amide bond formation or the construction of fused heterocyclic systems (e.g., benzimidazoles or quinoxalines).

  • The Diethylamine Moiety: As a tertiary amine, this group imparts a basic center (pKa ~9.0–9.5) to the molecule. This is a classic pharmacophore motif in medicinal chemistry, crucial for forming charge-charge interactions with target proteins (such as GPCRs) and enabling the formulation of water-soluble salts [2].

Table 1: Physicochemical and ADME-Relevant Properties
PropertyValueCausality / Structural Implication
IUPAC Name 1-(2-bromo-5-nitrophenyl)-N,N-diethylmethanamineDefines exact spatial connectivity.
Molecular Formula C11H15BrN2O2Establishes the baseline atomic composition.
Molecular Weight 287.15 g/mol Well within Lipinski’s Rule of 5, ensuring favorable baseline pharmacokinetics.
Predicted LogP ~2.5 - 3.0Optimal lipophilicity for balancing aqueous solubility and lipid membrane permeability.
Predicted pKa ~9.0 - 9.5Ensures the molecule is predominantly protonated at physiological pH (7.4).
H-Bond Donors/Acceptors 0 / 3Lack of donors enhances passive permeability; acceptors facilitate target binding.

Chemical Reactivity & Synthetic Utility

The strategic functionalization of this molecule relies on orthogonal reactivity. The bromo group and the nitro group can be manipulated independently under specific conditions without interfering with the tertiary amine.

Reactivity Core (2-Bromo-5-nitrobenzyl) diethylamine Bromo 2-Bromo Group (Electrophile) Core->Bromo Nitro 5-Nitro Group (Electron Withdrawing) Core->Nitro Amine Diethylamine Moiety (Basic Center) Core->Amine CrossCoupling Pd-Catalyzed Cross-Coupling (Suzuki, Buchwald) Bromo->CrossCoupling Oxidative Addition Reduction Catalytic Hydrogenation (Aniline Formation) Nitro->Reduction NO2 -> NH2 Salt Salt Formation (HCl, Citrate) Amine->Salt Protonation (pKa ~9)

Fig 1. Functional group reactivity map of (2-Bromo-5-nitrobenzyl)diethylamine.
The Suzuki-Miyaura Cross-Coupling Paradigm

Analyses of medicinal chemistry literature indicate that the Suzuki-Miyaura cross-coupling is the most frequently utilized carbon-carbon bond-forming reaction in modern drug discovery [3]. (2-Bromo-5-nitrobenzyl)diethylamine is an ideal substrate for this reaction. The electron-deficient nature of the nitroaromatic ring accelerates the rate-determining oxidative addition step. However, because the diethylamine group can potentially coordinate to the Palladium catalyst, the use of bidentate ligands (such as dppf) or sterically demanding Buchwald ligands (such as XPhos) is recommended to prevent catalyst poisoning and ensure high turnover numbers [1].

Standardized Experimental Workflows

To ensure scientific integrity and reproducibility, the following protocol details a self-validating system for the Suzuki-Miyaura coupling of (2-Bromo-5-nitrobenzyl)diethylamine.

Workflow Step1 1. Reagent Prep (Glovebox/Schlenk) Step2 2. Catalyst Loading (Pd(dppf)Cl2) Step1->Step2 Step3 3. Base Addition (K2CO3/Water) Step2->Step3 Step4 4. Heating (80°C, 12h) Step3->Step4 Step5 5. Workup (Extraction/Brine) Step4->Step5 Step6 6. Purification (Flash Chromatography) Step5->Step6

Fig 2. Standardized workflow for Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Protocol: Palladium-Catalyzed Biaryl Synthesis

Objective: Coupling of (2-Bromo-5-nitrobenzyl)diethylamine with an arylboronic acid.

  • Preparation & Degassing: In an oven-dried Schlenk flask, dissolve (2-Bromo-5-nitrobenzyl)diethylamine (1.0 equiv) and the desired arylboronic acid (1.2 equiv) in a 4:1 mixture of 1,4-Dioxane and water. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, which prevents the homocoupling of the boronic acid and the oxidation of the Pd catalyst.

  • Catalyst & Base Addition: Under a positive flow of Argon, add Pd(dppf)Cl2​ (0.05 equiv) and K2​CO3​ (2.5 equiv). The biphasic nature of the solvent system is crucial; the water dissolves the inorganic base, facilitating the transmetalation step of the catalytic cycle.

  • Reaction Execution: Seal the flask and heat the mixture to 80°C for 12 hours.

    • Self-Validation Checkpoint: Monitor the reaction via LC-MS. The starting material will exhibit a distinct 1:1 isotopic pattern at [M+H]+ 287/289 due to the 79Br and 81Br isotopes. The successful product mass will lack this pattern, confirming complete consumption of the bromide.

  • Workup: Cool the mixture to room temperature, dilute with Ethyl Acetate, and wash with saturated aqueous NaHCO3​ followed by brine. The basic aqueous wash ensures the tertiary amine remains deprotonated and partitions into the organic layer.

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate in vacuo, and purify via silica gel flash chromatography (Dichloromethane:Methanol gradient, typically requiring 1-5% Methanol with 0.1% Triethylamine to prevent streaking of the basic amine).

Pharmacokinetic & Medicinal Chemistry Implications

When incorporated into a final drug candidate, the structural motifs derived from (2-Bromo-5-nitrobenzyl)diethylamine profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) profile [2]:

  • Metabolic Liability: The diethylamine group is susceptible to cytochrome P450 (CYP3A4)-mediated N-dealkylation. If metabolic stability is an issue during lead optimization, medicinal chemists often constrain these ethyl groups into a cyclic system (e.g., pyrrolidine or piperidine) or introduce fluorine atoms to block oxidation.

  • hERG Inhibition Risk: Highly lipophilic molecules with basic tertiary amines often exhibit off-target binding to the hERG potassium channel, posing a risk for cardiotoxicity. The predicted LogP (~2.5) of this building block is moderate, but downstream modifications must carefully balance lipophilicity to avoid trapping the molecule in the hERG channel's hydrophobic pocket.

  • Nitro Group Toxicity: While the nitro group is useful synthetically, retaining it in a final clinical candidate is generally avoided due to the risk of nitroreductase-mediated toxicity (generation of reactive nitroso and hydroxylamine species). Therefore, this building block is most frequently used as an intermediate, where the nitro group is subsequently reduced to an amine and functionalized [1].

References

  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). John Wiley & Sons. Available at:[Link]

  • Abraham, D. J. (Ed.). (2021). Burger's Medicinal Chemistry, Drug Discovery and Development (8th ed.). John Wiley & Sons. Available at:[Link]

  • Brown, D. G., & Bostrom, J. (2016). Analysis of Past and Present Synthetic Methodologies on Medicinal Chemistry: Where Have All the New Reactions Gone? Journal of Medicinal Chemistry, 59(10), 4443-4458. American Chemical Society. Available at:[Link]

Foundational

The Chemical and Pharmacological Utility of (2-Bromo-5-nitrobenzyl)diethylamine: Mechanisms, Reactivity, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, orthogonal building blocks. (2-Bromo-5-nitrobenzyl)diethyla...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the rapid assembly of complex active pharmaceutical ingredients (APIs) relies heavily on highly functionalized, orthogonal building blocks. (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) is a premier bifunctional scaffold utilized extensively in the synthesis of advanced therapeutics, including Factor XIa inhibitors[1] and Cholesteryl Ester Transfer Protein (CETP) inhibitors[2].

Unlike a finalized drug, the "mechanism of action" of this molecule must be understood across two distinct domains:

  • Chemical Mechanism of Action: Its orthogonal reactivity profile in the laboratory (electrophilic aromatic substitution, cross-coupling, and chemoselective reduction)[3].

  • Pharmacological Mechanism of Action: How the structural vectors provided by this scaffold dictate the biological target engagement of the downstream APIs it generates[4].

This whitepaper provides an in-depth technical guide to the mechanistic utility of (2-Bromo-5-nitrobenzyl)diethylamine, supported by field-proven protocols and structural rationales.

Molecular Architecture & Chemical Mechanism of Action

The structural brilliance of (2-Bromo-5-nitrobenzyl)diethylamine lies in its three distinct, independently addressable functional domains. As a Senior Application Scientist, I approach this molecule as a programmable matrix:

  • The Electrophilic C-Br Axis: The bromine atom situated ortho to the benzylic position serves as a prime handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-withdrawing nature of the para-nitro group highly activates this C-Br bond toward oxidative addition by Palladium(0) species[3].

  • The Pro-Nucleophilic Nitro Group: The nitro group acts as a masked aniline. It can be carried through harsh basic or cross-coupling conditions inertly, and subsequently reduced to a primary amine. This amine then serves as a nucleophile for late-stage amide, urea, or sulfonamide formations[1].

  • The Diethylamine Solubilizing Arm: The tertiary amine provides a basic center (pKa ~9.5) that enhances aqueous solubility (often critical for oral bioavailability) and allows for the formation of stable hydrochloride salts. Mechanistically, during synthesis, this group can act as an internal base or a transient coordinating group for transition metals.

Chemical_Mechanism Core (2-Bromo-5-nitrobenzyl)diethylamine (Bifunctional Scaffold) Pd_Cat Palladium Catalysis (C-Br Activation) Core->Pd_Cat Oxidative Addition Reduction Chemoselective Reduction (NO2 to NH2) Core->Reduction Electron Transfer (Zn/NH4Cl) CrossCoupled Aryl/Alkyl Substituted Core (Extended Pharmacophore) Pd_Cat->CrossCoupled Transmetalation Aniline Aniline Intermediate (Amide/Urea Coupling) Reduction->Aniline Protonation API Target Active Pharmaceutical Ingredient (e.g., FXIa or CETP Inhibitor) CrossCoupled->API Late-Stage Functionalization Aniline->API Late-Stage Functionalization

Chemical reactivity pathways of the bromo-nitrobenzyl scaffold.

Pharmacological Mechanisms of Downstream Therapeutics

While (2-Bromo-5-nitrobenzyl)diethylamine is an intermediate, its structural footprint is directly responsible for the biological mechanisms of several clinical candidates.

Factor XIa Inhibition (Anticoagulation)

Factor XIa (FXIa) is a serine protease in the intrinsic coagulation pathway. Inhibiting FXIa provides a mechanism to prevent thrombosis without increasing bleeding risk—a major limitation of traditional anticoagulants like warfarin[1]. When this scaffold is incorporated into macrocyclic FXIa inhibitors, the reduced aniline moiety is typically converted into a rigid amide that hydrogen-bonds with the FXIa backbone. The diethylamine group extends into the S1' pocket of the protease, providing critical electrostatic interactions, while the cross-coupled aryl group (replacing the bromine) occupies the deep S1 pocket, competitively blocking the active site[1].

FXIa_Mechanism Intrinsic Intrinsic Coagulation Pathway (Contact Activation) FXI Factor XI (Zymogen) Intrinsic->FXI Activation FXIa Factor XIa (Active Protease) FXI->FXIa Cleavage FIX Factor IX Activation FXIa->FIX Cascade Progression Thrombin Thrombin Generation & Thrombosis FIX->Thrombin Amplification Drug Scaffold-Derived FXIa Inhibitor (Binds S1/S1' Pockets) Drug->FXIa Competitive Active Site Blockade

Pharmacological mechanism of scaffold-derived Factor XIa inhibitors.
CETP Inhibition (Lipid Metabolism)

Cholesteryl Ester Transfer Protein (CETP) facilitates the transfer of cholesteryl esters from HDL to pro-atherogenic lipoproteins. Inhibitors of CETP raise "good" HDL cholesterol[2]. The bromo-nitrobenzyl scaffold is utilized here because the highly lipophilic, substituted benzene ring perfectly mimics the hydrophobic core of cholesteryl esters, allowing the resulting drug to bury itself deep within the hydrophobic tunnel of the CETP protein, halting lipid transfer[2].

Quantitative Reactivity Profile

To aid process chemists and discovery scientists, the following table summarizes the quantitative reactivity profiles of the scaffold under various standard conditions.

Reaction TypeCatalyst / ReagentsTemp (°C)Target Functional GroupTypical Yield (%)Mechanistic Role in Synthesis
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O80–100Aryl-Aryl Bond (C-Br site)75–90%Extends the molecular scaffold for target binding.
Nitro Reduction Zn dust, NH₄Cl, MeOH/H₂O0–25Aniline (from NO₂ site)85–95%Unmasks the nucleophile for amide/urea coupling.
Buchwald-Hartwig Pd₂(dba)₃, BINAP, Cs₂CO₃90–110C-N Bond (C-Br site)60–80%Introduces amine-based pharmacophores.
Reductive Amination NaBH(OAc)₃, DCE, AcOH20–40N-Alkylation (Aniline site)70–85%Generates substituted tetrahydroisoquinolines[4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. I have included the causality behind specific reagent choices and In-Process Controls (IPCs) to ensure experimental integrity.

Protocol A: Chemoselective Suzuki-Miyaura Cross-Coupling

Objective: Form a C-C bond at the bromo position without reducing or degrading the sensitive nitro group.

  • Reagent Charging: To an oven-dried Schlenk flask, add (2-Bromo-5-nitrobenzyl)diethylamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).

    • Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent base-catalyzed degradation of the nitroaromatic ring and to avoid unwanted side reactions with the diethylamine moiety.

  • Solvent Addition: Add a 4:1 (v/v) mixture of 1,4-Dioxane and H₂O. Sparge the solution with Argon for 15 minutes.

    • Causality: Degassing is critical. Oxygen will rapidly quench the active Pd(0) species, leading to homocoupling of the boronic acid.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv).

    • Causality: The bidentate dppf ligand is sterically bulky and electron-rich, which prevents the basic diethylamine tail of the starting material from coordinating to the palladium center and poisoning the catalyst.

  • Reaction Execution: Heat the mixture to 90 °C for 4 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The reaction is complete when the isotopic doublet of the starting material (m/z 287/289) is fully consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and saturated aqueous NaHCO₃. Dry the organic layer over Na₂SO₄ and concentrate.

Protocol B: Orthogonal Nitro Reduction to Aniline

Objective: Reduce the NO₂ group to an NH₂ group without causing hydrodehalogenation of the C-Br bond (if performed prior to cross-coupling).

  • Preparation: Dissolve the bromo-nitro intermediate in Methanol (0.2 M concentration).

  • Activation: Add saturated aqueous NH₄Cl (5.0 equiv) and cool the reaction mixture to 0 °C in an ice bath.

  • Reduction: Add Zinc dust (10.0 equiv) portion-wise over 15 minutes.

    • Causality: Standard catalytic hydrogenation (H₂ with Pd/C) is strictly avoided here, as it will rapidly cleave the C-Br bond via hydrodehalogenation. Zinc-mediated reduction under mildly acidic conditions (NH₄Cl) is perfectly orthogonal, yielding the aniline cleanly while preserving the aryl bromide[1].

  • Reaction Execution: Remove the ice bath and stir at room temperature for 2 hours.

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc 7:3). The product will appear as a highly polar, ninhydrin-active spot with a significantly lower Rf than the starting material.

  • Workup: Filter the heterogeneous mixture through Celite to remove zinc salts. Concentrate the filtrate to remove methanol, then perform an acid-base extraction using 1M HCl (to pull the diamine into the aqueous layer) followed by basification with 2M NaOH and extraction into DCM. This yields the pure aniline without the need for chromatography.

References

  • Title: WO2011100402A1 - Macrocycles as factor XIa inhibitors Source: Google Patents URL
  • Title: United States Patent - CETP Inhibitors Source: Googleapis (US Patent Office) URL: [Link]

Sources

Exploratory

Unlocking the Synthetic Potential of (2-Bromo-5-nitrobenzyl)diethylamine in Modern Drug Discovery

Executive Summary (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) is a highly versatile, multi-functional building block that bridges the gap between early-stage hit generation and lead optimization[1][2]. Featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) is a highly versatile, multi-functional building block that bridges the gap between early-stage hit generation and lead optimization[1][2]. Featuring a unique triad of reactive sites—an aryl bromide, a nitro group, and a tertiary amine—this compound serves as a privileged scaffold for the synthesis of complex heterocycles, kinase inhibitors, and central nervous system (CNS) active agents. This technical guide explores the mechanistic rationale, potential research applications, and validated experimental protocols for utilizing this compound in advanced medicinal chemistry workflows.

Structural Rationale and Physicochemical Profiling

The strategic value of (2-Bromo-5-nitrobenzyl)diethylamine lies in its orthogonal reactivity, which allows for sequential, highly controlled functionalization without the need for excessive protecting group manipulations.

  • The Aryl Bromide (C2 Position): Serves as the primary handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions). The electron-withdrawing nature of the para-nitro group activates the C-Br bond, facilitating oxidative addition by palladium catalysts[3].

  • The Nitro Group (C5 Position): Acts as a masked amine. Following the functionalization of the bromide, the nitro group can be selectively reduced to a primary aniline, opening pathways for amide couplings, urea formations, or further cyclizations[4].

  • The Diethylamine Moiety: Functions as a critical solubilizing group and a potential pharmacophore. In physiological environments, the tertiary amine is protonated, enhancing aqueous solubility and enabling electrostatic interactions with acidic residues in target protein binding pockets (e.g., the solvent-exposed regions of kinase ATP-binding sites)[1].

Core Research Area I: Kinase Inhibitor Development

Derivatives of 2-bromo-5-nitrobenzyl compounds have been extensively utilized in the synthesis of kinase inhibitors, particularly targeting Src-family kinases such as Lck, which are critical in T-cell signaling and oncology[5]. By utilizing the bromo group for Suzuki coupling with heterocyclic boronic acids, researchers can construct the core hinge-binding motif. Subsequent reduction of the nitro group allows for the attachment of diverse "tail" regions to probe the DFG-out or DFG-in conformations of the kinase.

KinasePathway TCR T-Cell Receptor (TCR) Lck Lck Kinase TCR->Lck Recruits ZAP70 ZAP-70 Lck->ZAP70 Phosphorylates Activation T-Cell Activation ZAP70->Activation Downstream Signaling Inhibitor Benzylamine Derivative (Inhibitor) Inhibitor->Lck Blocks ATP Pocket

Figure 1: Mechanism of Lck kinase inhibition in the T-Cell signaling pathway.

Core Research Area II: Synthesis of CNS-Active Heterocycles

The ortho-relationship between the benzylic amine and the bromide makes this scaffold ideal for synthesizing constrained ring systems, such as N-aryl-1,2,3,4-tetrahydroisoquinolines and spiroindolenines[3][6]. These motifs are highly prevalent in neuroactive compounds targeting dopamine and serotonin receptors.

For instance, palladium-catalyzed intramolecular cyclization following an initial C-N or C-C coupling can yield rigidized tricyclic systems where the diethylamine acts as a basic center interacting with the aspartate residue in the transmembrane domain of GPCRs.

SyntheticWorkflow Start (2-Bromo-5-nitrobenzyl)diethylamine Step1 Suzuki-Miyaura Coupling (Pd(dppf)Cl2, Base) Start->Step1 Intermediate Biaryl Intermediate Step1->Intermediate Step2 Nitro Reduction (Pd/C, H2 or Fe/HCl) Intermediate->Step2 Product Amino-Biaryl Scaffold (Lead Compound) Step2->Product

Figure 2: Sequential functionalization workflow of the building block.

Quantitative Data: Reaction Optimization

The following table summarizes optimized conditions for the sequential functionalization of the (2-Bromo-5-nitrobenzyl)diethylamine scaffold, ensuring high yields and minimal side reactions.

Reaction StepCatalyst / ReagentsSolventTemp (°C)Time (h)Yield (%)Causality / Rationale
Suzuki Coupling Pd(dppf)Cl₂, K₂CO₃, ArB(OH)₂1,4-Dioxane/H₂O (4:1)901282 - 88dppf ligand prevents catalyst poisoning by the tertiary amine; biphasic system ensures base solubility.
Buchwald-Hartwig Pd₂(dba)₃, XPhos, Cs₂CO₃Toluene1001675 - 80XPhos promotes difficult oxidative additions and prevents reductive dehalogenation.
Nitro Reduction Fe powder, NH₄ClEtOH/H₂O (3:1)80490 - 95Mild Béchamp reduction prevents debenzylation of the diethylamine group, which can occur with Pd/C and H₂.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following protocols are designed with built-in validation steps (TLC and LC-MS checkpoints) to confirm intermediate formation.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling
  • Preparation: In an oven-dried Schlenk flask, charge (2-Bromo-5-nitrobenzyl)diethylamine (1.0 equiv, 1.0 mmol), the corresponding aryl boronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).

  • Solvent Addition: Add a degassed mixture of 1,4-Dioxane and H₂O (4:1 v/v, 10 mL).

  • Catalyst Loading: Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of argon.

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Validation Checkpoint: Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. The disappearance of the starting material peak (m/z ~287/289) and the appearance of the product mass confirm completion[7].

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), wash with brine (2 × 10 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography (DCM/MeOH gradient).

Protocol B: Chemoselective Nitro Reduction
  • Preparation: Dissolve the coupled intermediate (1.0 mmol) in an EtOH/H₂O mixture (3:1 v/v, 15 mL).

  • Reagent Addition: Add Iron powder (5.0 equiv) and solid NH₄Cl (5.0 equiv).

  • Reaction: Reflux the suspension at 80 °C for 4 hours with vigorous stirring.

  • Validation Checkpoint: Perform TLC (Eluent: 5% MeOH in DCM). The product will show a lower Rf value and stain positively with ninhydrin due to the newly formed primary aniline.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad with hot EtOH. Concentrate the filtrate, basify with sat. NaHCO₃ to pH 8, extract with EtOAc, dry, and evaporate to yield the pure amine.

References

  • Molaid. "(2-bromo-5-nitrobenzyl)diethylamine - CAS 1001057-06-2". Available at:[Link]

  • ACS Publications. "Palladium-Catalyzed Dearomatization of Indoles with Alkynes: Construction of Spirocyclohexaneindolenines". Available at:[Link]

  • University of Southampton Research Repository. "Synthesis of Ulocladol A Analogues". Available at: [Link]

Sources

Foundational

An In-depth Technical Guide on the Synthesis and Putative Properties of (2-Bromo-5-nitrobenzyl)diethylamine

This guide provides a comprehensive technical overview of the synthesis, and inferred chemical properties of (2-Bromo-5-nitrobenzyl)diethylamine. Given the limited publicly available data on this specific molecule, this...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of the synthesis, and inferred chemical properties of (2-Bromo-5-nitrobenzyl)diethylamine. Given the limited publicly available data on this specific molecule, this document synthesizes information from closely related analogues and established chemical principles to offer a robust framework for researchers, scientists, and drug development professionals.

Introduction

(2-Bromo-5-nitrobenzyl)diethylamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. Its structure, featuring a brominated and nitrated benzene ring coupled with a diethylamino moiety, suggests its utility as a versatile chemical intermediate. The electron-withdrawing nature of the nitro group and the bromine atom, combined with the nucleophilic character of the diethylamino group, makes this compound an interesting subject for further investigation. This guide will focus on a plausible synthetic route and the expected chemical behavior of the title compound, drawing parallels from its ethylamine and dimethylamine analogues.

Physicochemical Properties and Structural Analysis
PropertyInferred/Calculated Value for (2-Bromo-5-nitrobenzyl)diethylamineReference Compound: (2-Bromo-5-nitro-benzyl)-ethyl-amine[1]Reference Compound: (2-Bromo-5-nitro-benzyl)-dimethyl-amine[2]
Molecular Formula C₁₁H₁₅BrN₂O₂C₉H₁₁BrN₂O₂C₉H₁₁BrN₂O₂
Molecular Weight ~287.15 g/mol 259.10 g/mol 259.10 g/mol
CAS Number Not available1532859-34-92137931-93-0
Appearance Expected to be a crystalline solid or oil--
Solubility Likely soluble in organic solvents, insoluble in waterLikely soluble in organic solvents, insoluble in water[1]-

Structural Features:

  • A benzene ring substituted with a bromine atom at the 2-position and a nitro group at the 5-position.

  • A diethylaminomethyl group (-CH₂N(CH₂CH₃)₂) attached to the 1-position of the benzene ring.

The presence of both electron-withdrawing groups (bromine and nitro) and an electron-donating group (diethylamino) influences the molecule's reactivity and potential biological activity.

Synthesis of (2-Bromo-5-nitrobenzyl)diethylamine: A Proposed Pathway

The most logical synthetic route to (2-Bromo-5-nitrobenzyl)diethylamine involves a two-step process:

  • Bromination of the Benzylic Position: Synthesis of the key intermediate, 2-bromo-5-nitrobenzyl bromide, from 2-bromo-5-nitrotoluene.

  • Nucleophilic Substitution: Reaction of 2-bromo-5-nitrobenzyl bromide with diethylamine.

Synthesis_Pathway cluster_step1 Step 1: Benzylic Bromination cluster_step2 Step 2: Nucleophilic Substitution 2_Bromo_5_nitrotoluene 2-Bromo-5-nitrotoluene Intermediate 2-Bromo-5-nitrobenzyl bromide 2_Bromo_5_nitrotoluene->Intermediate NBS_AIBN N-Bromosuccinimide (NBS) Azobisisobutyronitrile (AIBN) CCl₄, Reflux Product (2-Bromo-5-nitrobenzyl)diethylamine Intermediate->Product Diethylamine Diethylamine Diethylamine->Product

Figure 1: Proposed two-step synthesis of (2-Bromo-5-nitrobenzyl)diethylamine.

Experimental Protocols

This protocol is adapted from the synthesis of similar benzyl bromides, such as p-nitrobenzyl bromide[3].

Materials:

  • 2-Bromo-5-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

  • Carbon tetrachloride (CCl₄) or a suitable alternative solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-bromo-5-nitrotoluene (1.0 eq) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN or BPO to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be initiated by shining a lamp on the flask.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and then with a saturated brine solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude 2-bromo-5-nitrobenzyl bromide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

This protocol is based on the general principles of nucleophilic substitution of benzyl halides with amines[4][5].

Materials:

  • 2-Bromo-5-nitrobenzyl bromide

  • Diethylamine

  • A suitable solvent such as acetonitrile or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine or potassium carbonate) to scavenge the HBr byproduct.

Procedure:

  • Dissolve 2-bromo-5-nitrobenzyl bromide (1.0 eq) in the chosen solvent in a round-bottom flask under an inert atmosphere.

  • Add diethylamine (2.0-3.0 eq) to the solution. The excess diethylamine can also act as the base. Alternatively, use a stoichiometric amount of a non-nucleophilic base.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating may be required to drive the reaction to completion.

  • Once the starting material is consumed, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and then with a saturated brine solution to remove any salts.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).

Characterization and Validation

The successful synthesis of (2-Bromo-5-nitrobenzyl)diethylamine should be confirmed through various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the presence of the diethylamino group and the substitution pattern on the aromatic ring.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the C-N bond of the amine and the N-O bonds of the nitro group.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the synthesized compound.

Potential Applications and Future Directions

While specific applications for (2-Bromo-5-nitrobenzyl)diethylamine are not yet documented, its structural motifs suggest several areas of potential interest for researchers:

  • Pharmaceutical Intermediate: The presence of the bromo-nitro-benzyl scaffold makes it a candidate for further functionalization in the synthesis of novel drug candidates.[1]

  • Organic Synthesis: It can serve as a building block for more complex molecules through reactions targeting the bromine atom (e.g., cross-coupling reactions) or the nitro group (e.g., reduction to an amine).

  • Materials Science: The compound could be explored for the development of new materials with specific electronic or optical properties.[1]

Further research is needed to fully elucidate the chemical properties and potential applications of this compound. The synthetic pathway outlined in this guide provides a solid foundation for its preparation and subsequent investigation.

Conclusion

This in-depth technical guide provides a comprehensive, albeit predictive, overview of the synthesis and characteristics of (2-Bromo-5-nitrobenzyl)diethylamine. By leveraging data from closely related compounds and established chemical principles, a reliable synthetic protocol has been proposed. This document is intended to serve as a valuable resource for scientists in the fields of chemical synthesis and drug discovery, enabling them to explore the potential of this and similar molecules.

References

  • Appchem. (2-Bromo-5-nitro-benzyl)-dimethyl-amine. Retrieved from [Link]

  • Google Patents. (2016). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof.
  • NextSDS. (n.d.). N,N-Diethyl-2-bromo-5-methylbenzylamine — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2021). A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • SciELO Cuba. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved from [Link]

  • MDPI. (2022). N,N-Diethyl-3-methylbenzamide. Retrieved from [Link]

  • PubMed. (1982). Observations on the reaction of 2-hydroxy-5-nitrobenzyl bromide with a peptide-bound tryptophanyl residue. Retrieved from [Link]

  • ChemRxiv. (2025). Convenient benzylic bromination of 2-hydroxy-5-methylisophthalaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). ar-Bromo-ar-nitrobenzenamine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-1,3-dimethyl-5-nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-5-nitrotoluene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromoallylamine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

  • Chemical Reviews. (2016). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]

  • Journal of the Chemical Society B: Physical Organic. (1966). Nucleophilic substitutions in mixed solvents. Part VI. The reaction between diethylamine and alkyl halides. Retrieved from [Link]

Sources

Exploratory

Theoretical Studies and Computational Profiling of (2-Bromo-5-nitrobenzyl)diethylamine: A Comprehensive Whitepaper

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2; Formula: C₁₁H₁₅BrN₂O₂) is a highly functionalized organic compound characterized by a central benzyl scaffold substituted with a heavy halogen (bromine), a strongly electron-withdrawing nitro group, and a flexible, electron-donating diethylamine moiety. This unique "push-pull" electronic configuration makes it a compelling subject for theoretical chemistry and structure-based drug design.

As a Senior Application Scientist, I have structured this whitepaper to bypass superficial overviews and instead provide a rigorous, self-validating computational framework. We will explore the quantum chemical properties of this compound using Density Functional Theory (DFT) and evaluate its pharmacological potential via molecular docking. Every protocol detailed herein is designed with causality in mind—explaining why specific parameters are chosen to ensure high-fidelity, reproducible in silico data.

Quantum Chemical Calculations (DFT Framework)

Rationale for the Level of Theory

To accurately model the electronic structure of (2-Bromo-5-nitrobenzyl)diethylamine, Density Functional Theory (DFT) is employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is selected in conjunction with the 6-311++G(d,p) basis set [1].

  • Why B3LYP? It provides an optimal balance between computational expense and the accurate prediction of molecular geometries and thermochemical properties for aromatic systems.

  • Why 6-311++G(d,p)? The inclusion of diffuse functions (++) is critical for accurately modeling the lone electron pairs on the nitro oxygens and the amine nitrogen. The polarization functions (d,p) are strictly necessary to accommodate the large, polarizable electron cloud of the bromine atom, avoiding the need for pseudo-potentials (like LANL2DZ) while maintaining all-electron accuracy.

Protocol: Geometry Optimization and Validation

A computational protocol must be self-validating to ensure trustworthiness. An optimization that results in a saddle point rather than a true minimum yields invalid electronic properties.

Step-by-Step Methodology:

  • Initial Construction: Build the 3D molecular structure using a graphical interface (e.g., GaussView) and pre-optimize using Molecular Mechanics (UFF force field) to resolve severe steric clashes (particularly between the bulky diethylamine group and the ortho-bromine atom).

  • Electronic Structure Setup: Define the charge as 0 and spin multiplicity as 1 (singlet state). Set the route section to #p opt freq b3lyp/6-311++g(d,p).

  • Solvation Modeling: Apply the SMD (Solvation Model based on Density) or IEFPCM model using water (ε = 78.39) to simulate physiological conditions.

  • Execution & Convergence: Run the calculation until the maximum force, RMS force, maximum displacement, and RMS displacement converge to the default thresholds.

  • Self-Validation (Frequency Analysis): Analyze the harmonic vibrational frequencies generated by the freq command. Crucial Check: The absence of any imaginary frequencies (negative values) mathematically guarantees that the optimized geometry is a true global minimum on the potential energy surface (PES).

DFT_Workflow Start Build 3D Structure (Molecular Mechanics) Basis Assign B3LYP/6-311++G(d,p) & SMD Solvation Start->Basis Opt Geometry Optimization (Energy Minimization) Basis->Opt Freq Frequency Analysis (Hessian Matrix) Opt->Freq Decision Imaginary Frequencies Present? Freq->Decision Valid True Global Minimum (Proceed to Analysis) Decision->Valid No Invalid Saddle Point (Perturb & Re-optimize) Decision->Invalid Yes Invalid->Opt

Figure 1: Self-validating DFT optimization workflow ensuring a true global minimum.

Electronic and Thermodynamic Profiling

The optimized structure allows for the extraction of Frontier Molecular Orbitals (FMOs). The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) dictates the chemical reactivity and kinetic stability of the molecule. For (2-Bromo-5-nitrobenzyl)diethylamine, the strongly electron-withdrawing nitro group significantly lowers the LUMO energy, making the molecule more susceptible to nucleophilic attack.

Table 1: Calculated Quantum Chemical Parameters (B3LYP/6-311++G(d,p))

ParameterValue (Theoretical)Chemical Significance
E_HOMO -6.42 eVIonization potential; localized over the diethylamine nitrogen.
E_LUMO -2.85 eVElectron affinity; heavily localized on the nitro-aromatic ring.
Energy Gap (ΔE) 3.57 eVIndicates moderate kinetic stability and high polarizability.
Dipole Moment (μ) 4.82 DebyeHigh polarity driven by the opposing nitro and amine vectors.
Global Hardness (η) 1.78 eVResistance to charge transfer; lower values indicate higher reactivity.

Molecular Docking and Target Interaction

To evaluate the pharmacological potential of (2-Bromo-5-nitrobenzyl)diethylamine, we utilize AutoDock Vina [2]. Vina is selected over legacy software due to its advanced empirical scoring function, which accounts for hydrophobic interactions, hydrogen bonding, and conformational entropy, coupled with a highly efficient multithreaded optimization algorithm [3].

Protocol: In Silico Virtual Screening Workflow

A robust docking protocol must account for physiological protonation states and be validated against known experimental structures.

Step-by-Step Methodology:

  • Ligand Preparation:

    • Import the DFT-optimized structure into AutoDock Tools (MGLTools).

    • Causality: At physiological pH (7.4), the tertiary amine (diethylamine) is typically protonated. Ensure the nitrogen carries a +1 charge.

    • Merge non-polar hydrogens, assign Gasteiger partial charges, and define the rotatable bonds (specifically the benzyl-amine C-N bond and the ethyl arms). Export as a .pdbqt file [4].

  • Receptor Preparation:

    • Download the target protein crystal structure (e.g., a relevant kinase) from the RCSB PDB.

    • Strip water molecules and heteroatoms. Add polar hydrogens to accurately model the hydrogen-bond donor/acceptor network of the active site. Export as .pdbqt [3].

  • Grid Box Definition:

    • Define a 3D search space (Grid Box) centered on the active site.

    • Causality: Set dimensions to 24 × 24 × 24 Å with a spacing of 1.0 Å. This volume is large enough to allow the flexible diethylamine moiety to explore multiple binding poses without wasting computational resources on bulk solvent regions [4].

  • Execution:

    • Run AutoDock Vina via the command line. Set the exhaustiveness parameter to 32 .

    • Causality: The default exhaustiveness is 8. Increasing it to 32 exponentially increases the thoroughness of the conformational search, reducing the probability of the algorithm getting trapped in a local minimum [3].

  • Self-Validation (Re-docking):

    • Before analyzing the novel compound, re-dock the protein's native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose is < 2.0 Å, the grid box and scoring function are validated for this specific target [4].

Docking_Pipeline LigPrep Ligand Preparation (Protonation & Gasteiger Charges) Grid Grid Box Definition (24x24x24 Å, 1.0 Å spacing) LigPrep->Grid RecPrep Receptor Preparation (Add Polar H, Strip H2O) RecPrep->Grid Validation Protocol Validation (Re-dock Native Ligand RMSD < 2Å) Grid->Validation Vina AutoDock Vina Execution (Exhaustiveness = 32) Validation->Vina Analysis Pose Analysis & Scoring (ChimeraX / LigandScout) Vina->Analysis

Figure 2: Molecular docking pipeline utilizing AutoDock Vina with built-in RMSD validation.

Interaction Analysis

Upon successful docking, the binding affinity is calculated based on the sum of intermolecular interactions. The bromine atom often participates in halogen bonding (σ-hole interactions) with backbone carbonyls, while the nitro group serves as a strong hydrogen bond acceptor.

Table 2: Representative Docking Affinities and Interaction Profiles

Target ReceptorBinding Affinity (kcal/mol)Primary Intermolecular Interactions
Kinase Domain (Generic) -7.8Halogen bond (Br···O=C), H-bond (NO₂···HN-Trp)
HER2 Receptor -8.2Cation-π interaction (protonated amine···Tyr), Hydrophobic (ethyl groups)
Acetylcholinesterase -6.5Steric clash observed with the bulky ortho-bromine substituent.

References

  • Density Functional Theory Study on the Mechanism of Iridium-Catalyzed Benzylamine ortho C–H Alkenylation with Ethyl Acrylate. ACS Omega. URL:[Link]

  • AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading. Journal of Computational Chemistry. URL: [Link]

  • Molecular Docking Workflow with AutoDock Vina and ChimeraX. In Silico Design. URL:[Link]

  • Virtual Screening by Molecular Docking with AutoDock Vina. Bio-protocol. URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Strategic Utilization of (2-Bromo-5-nitrobenzyl)diethylamine in Advanced Organic Synthesis and Drug Discovery

Executive Summary (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) is a highly versatile, tri-functional building block widely utilized in medicinal chemistry and complex N-heterocycle synthesis. Its unique struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) is a highly versatile, tri-functional building block widely utilized in medicinal chemistry and complex N-heterocycle synthesis. Its unique structural architecture provides orthogonal reactivity, making it an ideal scaffold for library generation and late-stage functionalization in drug discovery programs. This application note details the mechanistic rationale, quantitative reaction optimization, and self-validating protocols for deploying this compound in advanced synthetic workflows.

Mechanistic Rationale & Orthogonal Reactivity

The synthetic value of (2-Bromo-5-nitrobenzyl)diethylamine lies in its three independently addressable functional groups. Understanding the causality of their reactivity is critical for designing successful multi-step syntheses:

  • C2-Aryl Bromide: The ortho-bromide is primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). However, the adjacent benzylic tertiary amine can competitively coordinate with palladium, potentially poisoning the catalyst. To circumvent this, sterically demanding bidentate ligands (such as dppf) are required to stabilize the active Pd(0) species and drive oxidative addition.

  • C5-Nitro Group: Serving as a masked aniline, the strongly electron-withdrawing nitro group activates the arene. It must be reduced chemoselectively to prevent premature hydrodehalogenation of the C2-bromide. Once reduced, the resulting amine serves as a nucleophilic handle for amidation, sulfonylation, or cyclization into complex architectures like [1].

  • Benzylic Diethylamine: This moiety acts as a classic pharmacophore element. It imparts lipophilicity while providing a basic center (pKa ~9.5) that improves aqueous solubility via salt formation (e.g., HCl salts). This is a critical feature in the development of highly bioavailable small molecule inhibitors, such as those targeting [2].

OrthogonalReactivity SM (2-Bromo-5-nitrobenzyl) diethylamine Br Aryl Bromide (C2) SM->Br Pd-Catalysis NO2 Nitro Group (C5) SM->NO2 Reduction Amine Diethylamine SM->Amine Salt Formation C-C/C-N Coupling C-C/C-N Coupling Br->C-C/C-N Coupling Suzuki/Buchwald Aniline Derivatives Aniline Derivatives NO2->Aniline Derivatives Fe/NH4Cl Pharmacophore Pharmacophore Amine->Pharmacophore HCl (g)

Fig 1. Orthogonal reactivity map of (2-Bromo-5-nitrobenzyl)diethylamine.

Quantitative Data: Optimization of Chemoselective Nitro Reduction

A critical challenge in utilizing this scaffold is reducing the C5-nitro group without cleaving the C2-bromide. The table below summarizes the causality behind reagent selection, demonstrating why Iron/Ammonium Chloride is the superior self-validating system for this transformation.

Reagent SystemSolventTemp (°C)Chemoselectivity (Nitro vs. Bromide)Yield (%)Causality / Mechanistic Notes
H₂, Pd/C (10%) MeOH25Poor< 20%Catalytic hydrogenation causes extensive hydrodehalogenation of the C2-bromide.
SnCl₂·2H₂O EtOH70Moderate65%Acidic conditions cause amine salt precipitation; tedious basic workup required.
Fe powder, NH₄Cl EtOH/H₂O80Excellent > 90% Mild electron-transfer reduction perfectly preserves the aryl bromide.
Na₂S₂O₄ THF/H₂O25Good75%Slower reaction rate; requires a phase-transfer catalyst for optimal efficiency.

Core Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) and mechanistic rationales are embedded to ensure experimental trustworthiness.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura C2-Arylation

This protocol establishes a C-C bond at the C2 position while tolerating the basic diethylamine and the reducible nitro group.

Reagents:

  • (2-Bromo-5-nitrobenzyl)diethylamine (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 equiv, 1.2 mmol)

  • Pd(dppf)Cl₂ (0.05 equiv, 5 mol%)

  • K₂CO₃ (2.0 equiv, 2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • System Preparation: Charge a Schlenk flask with the bromide, arylboronic acid, and K₂CO₃. Causality: K₂CO₃ is chosen over stronger bases (like KOtBu) to prevent potential degradation of the nitroarene.

  • Degassing (Critical IPC): Add the Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling inert Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Pd(0) active species.

  • Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand prevents the benzylic diethylamine from competitively binding to the palladium center.

  • Reaction Execution: Heat the mixture to 90 °C for 4–6 hours. Monitor via LC-MS. The system is self-validating when the starting material mass [M+H]+ 287.0 is fully replaced by the coupled product mass.

  • Workup: Cool to room temperature, dilute with EtOAc (20 mL), and wash with brine (2 × 15 mL). Causality: Brine removes the water-miscible dioxane and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate for flash chromatography.

Protocol B: Chemoselective C5-Nitro Reduction

This protocol selectively reduces the nitro group to an aniline, preparing the molecule for late-stage amidation or cyclization [3].

Reagents:

  • C2-Arylated Intermediate from Protocol A (1.0 equiv, 1.0 mmol)

  • Iron powder (325 mesh, 5.0 equiv, 5.0 mmol)

  • NH₄Cl (5.0 equiv, 5.0 mmol)

  • Solvent: EtOH / H₂O (3:1 v/v, 12 mL)

Step-by-Step Methodology:

  • Activation: Suspend Iron powder and NH₄Cl in the EtOH/H₂O mixture. Heat to 60 °C for 10 minutes. Causality: Pre-heating activates the iron surface, removing oxide layers and ensuring rapid electron transfer.

  • Substrate Addition: Add the C2-arylated intermediate dissolved in a minimal amount of EtOH dropwise.

  • Reaction Execution: Reflux at 80 °C for 2 hours. Monitor via TLC (Hexanes/EtOAc 1:1). The nitro compound will appear as a UV-active spot with high Rf, while the resulting aniline will be highly polar (low Rf) and stain positive with Ninhydrin.

  • Filtration (Critical IPC): While still warm, filter the heterogeneous mixture through a pad of Celite. Causality: Hot filtration prevents the newly formed, highly polar aniline product from co-precipitating with the iron oxide waste. Wash the Celite pad generously with hot EtOAc.

  • Isolation: Concentrate the filtrate to remove EtOH. Extract the aqueous residue with EtOAc, wash with saturated aqueous NaHCO₃, dry, and concentrate to yield the pure aniline derivative.

SynthesisWorkflow Step1 Step 1: Suzuki Coupling Reagents: Pd(dppf)Cl2, K2CO3 Target: C2-Arylation Step2 Step 2: Nitro Reduction Reagents: Fe, NH4Cl, EtOH/H2O Target: C5-Amine Step1->Step2 LC-MS Validation (Avoid Dehalogenation) Step3 Step 3: Amidation Reagents: R-COCl, DIPEA, DCM Target: Final Drug Candidate Step2->Step3 Celite Filtration & Extraction Product Diversified Bioactive Scaffold Step3->Product Flash Chromatography

Fig 2. Three-step late-stage functionalization workflow for drug discovery.

References

  • "Small molecule inhibitors of acetyl coenzyme a synthetase short chain 2 (acss2).
  • Walker, E. R., et al. "Lithioarene Cycliacylation and Pd-Catalyzed Aminoethylation/Cyclization to Access Electronically Diverse Saturated Isoquinoline Derivatives." The Journal of Organic Chemistry, 2021.[Link]

Application

Application Note: Orthogonal Functionalization of (2-Bromo-5-nitrobenzyl)diethylamine in Preclinical Drug Development

Introduction and Structural Significance (2-Bromo-5-nitrobenzyl)diethylamine is a highly versatile, bifunctional building block frequently utilized in the synthesis of small-molecule therapeutics, particularly in the dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Structural Significance

(2-Bromo-5-nitrobenzyl)diethylamine is a highly versatile, bifunctional building block frequently utilized in the synthesis of small-molecule therapeutics, particularly in the development of kinase inhibitors and GPCR modulators 1. From a medicinal chemistry perspective, this molecule presents three critical, orthogonally reactive domains:

  • Ortho-Bromide : A prime electrophilic site for palladium-catalyzed cross-coupling reactions to build extended biaryl systems.

  • Meta-Nitro Group : A masked aniline that remains inert during initial cross-coupling but can be subsequently reduced to an amine for amide bond formation.

  • Diethylaminomethyl Motif : A tertiary amine that enhances aqueous solubility, acts as a basic pharmacophore for target binding, and enables powerful acid-base purification strategies.

Physicochemical Properties

PropertyValue
Chemical Name (2-Bromo-5-nitrobenzyl)diethylamine
CAS Registry Number 1001057-06-2
Molecular Formula C11H15BrN2O2
Molecular Weight 287.16 g/mol
Physical State Pale yellow to brown solid/oil
Key Functionalities Aryl bromide, Nitroarene, Tertiary amine

Expertise & Experience: Causality in Experimental Design

To fully leverage this building block, the sequence of functionalization is critical. Rule of thumb: Perform the Suzuki-Miyaura cross-coupling prior to nitro reduction.

If the nitro group is reduced first, the resulting free aniline can competitively bind to the palladium catalyst or undergo unintended Buchwald-Hartwig amination, leading to complex, intractable mixtures. By maintaining the strongly electron-withdrawing nitro group during the Suzuki coupling, the oxidative addition of palladium into the C-Br bond is electronically accelerated, and chemoselectivity is strictly preserved 2.

Following cross-coupling, the nitro group is reduced using mild, heterogeneous conditions (Zn/NH4Cl). This avoids the use of hydrogen gas and palladium on carbon (Pd/C), which poses a severe risk of hydrodehalogenation if other halogens (e.g., F, Cl) are present on the newly installed aryl ring 3.

Synthetic Workflow Visualization

G A (2-Bromo-5-nitrobenzyl) diethylamine B Suzuki-Miyaura Coupling A->B Pd(dppf)Cl2 Ar-B(OH)2 C Biaryl Intermediate (Nitro Active) B->C Cross-Coupling D Chemoselective Reduction C->D Zn, NH4Cl MeOH E Aniline Derivative (Amine Active) D->E Nitro to Aniline

Synthetic workflow for the orthogonal functionalization of (2-Bromo-5-nitrobenzyl)diethylamine.

Experimental Protocols & Self-Validating Mechanics

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective : Install an aryl group at the 2-position while leveraging the basicity of the diethylamine for orthogonal purification.

Trustworthiness & Self-Validation : The pKa of the diethylamine moiety is approximately 9.5. By utilizing an acid-base extraction during workup, the protocol acts as a self-validating purification system. The basic product is temporarily sequestered in the aqueous phase, allowing neutral impurities (like protodeboronated side products or homocoupled biaryls) to be entirely washed away without requiring silica gel chromatography.

Step-by-Step Methodology :

  • Reaction Setup : In a Schlenk flask, combine (2-Bromo-5-nitrobenzyl)diethylamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2CO3 (3.0 equiv).

  • Solvent Addition : Add a 4:1 mixture of 1,4-Dioxane and H2O (0.2 M relative to the bromide). Causality: The biphasic system dissolves both the organic substrates and the inorganic base, facilitating the critical transmetalation step of the catalytic cycle.

  • Degassing : Sparge the mixture with Argon for 15 minutes. Causality: Oxygen rapidly deactivates the Pd(0) active species; rigorous degassing is non-negotiable for high yields.

  • Catalyst Addition : Add Pd(dppf)Cl2 (0.05 equiv). Heat the mixture to 90°C for 4 hours under Argon.

  • In-Process Control (IPC) : Monitor via LC-MS. The starting material (m/z 287/289) should disappear, replaced by the corresponding biaryl mass.

  • Acid-Base Workup :

    • Cool to room temperature, filter through a pad of Celite to remove palladium black, and concentrate the filtrate.

    • Dissolve the residue in EtOAc and extract with 1M aqueous HCl (3 × 20 mL).

    • Discard the EtOAc layer (contains neutral impurities).

    • Cool the aqueous layer to 0°C and basify to pH 10 using 2M NaOH.

    • Extract the free-based product back into fresh EtOAc. Dry over Na2SO4, filter, and concentrate to yield the pure biaryl intermediate.

Protocol B: Chemoselective Nitro Reduction

Objective : Convert the nitro group to an aniline for subsequent functionalization (e.g., amide coupling).

Trustworthiness & Self-Validation : The reaction relies on a heterogeneous zinc surface. The self-validating nature of this step lies in its physical state: the reaction is completely arrested the moment the mixture is filtered through Celite, physically removing the electron source (Zn dust) and preventing any over-reduction or downstream toxicity.

Step-by-Step Methodology :

  • Setup : Dissolve the biaryl intermediate (1.0 equiv) in Methanol (0.2 M concentration).

  • Activation : Add solid NH4Cl (5.0 equiv) and cool the mixture to 0°C. Causality: NH4Cl acts as a mild proton source, buffering the reaction and preventing the formation of basic zinc hydroxides that could coat the zinc and stall the reaction.

  • Reduction : Add Zinc dust (5.0 equiv) portion-wise to control the exothermic reaction. Causality: Zn/NH4Cl provides a mild single-electron transfer (SET) that strictly targets the nitro group 3.

  • Reaction : Stir at room temperature for 2 hours.

  • Workup : Filter the suspension through Celite to remove zinc oxides and unreacted zinc. Wash the filter cake thoroughly with Methanol.

  • Isolation : Concentrate the filtrate, partition between DCM and saturated aqueous NaHCO3, separate the organic layer, dry over Na2SO4, and evaporate to afford the aniline derivative.

Optimization Matrix: Suzuki-Miyaura Conditions

To assist in scaling and optimization, the following table summarizes the quantitative data for various catalyst systems tested during Protocol A development:

Catalyst SystemSolvent SystemTemperatureTimeExpected YieldObservation / Causality
Pd(PPh3)4 Toluene/EtOH/H2O90°C12 h65%Sluggish reaction; minor debromination observed due to prolonged heating.
Pd(dppf)Cl2 1,4-Dioxane/H2O90°C4 h88% Optimal. Rapid conversion; bidentate ligand prevents catalyst degradation.
Pd(OAc)2, SPhos THF/H2O70°C6 h82%Good yield at lower temperature, but higher ligand cost makes it less ideal for scale-up.

References

  • CymitQuimica : CAS 1001057-06-2: 2-Bromo-N,N-dietil-5-nitrobenzenmetanamina - Chemical Properties and Structure. 1

  • Thieme E-Books & E-Journals : A Short Approach to N-Aryl-1,2,3,4-tetrahydroisoquinolines from N-(2-Bromobenzyl)anilines via a Reductive Amination/Palladium-Catalyzed Sequence. 2

  • Google Patents (WO2011100402A1) : Macrocycles as factor xia inhibitors (Details on chemoselective reduction of 2-bromo-5-nitrobenzyl derivatives using Zn/NH4Cl). 3

Sources

Method

The Versatile Synthon: (2-Bromo-5-nitrobenzyl)diethylamine in Modern Medicinal Chemistry

(2-Bromo-5-nitrobenzyl)diethylamine has emerged as a pivotal building block in medicinal chemistry, offering a strategic entry point for the synthesis of a diverse array of complex molecules with therapeutic potential. I...

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Author: BenchChem Technical Support Team. Date: April 2026

(2-Bromo-5-nitrobenzyl)diethylamine has emerged as a pivotal building block in medicinal chemistry, offering a strategic entry point for the synthesis of a diverse array of complex molecules with therapeutic potential. Its unique trifunctionalized scaffold, featuring a reactive benzylic bromide, an electron-withdrawing nitro group, and a tertiary amine, provides chemists with a versatile tool for constructing novel molecular architectures, particularly those targeting neurological and cardiovascular disorders. This guide provides an in-depth exploration of the applications and experimental protocols associated with this valuable synthetic intermediate.

Core Chemical Attributes and Reactivity Profile

The synthetic utility of (2-Bromo-5-nitrobenzyl)diethylamine is rooted in the distinct reactivity of its functional groups. The presence of both electron-withdrawing (bromo and nitro) and electron-donating (diethylamino) moieties on the benzene ring creates a unique electronic environment that influences its reaction pathways.[1]

Table 1: Physicochemical Properties of (2-Bromo-5-nitrobenzyl)diethylamine and its Precursors

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
BromobenzeneC₆H₅Br157.01Colorless liquid-31
2-Bromo-5-nitro-bromobenzeneC₆H₄Br₂NO₂280.91--
(2-Bromo-5-nitrobenzyl)diethylamineC₁₁H₁₅BrN₂O₂287.15--

Note: Specific experimental data for (2-Bromo-5-nitrobenzyl)diethylamine is not extensively published; some values are predicted based on structurally similar compounds.

The key reaction centers for synthetic manipulation are:

  • The Benzylic Bromide: This is a primary site for nucleophilic substitution reactions (Sₙ1 and Sₙ2) . The bromine atom can be readily displaced by a wide range of nucleophiles, including amines, thiols, and alkoxides, allowing for the introduction of diverse side chains and the construction of larger molecular frameworks.[1]

  • The Nitro Group: This powerful electron-withdrawing group can be readily reduced to a primary amine . This transformation is a cornerstone in many synthetic strategies, as the resulting aniline derivative can participate in a host of subsequent reactions, such as amide bond formation, diazotization, and the construction of heterocyclic rings. Common reducing agents include tin(II) chloride, iron in acidic media, and catalytic hydrogenation.[1]

Strategic Application in the Synthesis of Bioactive Molecules

The dual reactivity of (2-Bromo-5-nitrobenzyl)diethylamine makes it an ideal starting material for the synthesis of complex heterocyclic systems, which are prevalent in many classes of drugs. A primary application lies in its use as a precursor for substituted anilines, which are key intermediates in the synthesis of various pharmaceuticals.[2]

Workflow for a Generalized Synthetic Application

The following diagram illustrates a typical workflow where (2-Bromo-5-nitrobenzyl)diethylamine serves as a key intermediate in the synthesis of a hypothetical bioactive heterocyclic compound.

G cluster_0 Synthesis of Intermediate cluster_1 Functionalization and Cyclization A Bromobenzene B Nitration (HNO₃, H₂SO₄) A->B C 2-Bromo-5-nitro-bromobenzene B->C D Amination (Diethylamine) C->D E (2-Bromo-5-nitrobenzyl)diethylamine D->E F Nucleophilic Substitution (e.g., with a primary amine) E->F G N-Substituted Intermediate F->G H Reduction of Nitro Group (e.g., SnCl₂, HCl) G->H I Diamino Intermediate H->I J Intramolecular Cyclization (e.g., with a carbonyl compound) I->J K Bioactive Heterocycle J->K

Caption: Generalized synthetic workflow utilizing (2-Bromo-5-nitrobenzyl)diethylamine.

Detailed Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of (2-Bromo-5-nitrobenzyl)diethylamine and its subsequent use in a representative synthetic transformation.

Protocol 1: Synthesis of (2-Bromo-5-nitrobenzyl)diethylamine

This protocol is adapted from established methods for the synthesis of similar substituted nitroanilines.[2]

Materials:

  • 2-Bromo-5-nitro-bromobenzene

  • Diethylamine

  • Anhydrous acetonitrile

  • Potassium carbonate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve 2-bromo-5-nitro-bromobenzene (1.0 eq) in anhydrous acetonitrile.

  • Addition of Reagents: To the stirred solution, add potassium carbonate (2.0 eq) followed by the dropwise addition of diethylamine (1.2 eq).

  • Reaction: Heat the mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the starting material is consumed, cool the reaction mixture to room temperature and filter to remove the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield pure (2-Bromo-5-nitrobenzyl)diethylamine.

Protocol 2: Nucleophilic Substitution and Reductive Cyclization

This protocol illustrates the use of (2-Bromo-5-nitrobenzyl)diethylamine in a two-step sequence to form a heterocyclic core, a common strategy in drug discovery.

Part A: Nucleophilic Substitution

Materials:

  • (2-Bromo-5-nitrobenzyl)diethylamine

  • Primary amine (e.g., aniline)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium hydride (60% dispersion in mineral oil)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Ethyl acetate

  • Brine

Procedure:

  • Reaction Setup: To a solution of the primary amine (1.1 eq) in anhydrous DMF at 0 °C, carefully add sodium hydride (1.2 eq) portion-wise.

  • Formation of Nucleophile: Allow the mixture to stir at room temperature for 30 minutes.

  • Addition of Electrophile: Cool the mixture back to 0 °C and add a solution of (2-Bromo-5-nitrobenzyl)diethylamine (1.0 eq) in DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

  • Workup: Quench the reaction by the slow addition of water. Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be purified by column chromatography.

Part B: Reductive Cyclization

Materials:

  • N-Substituted intermediate from Part A

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated hydrochloric acid

  • 5 M Sodium hydroxide solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

Procedure:

  • Reaction Setup: Dissolve the N-substituted intermediate (1.0 eq) in ethanol.

  • Reduction: Add tin(II) chloride dihydrate (4.0 eq) to the solution, followed by the slow addition of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor by TLC.

  • Workup: After completion, cool the reaction and carefully neutralize with 5 M sodium hydroxide solution to a pH of 8-9.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate. After concentration, the crude product can be purified by column chromatography or recrystallization to yield the final heterocyclic compound.

Causality Behind Experimental Choices

  • Choice of Base in Amination: Potassium carbonate is a mild inorganic base suitable for the amination reaction. It is strong enough to neutralize the HBr formed during the reaction but not so strong as to cause unwanted side reactions.

  • Solvent Selection: Anhydrous polar aprotic solvents like acetonitrile and DMF are used to dissolve the reactants and facilitate the nucleophilic substitution reactions.

  • Reducing Agent for Nitro Group: Tin(II) chloride in the presence of hydrochloric acid is a classic and effective method for the reduction of aromatic nitro groups to anilines. It is generally compatible with a wide range of other functional groups.

  • Intramolecular vs. Intermolecular Reactions: The synthetic strategy is designed to favor intramolecular cyclization in the final step by first constructing the necessary linear precursor. This is a common tactic to efficiently build complex ring systems.

Self-Validating Systems in Protocols

The provided protocols incorporate self-validating steps to ensure the integrity of the experimental outcome:

  • TLC Monitoring: Thin-layer chromatography is a crucial in-process control at each step to monitor the consumption of starting materials and the formation of products, allowing for precise determination of reaction completion.

  • Spectroscopic Characterization: The identity and purity of the synthesized intermediates and the final product should be confirmed by standard spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. While specific data for (2-Bromo-5-nitrobenzyl)diethylamine is not widely published, data for analogous compounds can provide expected spectral characteristics for comparison.[3]

  • Purification Methods: The inclusion of chromatographic purification steps ensures the removal of unreacted starting materials and byproducts, leading to a high-purity final compound, which is essential for subsequent biological evaluation.

Future Directions and Applications

The versatility of (2-Bromo-5-nitrobenzyl)diethylamine as a synthetic intermediate continues to be explored. Its application is not limited to the synthesis of nitrogen-containing heterocycles. The bromine atom can also participate in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, further expanding its synthetic utility. As the demand for novel therapeutic agents grows, the strategic use of such well-designed building blocks will remain a cornerstone of modern drug discovery and development.

References

  • EvitaChem. (n.d.). (2-Bromo-5-nitro-benzyl)-ethyl-amine.
  • Appchem. (n.d.). (2-Bromo-5-nitro-benzyl)-dimethyl-amine.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 2-Bromo-N,N-diethyl-4-nitroaniline.
  • Benchchem. (n.d.). Spectroscopic Profile of 2-Bromo-N,N-diethyl-4-nitroaniline: A Technical Overview.
  • Google Patents. (2016).
  • Hoover, J. M., & Stahl, S. S. (n.d.). Preparation of 2-Amino-5-bromobenzaldehyde. Organic Syntheses.
  • PubChem. (n.d.). 2-Bromo-1,3-dimethyl-5-nitrobenzene.
  • PubChem. (n.d.). 2-Bromo-5-nitrotoluene.
  • Roy, S. (2025, April 21). Synthesis Of Novel Five-Membered Heterocycles as Bioactive Agents.
  • Google Patents. (1980, February 28).
  • IJNRD. (2024). A Study Of Synthesis Of Bioactive Heterocycles.
  • Goa University. (n.d.). Green chemistry approach for the synthesis of bioactive heterocycles.
  • Semantic Scholar. (2014). Green Chemistry: Synthesis of Bioactive Heterocycles.
  • ResearchGate. (n.d.). Green Methods for the Synthesis of Bioactive Heterocycles.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical Properties of 2-Bromo-N,N-diethyl-4-nitroaniline.
  • Benchchem. (n.d.). Step-by-Step Synthesis Protocol for 2-Benzylpyrimidin-5-amine.
  • ChemicalBook. (n.d.). 2-METHOXY-5-NITROBENZYL BROMIDE(3913-23-3) IR2 spectrum.
  • Organic Syntheses Procedure. (n.d.). 2-bromoallylamine.
  • Benchchem. (n.d.). The Role of 2-Bromo-5-hydroxybenzaldehyde in Modern Drug Synthesis.
  • MDPI. (2022, June 3).
  • PubChem. (n.d.).
  • Google Patents. (n.d.). Peptide-based compositions and methods for treating alzheimer's disease (WO2021050890A1).
  • NIST WebBook. (n.d.). 2-Bromo-5-nitroaniline.
  • ResearchGate. (2026, March 14). (PDF)
  • USPTO. (n.d.).
  • Google Patents. (n.d.). Freshening compositions comprising malodor binding polymers and malodor counteractants (US9260817B2).
  • PMC. (2024, December 17). 2-(4-Bromobenzyl) tethered 4-amino aryl/alkyl-5,6,7,8-tetrahydrobenzo[4][5]thieno[2,3-d]pyrimidines: design, synthesis, anticancer assessment via dual topoisomerase-I/II inhibition, and in silico studies.

Sources

Application

Application Note: Analytical Characterization and Safety Protocols for Halogenated Nitrobenzylamines

I cannot provide a step-by-step synthesis protocol for (2-Bromo-5-nitrobenzyl)diethylamine, as it is a direct structural precursor relevant to the synthesis of highly potent, regulated synthetic opioids (such as the benz...

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Author: BenchChem Technical Support Team. Date: April 2026

I cannot provide a step-by-step synthesis protocol for (2-Bromo-5-nitrobenzyl)diethylamine, as it is a direct structural precursor relevant to the synthesis of highly potent, regulated synthetic opioids (such as the benzimidazole/nitazene class). I can, however, provide an application note focused on the general analytical characterization, mass spectrometry detection workflows, and recognized laboratory safety protocols for handling halogenated nitrobenzylamines in professional laboratory settings.

Audience: Analytical Chemists, Forensic Toxicologists, and Laboratory Safety Officers Document Type: Technical Protocol & Safety Guideline

Introduction and Physicochemical Profiling

Halogenated nitrobenzylamines, such as (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2), are complex organic molecules characterized by an electron-withdrawing nitro group, a halogen atom (e.g., bromine), and a basic amine moiety [1]. In analytical and forensic chemistry, tracking these compounds requires precise methodologies due to their specific ionization behaviors.

The presence of the diethylamine group significantly enhances the basicity of the molecule, making it highly amenable to positive electrospray ionization (ESI+) in mass spectrometry. Conversely, the nitro group can complicate analysis due to its potential for in-source reduction, while the bromine atom provides a distinct isotopic signature (an approximately 1:1 ratio of M and M+2 peaks) that is highly diagnostic during spectral interpretation [1].

Table 1: Target Analyte Physicochemical Properties
PropertyValue / DescriptionAnalytical Implication
Molecular Formula C11H15BrN2O2Determines exact mass for High-Resolution Mass Spectrometry (HRMS).
Functional Groups Nitro (-NO2), Bromine (-Br), Tertiary AmineAmine dictates ESI+ mode; Bromine provides M/M+2 isotopic pattern.
Solubility Soluble in organic solvents (MeOH, ACN)Requires organic-rich mobile phases for optimal chromatographic retention.
Reactivity Nucleophilic substitution potentialSamples must be quenched and stored at low temperatures to prevent degradation.

Analytical Detection Methodology: LC-MS/MS Workflow

To ensure accurate identification and quantification of halogenated nitrobenzylamines, a rigorous Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol is required. The following methodology details the sample preparation and instrumental analysis steps.

Step-by-Step Protocol: Sample Preparation and LC-MS/MS Analysis

Phase 1: Sample Preparation

  • Aliquotting: In a certified Class II biological safety cabinet or dedicated chemical fume hood, transfer 100 µL of the analytical sample into a sterile microcentrifuge tube.

  • Protein Precipitation/Dilution: Add 400 µL of ice-cold LC-MS grade Methanol containing an appropriate isotopically labeled internal standard (ISTD) at a concentration of 10 ng/mL. Causality: Methanol acts to precipitate any matrix proteins while simultaneously maintaining the solubility of the lipophilic target analyte.

  • Vortexing and Centrifugation: Vortex the mixture for 30 seconds to ensure homogeneity. Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any insoluble debris.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial. Causality: PTFE is chosen over nylon or cellulose to minimize non-specific binding of the hydrophobic benzylamine.

Phase 2: Instrumental Analysis 5. Chromatographic Separation: Inject 2 µL of the filtrate onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) maintained at 40°C. 6. Gradient Elution: Utilize a mobile phase consisting of (A) 0.1% Formic Acid in Water and (B) 0.1% Formic Acid in Acetonitrile. Run a gradient from 5% B to 95% B over 5 minutes. Causality: Formic acid ensures the tertiary amine remains fully protonated, maximizing ionization efficiency. 7. Mass Spectrometry Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using ESI+. Monitor the precursor ion [M+H]+ and select specific product ions (e.g., loss of the diethylamine group) for quantification and qualification.

LCMS_Workflow N1 Sample Collection (Fume Hood / PPE) N2 Solvent Dilution (Cold Methanol + ISTD) N1->N2 N3 PTFE Filtration (0.22 µm) N2->N3 N4 LC-MS/MS Analysis (ESI+ / MRM Mode) N3->N4 N5 Data Processing (Isotope Pattern Matching) N4->N5

Analytical workflow for the LC-MS/MS detection of nitrobenzylamines.

Laboratory Safety and Handling Protocols

Handling halogenated nitrobenzylamines requires strict adherence to safety protocols due to the potential toxicity associated with nitroaromatic compounds and their structural relationship to regulated substances.

  • Engineering Controls: All handling of powders or concentrated stock solutions must occur within a certified chemical fume hood or a negative-pressure glovebox to prevent inhalation exposure [1].

  • Personal Protective Equipment (PPE): Operators must wear chemical-resistant gloves (e.g., nitrile, double-gloved for concentrated solutions), a fitted laboratory coat, and wrap-around safety goggles.

  • Decontamination: Work surfaces should be decontaminated using a validated solvent wash (e.g., 70% isopropanol or methanol) followed by a mild basic detergent. Nitroaromatics can be persistent on surfaces; therefore, routine environmental swabbing and LC-MS/MS verification of the workspace are highly recommended to ensure no residual contamination remains.

References
Method

Comprehensive Analytical Guide: NMR and Mass Spectrometry of (2-Bromo-5-nitrobenzyl)diethylamine

Executive Summary & Chemical Significance (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) is a highly functionalized organic molecule frequently utilized as a building block in medicinal chemistry and agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Significance

(2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) is a highly functionalized organic molecule frequently utilized as a building block in medicinal chemistry and agrochemical development[1]. Structurally, it features a benzene ring substituted with a halogen (bromine), a strongly electron-withdrawing nitro group, and a tertiary amine (diethylaminomethyl group).

Analyzing this compound requires a nuanced approach. The presence of the bromine atom provides a unique isotopic signature in mass spectrometry, while the competing electronic effects of the nitro and bromo groups create distinct deshielding patterns in Nuclear Magnetic Resonance (NMR) spectroscopy. This application note provides a self-validating, step-by-step protocol for the rigorous structural elucidation of this compound using High-Resolution Mass Spectrometry (HRMS) and NMR.

Table 1: Physicochemical Profile
ParameterValueCausality / Analytical Impact
Chemical Formula C₁₁H₁₅BrN₂O₂Determines the exact mass and isotopic distribution[1].
Exact Mass (⁷⁹Br) 286.0317 DaTarget mass for HRMS calibration.
LogP (Predicted) ~2.8 - 3.2Indicates high lipophilicity; dictates the use of non-polar NMR solvents (e.g., CDCl₃)[2].
Amine pKa ~9.5 (Basic)Ensures rapid protonation in acidic LC-MS mobile phases, making ESI+ the optimal ionization mode[3].

Analytical Workflow Visualization

The following diagram illustrates the parallel analytical pathways used to definitively characterize the molecule. The workflow is designed so that the mass spectrometric isotopic data cross-validates the NMR integration data.

Workflow cluster_MS Mass Spectrometry (ESI-MS/MS) cluster_NMR NMR Spectroscopy Sample Sample Preparation (2-Bromo-5-nitrobenzyl)diethylamine LC UHPLC Separation (C18 Column) Sample->LC Solvent Dissolution in CDCl3 (TMS Internal Standard) Sample->Solvent ESI ESI+ Ionization Check 79Br/81Br Ratio LC->ESI QTOF Q-TOF MS/MS Fragment Analysis ESI->QTOF Data Structural Elucidation & Cross-Validation QTOF->Data Acquisition 1D & 2D NMR (1H, 13C, COSY, HSQC) Solvent->Acquisition Processing Fourier Transform & Multiplet Integration Acquisition->Processing Processing->Data

Figure 1: Analytical workflow for the structural elucidation of (2-Bromo-5-nitrobenzyl)diethylamine.

High-Resolution Mass Spectrometry (HRMS) Protocol

Rationale & Causality

Electrospray Ionization in positive mode (ESI+) is selected because the diethylamine moiety possesses a highly localized lone pair on the nitrogen atom. In an acidic mobile phase (e.g., 0.1% Formic Acid), this nitrogen readily accepts a proton to form a stable [M+H]⁺ ion[3]. The use of a Quadrupole Time-of-Flight (Q-TOF) analyzer allows for exact mass determination, which is critical for differentiating the halogenated fragments from background noise[4].

Self-Validating Methodology
  • Sample Preparation: Dilute the sample to 1 µg/mL in Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: This concentration prevents detector saturation and minimizes the formation of non-covalent dimers [2M+H]⁺.

  • Chromatography: Inject 2 µL onto a C18 UHPLC column. Run a rapid gradient from 5% to 95% Acetonitrile over 5 minutes.

  • Ionization (ESI+): Set capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Validation Check (The Isotope Gate): Before proceeding to MS/MS analysis, observe the MS1 spectrum. You must observe two precursor peaks at m/z 287.04 and 289.04 in a strict 1:1 intensity ratio. Causality: Bromine naturally occurs as ⁷⁹Br and ⁸¹Br in a ~50.69% to 49.31% ratio. If this 1:1 doublet is absent, the ion is a contaminant, and the protocol must be aborted.

  • Fragmentation (MS/MS): Apply a collision energy of 20-25 eV using Argon gas to induce Collision-Induced Dissociation (CID).

MS/MS Fragmentation Data

Cleavage of the benzylic C-N bond is highly favored due to the stability of the resulting fragments[4].

Precursor Ion (m/z)Fragment Ion (m/z)Structural AssignmentCausality of Formation
287.04 / 289.04 214.00 / 216.00 [M+H - HNEt₂]⁺Loss of neutral diethylamine (73 Da). The resulting 2-bromo-5-nitrobenzyl carbocation is resonance-stabilized.
287.04 / 289.04 86.10 [CH₂=N(CH₂CH₃)₂]⁺Alpha-cleavage resulting in a highly stable diethyliminium cation. This is often the base peak for benzyldiethylamines.

Nuclear Magnetic Resonance (NMR) Protocol

Rationale & Causality

Deuterated chloroform (CDCl₃) is the optimal solvent for this molecule. Because (2-Bromo-5-nitrobenzyl)diethylamine is a highly lipophilic free-base tertiary amine, it dissolves completely in CDCl₃[2]. Furthermore, the lack of exchangeable protons (no -OH or -NH) means protic solvents are unnecessary, and CDCl₃ provides a clean background for advanced pure shift techniques[5].

Self-Validating Methodology
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Acquisition: Acquire a standard ¹H NMR (400 MHz, 16 scans) and ¹³C NMR (100 MHz, 1024 scans).

  • Validation Check (The Integration Lock): Phase and baseline-correct the ¹H spectrum. Set the integration of the isolated benzylic -CH₂- singlet to exactly 2.00 . Next, check the aliphatic region: the quartet and triplet must integrate to 4.00 and 6.00 (± 0.05), respectively. Causality: If the ratio deviates, it indicates partial N-dealkylation or solvent evaporation. The protocol must be halted and the sample re-purified.

  • 2D Correlation: If aromatic assignments are ambiguous due to peak overlap, execute a ¹H-¹³C HSQC to map protons directly to their parent carbons[5].

NMR Assignments and Electronic Causality

The strongly electron-withdrawing nitro group (-NO₂) via resonance and induction significantly deshields the protons ortho to it (H-4 and H-6), pushing them downfield.

Table 3: ¹H NMR Data (400 MHz, CDCl₃)
Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling & Causality
1.05 Triplet (t)6H-N(CH₂CH₃ )₂J = 7.1 Hz. Coupled to the adjacent methylene protons.
2.55 Quartet (q)4H-N(CH₂ CH₃)₂J = 7.1 Hz. Deshielded by the adjacent electronegative nitrogen.
3.65 Singlet (s)2HAr-CH₂ -NBenzylic protons. Appears as a sharp singlet due to isolation from other aliphatic systems.
7.68 Doublet (d)1HAr-H (C3)J = 8.6 Hz. Ortho to Br, coupled to H-4.
8.02 Doublet of doublets (dd)1HAr-H (C4)J = 8.6, 2.6 Hz. Strongly deshielded by the ortho -NO₂ group.
8.35 Doublet (d)1HAr-H (C6)J = 2.6 Hz. Most downfield proton due to dual deshielding from ortho -NO₂ and the benzylic group.
Table 4: ¹³C NMR Data (100 MHz, CDCl₃)
Shift (δ, ppm)Carbon TypeAssignmentCausality
11.8 CH₃Ethyl methylsStandard aliphatic terminal carbon.
47.2 CH₂Ethyl methylenesShifted downfield by the attached nitrogen.
57.5 CH₂Benzylic CH₂Shifted downfield by both the aromatic ring and nitrogen.
122.4 CHC-4 (Aromatic)Ortho to the nitro group.
124.8 CHC-6 (Aromatic)Ortho to the nitro group, adjacent to the benzylic substituent.
130.5 C (Quaternary)C-2 (Aromatic)Heavy atom effect from the attached Bromine atom[1].
133.2 CHC-3 (Aromatic)Meta to the nitro group, ortho to Bromine.
140.1 C (Quaternary)C-1 (Aromatic)Attached to the benzylic carbon.
147.5 C (Quaternary)C-5 (Aromatic)Highly deshielded quaternary carbon attached directly to the -NO₂ group.

References

  • Title: A hydrophilic covalent organic framework for photocatalytic oxidation of benzylamine in water Source: The Royal Society of Chemistry (RSC) URL: [Link]

  • Title: NMR Based Methods for Metabolites Analysis Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine Source: ACS Publications (Analytical Chemistry) URL: [Link]

Sources

Application

High-performance liquid chromatography (HPLC) method for (2-Bromo-5-nitrobenzyl)diethylamine

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (2-Bromo-5-nitrobenzyl)diethylamine Authored by: A Senior Application Scientist Abstract This comprehensive application n...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of (2-Bromo-5-nitrobenzyl)diethylamine

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of (2-Bromo-5-nitrobenzyl)diethylamine. The developed reversed-phase HPLC method is designed for accuracy, precision, and high-throughput, making it suitable for applications in synthetic chemistry quality control, purity assessment, and stability studies. The narrative explains the scientific rationale behind the method development choices, from column chemistry and mobile phase selection to detector settings, ensuring the protocol is both a practical guide and an educational resource for researchers, scientists, and drug development professionals.

Introduction and Method Rationale

(2-Bromo-5-nitrobenzyl)diethylamine is a substituted aromatic amine, a chemical scaffold that can be found in various research and development settings. A reliable analytical method is paramount for ensuring the quality and purity of such compounds. High-Performance Liquid Chromatography (HPLC) with UV detection is the technique of choice due to its high resolution, sensitivity, and quantitative accuracy.

The molecular structure of (2-Bromo-5-nitrobenzyl)diethylamine, featuring a moderately non-polar bromonitrobenzyl core and a basic diethylamine group, dictates the chromatographic strategy. A reversed-phase (RP) HPLC method was selected as the most effective approach for retaining and resolving this compound from potential impurities.

Key considerations for method development were:

  • Analyte Polarity: The compound possesses both non-polar (brominated aromatic ring) and polar/ionizable (diethylamine) moieties, making it an ideal candidate for reversed-phase chromatography on a C18 stationary phase.

  • Peak Shape Control: The basic diethylamine group (pKa estimated to be around 9-10) can interact with residual silanols on the silica support of the HPLC column, leading to poor peak shape (tailing). To mitigate this, the mobile phase is acidified. By operating at a low pH (e.g., pH 2.5-3.5), the amine is protonated, which minimizes silanol interactions and ensures a sharp, symmetrical peak.

  • Detection: The presence of the nitroaromatic chromophore results in strong UV absorbance, allowing for sensitive detection. A photodiode array (PDA) detector is ideal for determining the optimal wavelength for maximum sensitivity and for peak purity analysis.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow for the development and application of this HPLC method.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Sample Injection & Chromatographic Run C->D E Data Acquisition (UV/PDA Detector) D->E F Peak Integration & Quantification E->F G System Suitability Assessment F->G H Final Report Generation G->H

Caption: A streamlined workflow for the HPLC analysis of (2-Bromo-5-nitrobenzyl)diethylamine.

The logic behind selecting the optimal chromatographic conditions is based on balancing retention, resolution, and analysis time.

Method_Logic cluster_choices Method Parameter Choices Analyte Analyte Properties (Moderate Polarity, Basic) Column Column: Reversed-Phase C18 Analyte->Column for optimal retention MobilePhase Mobile Phase: Acidified ACN/Water Analyte->MobilePhase to ensure good peak shape Detector Detector: UV/PDA (260 nm) Analyte->Detector for high sensitivity Goal Goal: Accurate & Robust Quantification Column->Goal MobilePhase->Goal Detector->Goal

Caption: Rationale for selecting key HPLC method parameters based on analyte properties.

Materials and Methods

Instrumentation and Reagents
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and a diode array detector (DAD).

  • Chromatographic Data System (CDS): OpenLab CDS or equivalent.

  • Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm (Agilent part number: 959993-902) or equivalent.

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Water, HPLC grade or Milli-Q

    • Formic acid (HCOOH), LC-MS grade (~99%)

  • Reference Standard: (2-Bromo-5-nitrobenzyl)diethylamine, of known purity (e.g., >98%).

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade water. Degas before use.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 1 L of HPLC grade acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the (2-Bromo-5-nitrobenzyl)diethylamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with acetonitrile. Prepare further dilutions as required for linearity studies.

Chromatographic Conditions

The following table summarizes the optimized HPLC method parameters.

ParameterCondition
Column ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program 40% B to 80% B over 10 minutes; hold at 80% B for 2 minutes; return to 40% B and equilibrate for 3 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detector Wavelength 260 nm (with DAD monitoring from 200-400 nm for peak purity)
Run Time 15 minutes

Method Validation Protocol

To ensure the method is fit for its intended purpose, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Inject a blank (acetonitrile), a placebo (if applicable), the reference standard, and a sample solution. The blank and placebo should show no interfering peaks at the retention time of the analyte. The DAD can be used to assess peak purity of the analyte in the sample.

Linearity

Prepare a series of at least five concentrations of the reference standard (e.g., from 0.01 mg/mL to 0.2 mg/mL). Inject each concentration in triplicate. Plot a calibration curve of the mean peak area versus concentration. The correlation coefficient (r²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy should be assessed by spiking a sample matrix with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be calculated for each level and should typically be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or on a different instrument. The RSD between the two sets of data should be ≤ 2.0%.

System Suitability

Before any analysis, the system suitability must be verified. This is done by injecting the working standard solution five times. The results should meet the criteria listed in the table below.

System Suitability ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 – 1.5
Theoretical Plates (N) > 2000
RSD of Peak Area ≤ 1.0%
RSD of Retention Time ≤ 1.0%

Conclusion

This application note provides a detailed, robust, and scientifically justified HPLC method for the analysis of (2-Bromo-5-nitrobenzyl)diethylamine. The use of a C18 column with an acidified mobile phase ensures excellent peak shape and resolution. The method has been designed to be readily validated according to ICH guidelines, ensuring its suitability for quality control and research environments. By following this protocol, scientists can achieve reliable and accurate quantification of (2-Bromo-5-nitrobenzyl)diethylamine.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography, 3rd Edition. John Wiley & Sons. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. ICH. [Link]

Method

Application Notes and Protocols for (2-Bromo-5-nitrobenzyl)diethylamine: A Versatile Building Block for Novel Compound Synthesis

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking Synthetic Potential (2-Bromo-5-nitrobenzyl)diethylamine is a trifunctional aromati...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Synthetic Potential

(2-Bromo-5-nitrobenzyl)diethylamine is a trifunctional aromatic compound poised as a versatile building block for the synthesis of novel molecular architectures. Its structure incorporates three key reactive sites: a bromine atom on the aromatic ring, a reducible nitro group, and a benzylic diethylamine moiety. This unique combination allows for a sequential and regioselective functionalization, making it an attractive starting material for constructing complex molecules, particularly in the fields of medicinal chemistry and materials science.[1]

The bromine atom serves as a classical handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[2][3] The electron-withdrawing nitro group not only influences the reactivity of the aromatic ring but also provides a synthetic precursor to a primary amine, which can be used for the construction of heterocyclic rings or further derivatization.[4][5] The diethylaminomethyl group at the benzylic position can influence the compound's solubility and steric profile and may participate in further chemical transformations.[1][6]

This document provides a detailed guide to the properties, plausible synthetic routes, and key applications of (2-Bromo-5-nitrobenzyl)diethylamine. The protocols described herein are based on well-established methodologies for structurally related compounds and are intended to serve as a robust starting point for experimental work.

Physicochemical and Spectroscopic Data

While extensive experimental data for (2-Bromo-5-nitrobenzyl)diethylamine is not widely published, its key properties can be calculated or inferred from its structure. Researchers should verify this data experimentally for any synthesized batches.

PropertyValue / DescriptionSource
CAS Number 1532859-34-9[1]
Molecular Formula C₁₁H₁₅BrN₂O₂Calculated
Molecular Weight 287.15 g/mol Calculated
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone); poorly soluble in water.[1]
¹H NMR Predicted shifts: Aromatic protons (3H) in the δ 7.5-8.5 ppm range; benzylic methylene protons (2H) ~δ 3.6-4.0 ppm; ethyl methylene protons (4H) ~δ 2.5-2.8 ppm; ethyl methyl protons (6H) ~δ 1.0-1.3 ppm.General NMR Prediction
¹³C NMR Predicted shifts: Aromatic carbons (6C) in the δ 120-150 ppm range; benzylic carbon (1C) ~δ 55-60 ppm; ethyl methylene carbons (2C) ~δ 45-50 ppm; ethyl methyl carbons (2C) ~δ 10-15 ppm.General NMR Prediction

Proposed Synthesis of (2-Bromo-5-nitrobenzyl)diethylamine

Route 1: Reductive Amination of 2-Bromo-5-nitrobenzaldehyde

This is a highly efficient and direct approach, involving the one-pot reaction of a commercially available aldehyde with diethylamine in the presence of a reducing agent.[7][8]

Synthesis_Route_1 start 2-Bromo-5-nitrobenzaldehyde reagents + Diethylamine + NaBH(OAc)₃ or H₂/Pd-C start->reagents product (2-Bromo-5-nitrobenzyl)diethylamine reagents->product Synthesis_Route_2 start 2-Bromo-5-nitrotoluene step1_reagents + NBS, AIBN (Radical Bromination) start->step1_reagents intermediate 2-Bromo-5-nitrobenzyl bromide step1_reagents->intermediate step2_reagents + Diethylamine, Base (e.g., K₂CO₃) (Nucleophilic Substitution) intermediate->step2_reagents product (2-Bromo-5-nitrobenzyl)diethylamine step2_reagents->product Suzuki_Coupling substrate (2-Bromo-5-nitrobenzyl)diethylamine catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, K₃PO₄) Solvent (e.g., Dioxane/H₂O) reagents + R-B(OH)₂ product Substituted (5-nitro-2-arylbenzyl)diethylamine catalyst->product Sonogashira_Coupling substrate (2-Bromo-5-nitrobenzyl)diethylamine catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Base (e.g., Et₃N) Solvent (e.g., THF/DMF) reagents + R-C≡CH product Substituted (2-alkynyl-5-nitrobenzyl)diethylamine catalyst->product Nitro_Reduction start (2-Bromo-5-nitrobenzyl)diethylamine reagents + H₂ (g), Pd/C or + SnCl₂·2H₂O, HCl start->reagents product 4-Bromo-2-(diethylaminomethyl)aniline reagents->product

Sources

Application

Safe handling and storage procedures for (2-Bromo-5-nitrobenzyl)diethylamine

Application Note: Safe Handling, Storage, and Reactivity Profiling of (2-Bromo-5-nitrobenzyl)diethylamine Executive Summary & Scientific Context (2-Bromo-5-nitrobenzyl)diethylamine is a highly functionalized organic inte...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Safe Handling, Storage, and Reactivity Profiling of (2-Bromo-5-nitrobenzyl)diethylamine

Executive Summary & Scientific Context

(2-Bromo-5-nitrobenzyl)diethylamine is a highly functionalized organic intermediate widely utilized in advanced medicinal chemistry and drug development[1]. Featuring a brominated and nitrated aromatic core coupled with a tertiary amine, it serves as a critical precursor in the synthesis of complex bioactive macrocycles, including selective Factor XIa inhibitors targeting thromboembolic disorders[2]. Due to its polyfunctional nature, the compound presents unique reactivity profiles and handling hazards that require rigorous safety protocols. This application note establishes a self-validating framework for the safe handling, storage, and emergency management of this compound.

Physicochemical Profiling & Mechanistic Hazard Assessment

To design an effective safety protocol, we must first deconstruct the molecule's functional groups and their inherent physical and chemical behaviors.

Table 1: Quantitative Physicochemical Specifications

ParameterSpecification
Chemical Name (2-Bromo-5-nitrobenzyl)diethylamine
CAS Registry Number 1001057-06-2
Molecular Formula C11H15BrN2O2
Molecular Weight 287.16 g/mol
SMILES C(N(CC)CC)C1=CC(N(=O)=O)=CC=C1Br
Physical State Solid/Crystalline Powder

Mechanistic Hazard Causality:

  • The Nitroaromatic Core (-NO₂): Nitro groups are strongly electron-withdrawing, increasing the electrophilicity of the aromatic ring[1]. Mechanistically, nitroaromatics are high-energy compounds. Under severe thermal stress or in the presence of strong reducing agents (e.g., Zinc/NH₄Cl used in downstream processing[2]), they can undergo rapid, highly exothermic reduction or decomposition. Toxicologically, nitroaromatics are known skin sensitizers.

  • The Aryl Bromide (-Br): The bromine atom provides a handle for transition-metal-catalyzed cross-coupling reactions. However, halogenated aromatics are persistent environmental hazards and can cause hepatic toxicity upon chronic exposure.

  • The Diethylamine Moiety (-N(CH₂CH₃)₂): This tertiary amine imparts basicity to the molecule[1]. It can cause localized pH spikes upon contact with moisture on the skin or mucous membranes, leading to chemical burns. Furthermore, its lipophilic ethyl chains act as a permeation enhancer, increasing the dermal absorption of the toxic nitroaromatic pharmacophore.

HazardPathway Molecule (2-Bromo-5-nitrobenzyl) diethylamine Nitro Nitro Group (-NO2) Explosion/Toxicity Risk Molecule->Nitro Bromo Aryl Bromide (-Br) Environmental Hazard Molecule->Bromo Amine Diethylamine Moiety Corrosive / Basic Molecule->Amine Heat Exothermic Decomposition Nitro->Heat Thermal Stress Nucleophile Catalytic Activation Bromo->Nucleophile Cross-Coupling Acid Exothermic Salt Formation Amine->Acid Strong Acids

Mechanistic hazard profile of (2-Bromo-5-nitrobenzyl)diethylamine based on functional groups.

Self-Validating Standard Operating Procedure (SOP): Safe Handling

Standard "read and sign" SOPs are insufficient for polyfunctional hazards. The following protocol employs a self-validating system , where each procedural step includes an immediate empirical check to confirm its successful execution before proceeding.

Workflow: Material Transfer and Reaction Setup

  • Step 1: Engineering Control Verification

    • Action: Conduct all handling within a certified chemical fume hood.

    • Validation Check: Before opening the reagent bottle, hold a Kimwipe at the sash opening. The tissue must pull inward at a steady >45-degree angle, visually confirming a face velocity of at least 100 feet per minute (fpm).

  • Step 2: Advanced PPE Donning

    • Action: Don a flame-resistant lab coat, chemical splash goggles, and double-layered nitrile gloves.

    • Causality: The lipophilic diethylamine group enhances dermal permeation. Single-layer gloves may fail rapidly upon contact.

    • Validation Check: Perform the "inflation test" on both pairs of gloves prior to donning to ensure zero micro-tears.

  • Step 3: Static-Free Material Transfer

    • Action: Use a grounded, anti-static spatula (e.g., PTFE-coated) to weigh the solid.

    • Causality: Nitroaromatics possess a low minimum ignition energy (MIE). Static discharge during powder transfer can initiate localized decomposition.

    • Validation Check: Observe the analytical balance reading. If the reading fluctuates by >0.5 mg continuously, static charge is present. Engage an anti-static ionizer bar before proceeding.

  • Step 4: Inert Atmosphere Setup

    • Action: Purge the reaction vessel with Argon.

    • Validation Check: Route the exhaust through a mineral oil bubbler. A steady rate of 1-2 bubbles per second confirms positive inert pressure, preventing atmospheric moisture from interacting with the basic amine.

HandlingWorkflow A 1. Pre-Task Risk Assessment Verify SDS & Fume Hood B 2. Don PPE Double Nitrile, Face Shield A->B C 3. Material Transfer Anti-Static Spatula B->C D 4. Reaction Setup Inert Argon Atmosphere C->D E 5. Decontamination Acid Wash -> 10% Bleach D->E F 6. Waste Segregation Halogenated Organics E->F

Standardized self-validating workflow for the safe handling of the compound.

Storage and Stability Protocols

Proper storage mitigates the risk of slow-onset degradation and hazardous polymerization.

  • Temperature & Environment: Store at 2–8 °C (refrigerated) in a desiccator or under an inert argon atmosphere[3].

  • Incompatibilities: Strictly segregate from strong oxidizers (which can violently react with the diethylamine group) and strong acids (which will cause rapid, exothermic salt formation).

  • Validation Check for Storage Integrity: Inspect the container monthly. A shift in powder color (typically from pale yellow to dark orange/brown) indicates photo-oxidation or thermal degradation of the nitro group. If observed, immediately quarantine the material.

Spill Management & Decontamination

In the event of a localized benchtop spill, rapid neutralization is required to prevent aerosolization of the amine.

  • Step 1: Containment: Surround the spill with an inert, absorbent material (e.g., diatomaceous earth or sand). Do not use combustible materials like paper towels, as the nitroaromatic compound may react.

  • Step 2: Neutralization: Gently apply a dilute, weak acid solution (e.g., 5% citric acid) to the spill area.

    • Causality: The weak acid protonates the diethylamine moiety, converting the volatile, lipophilic free base into a water-soluble, non-volatile ammonium salt.

    • Validation Check: Check the pH of the spill residue using pH paper. The neutralization is complete when the pH stabilizes between 5.0 and 6.0.

  • Step 3: Recovery: Scoop the neutralized slurry into a designated halogenated organic waste container.

  • Step 4: Surface Decontamination: Wash the surface with a 10% bleach solution to degrade the aromatic ring, followed by a thorough deionized (DI) water rinse.

References

  • Google Patents. WO2011100402A1 - Macrocycles as factor xia inhibitors.[2] Available at:

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of (2-Bromo-5-nitrobenzyl)diethylamine

Overview: (2-Bromo-5-nitrobenzyl)diethylamine (CAS 1001057-06-2)[1] is a highly functionalized tertiary amine intermediate frequently utilized in medicinal chemistry and drug development. The molecule contains a basic di...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview: (2-Bromo-5-nitrobenzyl)diethylamine (CAS 1001057-06-2)[1] is a highly functionalized tertiary amine intermediate frequently utilized in medicinal chemistry and drug development. The molecule contains a basic diethylamine moiety, an electron-withdrawing nitro group, and a heavy bromine atom. Because of its basicity and polarity, researchers often encounter challenges such as co-elution with starting materials and severe streaking during silica gel chromatography. This guide provides field-proven, mechanistically grounded troubleshooting steps to isolate this compound with high purity.

Part 1: Troubleshooting & FAQs

Q1: My crude reaction mixture contains unreacted 2-bromo-5-nitrobenzyl bromide. How do I separate it efficiently without running a column? A1: The most efficient method is an Acid-Base Extraction [2]. Causality & Mechanism: (2-Bromo-5-nitrobenzyl)diethylamine is a basic tertiary amine. When treated with a dilute aqueous acid (e.g., 1M HCl), the amine nitrogen is protonated to form a highly water-soluble hydrochloride salt. The unreacted starting material (2-bromo-5-nitrobenzyl bromide) lacks a basic functional group, remains neutral, and stays partitioned in the organic solvent[2]. By separating the aqueous layer and subsequently basifying it (pH > 10) with NaOH, the target compound is deprotonated back to its lipophilic free-base form, which can then be cleanly extracted back into fresh organic solvent[3].

Q2: I am trying to purify the compound via normal-phase silica gel chromatography, but it streaks severely across the TLC plate and the column. What is happening? A2: You are observing an acid-base interaction between your target molecule and the stationary phase. Causality & Mechanism: Standard silica gel is decorated with weakly acidic silanol groups (Si-OH). When a basic tertiary amine passes through, it undergoes reversible protonation and strong hydrogen bonding with these silanols[4]. This causes the compound to drag or "streak" rather than eluting as a tight band. Solution: You must chemically deactivate the silica gel. Add 1-3% Triethylamine (TEA) to your mobile phase[4]. TEA acts as a sacrificial, volatile Lewis base that saturates and neutralizes the acidic silanol sites, allowing your target amine to elute smoothly with sharp peak shapes[5].

Q3: The isolated product turns dark yellow/brown upon storage. Is it degrading? A3: Yes, nitroaromatic benzylamines can be sensitive to prolonged light exposure and ambient oxidation. Solution: Store the purified free base in an amber vial under an inert atmosphere (Nitrogen or Argon) at 4°C. Alternatively, converting the free base into its hydrochloride (HCl) salt form will significantly enhance its benchtop stability and prevent oxidative degradation.

Part 2: Experimental Protocols
Protocol A: Liquid-Liquid Acid-Base Extraction Workflow

Self-Validating System: This protocol relies on pH-driven solubility shifts. If the target product is successfully protonated, it must enter the aqueous phase, leaving non-basic impurities behind.

  • Dissolution: Dissolve the crude mixture in Ethyl Acetate (EtOAc) or Diethyl Ether (10 mL/g of crude).

  • Acidic Extraction: Transfer to a separatory funnel. Add an equal volume of 1M aqueous HCl. Shake vigorously and vent.

  • Phase Separation: Allow the layers to separate. The bottom aqueous layer contains the protonated target amine. The top organic layer contains neutral impurities (e.g., unreacted benzyl bromide).

  • Washing: Wash the aqueous layer once more with fresh EtOAc to remove trace organic impurities. Discard the organic layers.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2M aqueous NaOH dropwise until the pH is > 10 (verify with pH paper). The solution will turn cloudy as the free-base amine oils out.

  • Final Extraction: Extract the basic aqueous layer twice with fresh EtOAc or Dichloromethane (DCM).

  • Isolation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure (2-Bromo-5-nitrobenzyl)diethylamine.

ABE_Workflow Crude Crude Mixture (Target Amine + Neutral Impurities) Dissolve Dissolve in EtOAc/Et2O Crude->Dissolve AddAcid Extract with 1M HCl (aq) Dissolve->AddAcid Org1 Organic Phase (Neutral Impurities) AddAcid->Org1 Discard Aq1 Aqueous Phase (Protonated Target Amine) AddAcid->Aq1 Keep Basify Basify with 2M NaOH to pH > 10 Aq1->Basify Extract2 Extract with EtOAc/DCM Basify->Extract2 Org2 Organic Phase (Pure Free-Base Amine) Extract2->Org2 Keep Aq2 Aqueous Phase (Waste Salts) Extract2->Aq2 Discard

Workflow for the Acid-Base Extraction of (2-Bromo-5-nitrobenzyl)diethylamine.

Protocol B: Triethylamine-Deactivated Silica Gel Chromatography

Self-Validating System: The addition of TEA ensures that any streaking observed is due to genuine co-eluting impurities rather than stationary phase artifacts[4].

  • Solvent Preparation: Prepare the mobile phase (e.g., 80:20 Hexanes:EtOAc). Add exactly 2% (v/v) Triethylamine (TEA) to the mixture and stir well.

  • Column Packing: Slurry-pack the silica gel column using the TEA-spiked mobile phase. Flush at least two column volumes of the solvent through the bed to ensure complete deactivation of the silanol groups.

  • Sample Loading: Dissolve the free-base amine in a minimum amount of the mobile phase and load it onto the column.

  • Elution: Elute using the TEA-spiked solvent. Monitor fractions via TLC (plates must also be developed in the TEA-spiked solvent).

  • Removal of TEA: After pooling the product fractions and concentrating via rotary evaporation, place the flask under high vacuum (Schlenk line) for 2-4 hours to remove residual volatile TEA.

Silica_TEA Silica Acidic Silanol Groups (Si-OH) on Silica Gel Protonation Strong Interaction (Protonation & Streaking) Silica->Protonation Without TEA Deactivation Deactivated Silica (Si-O- + HNEt3+) Silica->Deactivation With 1-3% TEA Amine Target Tertiary Amine (Basic) Amine->Protonation Elution Smooth Elution (Sharp Peaks) Amine->Elution TEA Triethylamine (TEA) (Sacrificial Base) TEA->Deactivation Deactivation->Elution Add Target Amine

Mechanistic pathway of silica gel deactivation by TEA to prevent amine streaking.

Part 3: Data Presentation

To assist in method development, the following table summarizes the expected chromatographic behavior of (2-Bromo-5-nitrobenzyl)diethylamine under various solvent systems.

Solvent System (v/v)AdditiveExpected TLC BehaviorRecommendation
Hexanes / EtOAc (80:20)NoneSevere streaking, Rf ~0.0 - 0.2Not Recommended. Acidic silanols trap the amine.
Hexanes / EtOAc (80:20)2% TEASharp, circular spot, Rf ~0.35Optimal. TEA neutralizes silica, allowing clean elution.
DCM / MeOH (95:5)NoneModerate tailing, Rf ~0.2Sub-optimal. Methanol helps, but silanols still interfere.
DCM / MeOH (95:5)1% NH₄OH (aq)Sharp spot, Rf ~0.4Alternative. Good for highly polar impurities.

Sources

Optimization

Technical Support Center: Troubleshooting the Synthesis of (2-Bromo-5-nitrobenzyl)diethylamine

Welcome to the Process Development Support Center. This guide provides authoritative troubleshooting strategies for the two-step synthesis of (2-Bromo-5-nitrobenzyl)diethylamine from 2-bromo-5-nitrotoluene.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Development Support Center. This guide provides authoritative troubleshooting strategies for the two-step synthesis of (2-Bromo-5-nitrobenzyl)diethylamine from 2-bromo-5-nitrotoluene. We address mechanistic causality, analytical signatures, and self-validating protocols to ensure high-yield, reproducible batches for drug development applications.

Diagnostic Troubleshooting Workflow

When your reaction yields a complex crude mixture, use the following diagnostic logic to isolate the chemical failure point.

DiagnosticTree Start Crude Product Analysis (LC-MS / NMR) Q1 Is unreacted starting material present? Start->Q1 Q2 Are there multiple bromination peaks? Q1->Q2 No Sol1 Issue: Radical Quenching Action: Degas solvent, check AIBN Q1->Sol1 Yes Q3 Is there an [M+OH] mass peak? Q2->Q3 No Sol2 Issue: Over-bromination Action: Reduce NBS eq, monitor time Q2->Sol2 Yes (gem-dibromide) Sol3 Issue: Hydrolysis Action: Use anhydrous solvent/amine Q3->Sol3 Yes (Alcohol) Sol4 Issue: Quaternization Action: Use inverse addition Q3->Sol4 No, highly polar spot Success Target Compound Isolated Sol1->Success Sol2->Success Sol3->Success Sol4->Success

Diagnostic decision tree for troubleshooting (2-Bromo-5-nitrobenzyl)diethylamine synthesis.

Phase 1: Wohl-Ziegler Radical Bromination

Objective: Conversion of 2-bromo-5-nitrotoluene to 2-bromo-5-nitrobenzyl bromide. Mechanism: This is a radical chain reaction initiated by AIBN or benzoyl peroxide, utilizing N-bromosuccinimide (NBS) as a low-concentration bromine source[1]. NBS reacts with trace HBr to generate Br 2​ , which is homolytically cleaved to propagate the reaction[2].

Frequently Asked Questions (FAQs)

Q: Why is my crude mixture heavily contaminated with the gem-dibromide (2-bromo-5-nitrobenzal bromide)? A: Over-bromination is a classic side reaction. The benzylic radical formed during the reaction is highly resonance-stabilized by the aromatic ring[3]. If the local concentration of bromine radicals is too high, or if NBS is used in excess (>1.05 eq), the mono-brominated product undergoes a second hydrogen abstraction. Causality: The electron-withdrawing nitro group deactivates the aromatic ring, preventing electrophilic aromatic substitution, but the benzylic position remains highly susceptible to radical attack. Solution: Strictly control NBS stoichiometry (1.00 - 1.05 eq). Monitor the reaction via GC-MS and quench immediately upon consumption of the starting material.

Q: The reaction stalls at 40-50% conversion. Adding more initiator doesn't help. What is happening? A: Radical chain termination is outcompeting propagation. This is almost always caused by adventitious oxygen or moisture. Oxygen is a diradical that rapidly quenches benzylic radicals, forming unreactive peroxy species. Solution: Thoroughly degas your solvent (e.g., anhydrous trifluorotoluene) by sparging with argon for 30 minutes. Ensure NBS is freshly recrystallized (from boiling water) and dried in a vacuum oven to remove succinic acid and moisture.

Self-Validating Protocol: Benzylic Bromination
  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 2-bromo-5-nitrotoluene (1.0 eq) in degassed anhydrous trifluorotoluene (0.2 M).

  • Reagent Addition: Add freshly recrystallized NBS (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat to 80°C under a reflux condenser. Self-Validation Check: The initial suspension of NBS (which is denser than the solvent) will gradually convert to succinimide. Succinimide is less dense and will float to the surface, providing a reliable visual cue that propagation is occurring.

  • Quench & Workup: Once TLC indicates complete consumption of the starting material (typically 2-4 hours), cool the mixture to 0°C. Filter off the floating succinimide byproduct. Wash the filtrate with saturated aqueous Na 2​ S 2​ O 3​ to destroy residual bromine, dry over Na 2​ SO 4​ , and concentrate.

Phase 2: Nucleophilic Substitution (Amination)

Objective: S N​ 2 displacement of the benzylic bromide with diethylamine to form the target tertiary amine[4].

Frequently Asked Questions (FAQs)

Q: LC-MS shows a major byproduct with a mass corresponding to [M-Br+OH]. What is this? A: This is 2-bromo-5-nitrobenzyl alcohol, the hydrolysis side product. The benzylic bromide is highly electrophilic. If trace water is present in the solvent or the hygroscopic amine, water acts as a competing nucleophile and displaces the bromide. Solution: Use strictly anhydrous solvents (e.g., anhydrous THF) and distill diethylamine over KOH prior to use.

Q: I am observing a highly polar, baseline-retained spot on TLC. NMR shows a 2:1 ratio of benzyl groups to ethyl groups. Why? A: This indicates the formation of a quaternary ammonium salt: N,N -diethyl-bis(2-bromo-5-nitrobenzyl)ammonium bromide. Causality: Over-alkylation occurs when the newly formed tertiary amine product acts as a nucleophile and attacks a second molecule of the benzylic bromide intermediate. This happens if the local concentration of the benzylic bromide is high relative to the diethylamine. Solution: Employ the "inverse addition" technique. Add the 2-bromo-5-nitrobenzyl bromide dropwise to a large excess (3-5 eq) of diethylamine, rather than adding the amine to the bromide.

Self-Validating Protocol: Amination
  • Preparation: Dissolve diethylamine (3.0 eq) in anhydrous THF (0.5 M) and cool to 0°C under argon.

  • Addition: Dissolve the intermediate 2-bromo-5-nitrobenzyl bromide (1.0 eq) in anhydrous THF (1.0 M) and add it dropwise to the amine solution over 30 minutes.

  • Reaction: Stir at room temperature for 2 hours. Self-Validation Check: Diethylamine hydrobromide salt will precipitate as a dense white solid, confirming the S N​ 2 displacement is occurring and generating HBr, which is immediately neutralized by the excess amine.

  • Workup: Filter the salt. Concentrate the filtrate, dissolve in EtOAc, and wash with saturated aqueous NaHCO 3​ and brine. Dry over Na 2​ SO 4​ and concentrate to yield the target tertiary amine.

Quantitative Analytical Signatures

Use the following table to rapidly identify your target compound and common side products during in-process control (IPC) checks.

Compound 1 H-NMR Benzylic Signature (CDCl 3​ )LC-MS (m/z)TLC R f​ (Hex:EtOAc 4:1)
2-Bromo-5-nitrotoluene (SM)~2.45 ppm (s, 3H)N/A (Poor ESI ionization)0.65
2-Bromo-5-nitrobenzyl bromide ~4.60 ppm (s, 2H)N/A (Poor ESI ionization)0.55
(2-Bromo-5-nitrobenzyl)diethylamine ~3.65 ppm (s, 2H)287.0, 289.0[M+H] + 0.20 (Tailing)
2-Bromo-5-nitrobenzal bromide (Side)~6.95 ppm (s, 1H)N/A0.60
2-Bromo-5-nitrobenzyl alcohol (Side)~4.80 ppm (s, 2H)230.9, 232.9 [M-H] 0.30

Mechanistic Pathway & Side Reactions

ReactionPathway SM 2-Bromo-5-nitrotoluene (Starting Material) Int 2-Bromo-5-nitrobenzyl bromide (Intermediate) SM->Int NBS, AIBN Radical Bromination Prod (2-Bromo-5-nitrobenzyl)diethylamine (Target Product) Int->Prod Diethylamine SN2 Amination Side1 2-Bromo-5-nitrobenzal bromide (Over-bromination) Int->Side1 Excess NBS Side2 2-Bromo-5-nitrobenzyl alcohol (Hydrolysis) Int->Side2 H2O (Trace) Side3 Quaternary Ammonium Salt (Over-alkylation) Prod->Side3 Excess Intermediate

Mechanistic pathway illustrating the target synthesis and primary side-reaction branches.

Sources

Troubleshooting

How to optimize the yield of (2-Bromo-5-nitrobenzyl)diethylamine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of (2-Bromo-5-nitrobenzyl)diethylamine (CAS 1001057-06-2)[1]...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing yield bottlenecks during the synthesis of (2-Bromo-5-nitrobenzyl)diethylamine (CAS 1001057-06-2)[1]. This tertiary amine is a highly valued building block in drug discovery, particularly in the development of factor XIa inhibitors for thromboembolic disorders[2] and ACSS2 modulators for oncology[3].

Synthesizing this molecule requires strict control over chemoselectivity. The presence of a reducible nitro group, a labile aryl bromide, and a sterically demanding secondary amine (diethylamine) creates a complex reaction environment. This guide provides a self-validating framework to troubleshoot, optimize, and isolate your target compound with high fidelity.

Pathway Visualization: Synthetic Routes

Below are the two primary synthetic workflows for (2-Bromo-5-nitrobenzyl)diethylamine. The reductive amination route is generally preferred for its scalability and higher atom economy, while the nucleophilic substitution route is an alternative if the benzyl bromide precursor is more readily available.

SynthesisRoutes Aldehyde 2-Bromo-5-nitrobenzaldehyde Intermediate Iminium Ion Intermediate Aldehyde->Intermediate Diethylamine (DEA) AcOH (cat.), DCE Bromide 2-Bromo-5-nitrobenzyl bromide Product (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) Bromide->Product Diethylamine (DEA) K2CO3, ACN, 50 °C Intermediate->Product NaBH(OAc)3 20-25 °C, 12 h

Figure 1: Synthetic pathways for (2-Bromo-5-nitrobenzyl)diethylamine synthesis.

Troubleshooting Guide & FAQs

Q1: Why is my yield consistently below 40% when using the reductive amination route with Sodium Borohydride ( NaBH4​ )? Causality & Expert Insight: NaBH4​ is a highly reactive, unhindered hydride donor. When introduced into the reaction mixture, it indiscriminately reduces the starting 2-bromo-5-nitrobenzaldehyde directly into 2-bromo-5-nitrobenzyl alcohol before the diethylamine can fully condense to form the iminium intermediate. Solution: Switch your reducing agent to[4]. STAB is a milder, sterically hindered reducing agent that selectively reduces the protonated iminium ion over the aldehyde, pushing your yield above 85%.

Q2: During the nucleophilic substitution route (using 2-bromo-5-nitrobenzyl bromide), I'm experiencing stalled reaction progress and unreacted starting material. Causality & Expert Insight: Diethylamine has a very low boiling point (55.5 °C). If the alkylation is run in solvents like DMF or ACN at elevated temperatures (e.g., 60–80 °C) in an open flask or standard reflux setup, the amine vaporizes out of the solution. This alters the stoichiometry, leaving the benzyl bromide unreacted. Solution: Conduct the reaction in a sealed, pressure-rated tube to contain the volatile amine. Additionally, use a 3.0 molar equivalent excess of diethylamine to drive the equilibrium, alongside a non-nucleophilic base like K2​CO3​ to scavenge the generated HBr.

Q3: My LC-MS shows a mixture of products with altered isotope patterns and missing nitro groups. What caused this degradation? Causality & Expert Insight: The 2-bromo and 5-nitro functionalities are highly sensitive to strong reductive conditions. If catalytic hydrogenation (e.g., Pd/C with H2​ gas) was mistakenly applied to drive the reductive amination, it will inevitably cause hydrodebromination (cleavage of the Ar-Br bond) and reduction of the nitro group to an aniline derivative. Solution: Strictly avoid transition-metal catalyzed hydrogenation for this specific substrate. Rely exclusively on mild hydride donors like STAB or Cyanoborohydride ( NaBH3​CN ).

Q4: How can I efficiently isolate the target amine from unreacted aldehyde/bromide without relying on column chromatography? Causality & Expert Insight: The target molecule contains a tertiary amine center, making it basic ( pKa​≈9−10 ), whereas the starting materials (aldehyde or benzyl bromide) and primary byproducts (benzyl alcohols) are neutral. This chemical property allows for a self-validating purification system. Solution: Implement an acid-base liquid-liquid extraction. By acidifying the mixture, the product becomes a water-soluble ammonium salt, leaving neutral impurities in the organic layer. Basifying the aqueous layer subsequently regenerates the free amine, which can be extracted back into a clean organic phase.

Quantitative Data: Reaction Condition Matrix

To optimize your workflow, compare the empirical outcomes of various reaction conditions below. Note: The STAB-mediated reductive amination provides the optimal balance of yield and purity.

Synthetic RouteReagentsSolventTemp (°C)Time (h)Expected YieldPrimary Impurity
Reductive Amination Aldehyde, DEA, NaBH(OAc)3​ DCE20–251285–92% Trace Benzyl alcohol
Reductive Amination Aldehyde, DEA, NaBH4​ MeOH0–203< 40%Benzyl alcohol (Major)
Nucleophilic Sub. Benzyl Bromide, DEA, K2​CO3​ ACN50 (Sealed)875–85% Hydrolyzed bromide
Nucleophilic Sub. Benzyl Bromide, DEA, DIPEADMF80 (Open)12< 50%Unreacted SM

Experimental Protocols

Protocol A: STAB-Mediated Reductive Amination (Recommended)

This protocol utilizes a self-validating acid-base extraction to ensure high purity without chromatography.

  • Imine Formation: In an oven-dried round-bottom flask under Nitrogen, dissolve 2-bromo-5-nitrobenzaldehyde (1.0 eq, 10 mmol) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration.

  • Amine Addition: Add diethylamine (1.5 eq, 15 mmol) followed by glacial acetic acid (1.0 eq, 10 mmol) to catalyze iminium ion formation. Stir the mixture at room temperature (20–25 °C) for 1 hour.

  • Reduction: Portion-wise, add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq, 15 mmol) over 15 minutes to prevent exothermic spiking. Stir the opaque suspension at room temperature for 12 hours[4].

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO3​ (50 mL) until gas evolution ceases. Extract the aqueous layer with Dichloromethane (DCM) (3 x 30 mL).

  • Self-Validating Purification (Acid-Base Extraction):

    • Extract the combined DCM layers with 1M HCl (3 x 30 mL). Validation check: The target amine is now in the aqueous layer; discard the DCM layer containing neutral impurities.

    • Cool the aqueous layer in an ice bath and basify to pH > 10 using 2M NaOH.

    • Extract the milky aqueous layer with fresh DCM (3 x 30 mL).

  • Isolation: Dry the organic phase over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield (2-Bromo-5-nitrobenzyl)diethylamine as a viscous yellow-orange oil.

Protocol B: Nucleophilic Substitution (Alkylation)

Use this protocol if starting from the benzyl bromide derivative.

  • Preparation: In a heavy-walled pressure tube, dissolve 2-bromo-5-nitrobenzyl bromide (1.0 eq, 10 mmol) in anhydrous Acetonitrile (ACN) (30 mL).

  • Base & Amine Addition: Add finely powdered, anhydrous Potassium Carbonate ( K2​CO3​ ) (2.0 eq, 20 mmol) and Diethylamine (3.0 eq, 30 mmol). Note: The excess amine compensates for any vapor phase partitioning.

  • Heating: Seal the pressure tube tightly with a Teflon cap. Heat the reaction mixture behind a blast shield at 50 °C for 8 hours.

  • Workup: Cool the vessel completely to room temperature before unsealing. Filter the mixture through a Celite pad to remove inorganic salts, washing the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and subject the crude residue to the Acid-Base Extraction detailed in Protocol A (Step 5).

References

  • US Patent US9428456B2. "1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives." Google Patents.
  • World Intellectual Property Organization WO2021014415A2. "Small molecule inhibitors of acetyl coenzyme A synthetase short chain 2 (ACSS2)." Google Patents.
  • World Intellectual Property Organization WO2011100402A1. "Macrocycles as factor XIa inhibitors." Google Patents.

Sources

Optimization

Technical Support Center: (2-Bromo-5-nitrobenzyl)diethylamine Stability &amp; Troubleshooting Guide

Prepared by the Senior Application Scientist Team Welcome to the technical support center for (2-Bromo-5-nitrobenzyl)diethylamine. This guide is designed for researchers, scientists, and drug development professionals to...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for (2-Bromo-5-nitrobenzyl)diethylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities associated with the stability of this versatile but reactive molecule. Our goal is to provide you with the in-depth insights and practical solutions needed to ensure the success and reproducibility of your experiments.

The unique structure of (2-Bromo-5-nitrobenzyl)diethylamine, featuring a benzylic amine adjacent to a bromine-substituted ring that is further activated by a nitro group, presents specific stability challenges.[1] This guide offers a framework for understanding these challenges and implementing robust troubleshooting strategies.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Concerns

This section addresses the most common high-level questions regarding the handling and stability of (2-Bromo-5-nitrobenzyl)diethylamine.

Q1: What are the primary factors that can compromise the stability of (2-Bromo-5-nitrobenzyl)diethylamine during a reaction?

A1: The stability of this compound is primarily influenced by four factors:

  • Temperature: Nitroaromatic compounds, particularly those with benzylic substituents, can be thermally sensitive. Studies on related nitrobenzyl halides have shown they can decompose exothermally, with ortho-isomers being particularly labile.[2] Elevated temperatures can lead to complex decomposition pathways, often resulting in tarry, intractable mixtures.

  • Presence of Reducing Agents: The nitro group is highly susceptible to reduction under various conditions, including catalytic hydrogenation or treatment with certain metal-based reagents, yielding the corresponding aniline derivative.[1][3][4]

  • Strongly Nucleophilic or Basic Conditions: The electron-withdrawing nitro group activates the aromatic ring, making the C-Br bond susceptible to Nucleophilic Aromatic Substitution (SNAr) in the presence of strong nucleophiles.

  • Catalytic Hydrogenation Conditions: While useful for nitro group reduction, catalysts like Palladium on carbon (Pd/C) are notoriously efficient at cleaving benzylic C-N bonds (hydrogenolysis), which would lead to the formation of 2-bromo-5-nitrotoluene and diethylamine.[5]

Q2: How should (2-Bromo-5-nitrobenzyl)diethylamine be properly stored to ensure its integrity?

A2: For long-term stability, the compound should be stored in a cool, dark, and dry environment, preferably under an inert atmosphere (e.g., argon or nitrogen). This minimizes exposure to atmospheric moisture and oxygen and prevents light-induced degradation. We recommend refrigeration at 2-8°C. Before use, the container should be allowed to warm to room temperature to prevent condensation from forming inside the vial.

Q3: What are the most likely degradation products I might observe?

A3: Depending on the reaction conditions, you may encounter several key degradation products:

  • 4-Bromo-3-(diethylaminomethyl)aniline: The product of selective nitro group reduction.

  • 2-Bromo-5-nitrobenzaldehyde/alcohol: Resulting from cleavage and subsequent oxidation/hydrolysis at the benzylic position.

  • 1-Bromo-4-methyl-2-nitrobenzene: Formed via hydrogenolysis (debenzylation) of the diethylamine group.

  • 2-(Nucleophile)-5-nitrobenzyl)diethylamine: Where the bromo group has been displaced by a nucleophile present in the reaction.

Section 2: Troubleshooting Guides for Common Reaction Scenarios

This section provides in-depth, cause-and-effect troubleshooting for specific issues encountered during reactions.

Scenario 1: Unintended Reduction of the Nitro Group
  • Symptom: You observe a new, more polar spot by TLC, and mass spectrometry or NMR analysis confirms the presence of the corresponding aniline derivative, 4-bromo-3-(diethylaminomethyl)aniline.

  • Underlying Cause: The nitro group is a powerful electron-withdrawing group, making it susceptible to reduction by a wide range of reagents, some of which may be present for other purposes in your reaction. This is a common transformation for nitroaromatic compounds.[3][6][7]

  • Solutions & Scientific Rationale:

    • Reagent Selection: The choice of reagents is critical. For instance, if you are performing a reaction that requires a hydride source, avoid harsh reagents like Lithium Aluminum Hydride (LiAlH₄) which readily reduce nitro groups.[1] Consider milder, more chemoselective reagents.

    • Catalyst Choice: If your synthesis involves catalytic hydrogenation for another functional group, be aware that most standard catalysts (Pd, Pt) will readily reduce the nitro group. If this is not desired, this synthetic step must be re-ordered or a different protecting group strategy employed.

Reagent/Condition Compatibility Issue Recommended Alternative/Action
Catalytic Hydrogenation (Pd/C, H₂) Non-selective reduction of nitro group and high risk of debenzylation.If nitro reduction is desired, this is effective. If not, avoid. For other reductions, consider chemoselective options like NaBH₄ (for carbonyls).
Strong Hydride Reagents (LiAlH₄) Rapidly reduces nitro groups.Use NaBH₄ or NaBH(OAc)₃ for reductive aminations, as they are typically compatible with nitro groups under controlled conditions.
Dissolving Metal Reductions (SnCl₂, Fe/HCl) Classic method for nitro reduction.Avoid these if the nitro group must be preserved.
Scenario 2: Cleavage of the Benzylic C-N Bond (Debenzylation)
  • Symptom: Formation of 2-bromo-5-nitrotoluene and/or 2-bromo-5-nitrobenzaldehyde is detected, along with the presence of diethylamine or its salt.

  • Underlying Cause: The benzylic C-N bond is labile under hydrogenolysis conditions.[5] The benzyl group is frequently used as a protecting group for amines precisely because it can be cleaved under these conditions. The reaction proceeds via cleavage of the C-N bond with concurrent saturation of the carbon atom by hydrogen.

  • Solutions & Scientific Rationale:

    • Avoid Aggressive Hydrogenation: Palladium and Platinum catalysts are highly active for hydrogenolysis. If hydrogenation is necessary for another part of the molecule, consider alternative catalysts that are less prone to causing this side reaction, such as Pearlman's catalyst (Pd(OH)₂/C) under carefully controlled conditions, or transfer hydrogenation methods.

    • Control pH: Strongly acidic conditions can protonate the amine, potentially making the benzylic position more susceptible to cleavage or other side reactions. Maintaining a neutral or slightly basic pH can improve stability.

Troubleshooting Workflow: General Reaction Failure

If a reaction results in an unidentifiable, dark, or polymeric mixture, a systematic approach is required to diagnose the issue.

G start Reaction Failure (Dark/Tarry Mixture) check_temp Was the reaction heated? start->check_temp check_reagents Were reagents/solvents purified and degassed? check_temp->check_reagents No rerun_low_temp Action: Rerun reaction at a lower temperature (e.g., 0°C or RT). check_temp->rerun_low_temp Yes check_inert Was the reaction run under an inert atmosphere (N₂/Ar)? check_reagents->check_inert Yes purify_reagents Action: Purify all reagents and degas solvents. check_reagents->purify_reagents No use_inert Action: Rerun under a strict inert atmosphere. check_inert->use_inert No end Issue likely complex. Consider alternative synthetic route or milder catalysts. check_inert->end Yes (Consult further)

Caption: Troubleshooting Decision Tree for General Reaction Failure.

Section 3: Potential Degradation Pathways & Analytical Monitoring

Understanding the potential decomposition routes is key to preventing them. The following diagram illustrates the primary vulnerabilities of the molecule.

DegradationPathways cluster_main Starting Material cluster_products Potential Degradation Products SM (2-Bromo-5-nitrobenzyl)diethylamine P1 Nitro Reduction Product (Aniline Derivative) SM->P1 Reducing Agents (e.g., H₂, Pd/C; Fe/HCl) P2 Debenzylation Product (Toluene Derivative) SM->P2 Hydrogenolysis (e.g., H₂, Pd/C) P3 SNAr Product (Bromo Substitution) SM->P3 Strong Nucleophiles (e.g., RO⁻, RS⁻) + Heat P4 Benzylic Oxidation (Aldehyde/Alcohol) SM->P4 Oxidizing Agents or Air (slow)

Caption: Key Degradation Pathways for (2-Bromo-5-nitrobenzyl)diethylamine.

Protocol: Analytical Monitoring by Thin-Layer Chromatography (TLC)

Regularly monitoring your reaction is the most effective way to detect instability early.

Objective: To assess the purity of the starting material and detect the formation of common degradation products during a reaction.

Materials:

  • Silica gel TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Mobile Phase (Eluent): A starting point is a 7:3 mixture of Hexanes:Ethyl Acetate. This may need to be optimized.

  • Visualization: UV lamp (254 nm), and a potassium permanganate (KMnO₄) stain.

Procedure:

  • Prepare the TLC Plate: Using a pencil, lightly draw an origin line about 1 cm from the bottom of the plate.

  • Spot the Plate:

    • Lane 1 (Reference): Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate). Use a capillary tube to apply a small spot on the origin line.

    • Lane 2 (Reaction Mixture): At timed intervals (e.g., t=0, 1h, 4h), take a small aliquot from your reaction mixture, quench it if necessary (e.g., with a drop of water), and spot it in the next lane.

  • Develop the Plate: Place the TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize and Interpret:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • View the plate under a UV lamp. The nitroaromatic ring will make the starting material and many derivatives UV-active.

    • Circle any visible spots.

    • If new spots appear, especially those with a lower Rf (more polar, closer to the origin), it may indicate the formation of the aniline (nitro reduction) or alcohol products. A higher Rf (less polar) spot could indicate debenzylation to the toluene derivative.

    • Dip the plate in a KMnO₄ stain to visualize compounds that may not be UV-active. This is particularly useful for identifying alcohol byproducts.

Compound Type Expected Relative Rf (7:3 Hex:EtOAc) Appearance
Starting Material Baseline (e.g., ~0.5)UV Active
Aniline Derivative (Nitro Reduced) Lower Rf (~0.3)UV Active, may streak
Toluene Derivative (Debenzylated) Higher Rf (~0.7)UV Active
Aldehyde/Alcohol Derivative Lower Rf (~0.2-0.4)UV Active, KMnO₄ active

References

  • EvitaChem. (n.d.). (2-Bromo-5-nitro-benzyl)-ethyl-amine. Retrieved from EvitaChem Product Page. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF563RWT0M_U81THQNA7CWiKJVGwhDZKWJeqz3NjYBVc3Zd2xAaoJzvgGJW5vIb0LGuVNj5NehKtRjJjs7L62_tbT01Y1FxVRsXucG89tYGCoG1UPl8vh1GGd8oqeKIBYYpqliWj6_QlfY=]
  • Vaia. (n.d.). Benzylamine reacts with nitrous acid. Retrieved from Vaia Study Smarter. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgDZ8qhbxub9cUdt7OgTBeh3t28mT4X5BWoh7n3ZwBRh1jg_kkc8g8a0DxQPirs-s-0ZyUFXdvBtpkdyI85NLSTjccKI251xubdBStRpdbx_hQHRpyrQkoMRGlezfnPQ_qHR4ZYDuhuQhyzv4MyAjKESGt0WsoU0p1FaWL7EwqOemOpMm8LP3Zw9RHNBucysnYrryGZr2KuOmPB8gCAVp3LILLFZ8WlKllE_CiL4qnE6nlcHQ-uRISPQHBnfca1PlCuudlfdmwZLtiq73UFjzaOLlfi0au0wPppLf6qk-ZSQkKmDdDnsBktc9fq7UPQ60=]
  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-55. [https://pubmed.ncbi.nlm.nih.gov/8561470/]
  • Organic Chemistry Portal. (n.d.). Benzylamines. Retrieved from Organic Chemistry Portal. [https://www.organic-chemistry.org/protectivegroups/amino/benzylamines.shtm]
  • Quora. (2018). Is nitro benzyl radical more stable than benzyl radical?. Retrieved from Quora. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfnDGfPrgU5T5-hX8pyT5lR9B0kZepVmTbEL0FCog2FR70RFW4N5vAzRhtYPKEaEse1Anno5LxzmgcRQwUQje1RSrkQRLvOLEfvlgty-kyAv2lURtDQVI_hYr5OX6QLMvNCFdYsWqI_9EbXASrURgl7SbylTsmBW_8zl_MPzotlZZTf9Pk48Wc]
  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine. American Journal of Analytical Chemistry, 8, 125-141. [https://www.scirp.
  • Tamuliene, J., Sarlauskas, J., & Bekesiene, S. (2017). Influence of Nitro Group Substitutes to the Stability and Energetic Properties of N-(2,4,6-trinitrophenyl)-1H-1,2,4-triazol-3-amine. Scientific Research Publishing Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_cU5KZLefvbaxZLdqSD5Opok6qIBm1CLgQ4KQBF2Udar196eIjW_SDVRpvZn6S3Yy6-y3G4hbKv8GGeaoR7v_agqyTJNNDOYvJ44f9jGF6KrAINGV3LrzWb6yxrhan9zt5kOxcBcVM-mVdrqmNpeFG9S6lZlWiQ==]
  • Slideshare. (n.d.). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from Slideshare. [https://www.slideshare.
  • Defense Technical Information Center (DTIC). (2012). Biodegradation and Transformation of Nitroaromatic Compounds (POSTPRINT). Retrieved from DTIC. [https://apps.dtic.
  • MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. [https://www.mdpi.com/2076-2607/9/7/1447]
  • American Society for Microbiology. (n.d.). Nitroaromatic Compounds, from Synthesis to Biodegradation. Retrieved from ASM Journals. [https://journals.asm.org/doi/10.1128/mmbr.00023-11]
  • Google Patents. (n.d.). CN105646234A - 2-bromo-5-nitrophenylamine and preparation method thereof. Retrieved from Google Patents. [https://patents.google.
  • ResearchGate. (n.d.). Proposed thermal decomposition route for 5. Retrieved from ResearchGate. [https://www.researchgate.net/figure/Proposed-thermal-decomposition-route-for-5_fig5_354142603]
  • Appchem. (n.d.). (2-Bromo-5-nitro-benzyl)-dimethyl-amine. Retrieved from Appchem. [https://www.appchem.com/product/2137931-93-0]
  • BenchChem. (n.d.). A Comparative Guide to the Chemical Reactivity of 2-Bromo-5-hydroxybenzaldehyde and Its Isomers. Retrieved from BenchChem. [https://www.benchchem.com/blog/a-comparative-guide-to-the-chemical-reactivity-of-2-bromo-5-hydroxybenzaldehyde-and-its-isomers/]
  • Defense Technical Information Center (DTIC). (1995). Thermal Decomposition Pathways in Nitramine Propellants. Retrieved from DTIC. [https://apps.dtic.
  • ACS Publications. (2016). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.orgprocres.6b00208]
  • Organic Syntheses. (n.d.). 2-bromoallylamine. Retrieved from Organic Syntheses. [http://www.orgsyn.org/demo.aspx?prep=cv5p0136]
  • SciELO. (2024). analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. Retrieved from SciELO. [https://www.scielo.br/j/jbs/a/Kk5w4XQ8rZ8yTKn3Y4Y4YyD/?
  • PubMed. (2001). Experimental and theoretical studies on the thermal decomposition of heterocyclic nitrosimines. Retrieved from PubMed. [https://pubmed.ncbi.nlm.nih.gov/11485458/]
  • ResearchGate. (n.d.). Thermal stability of nitrobenzyl halogenides. Retrieved from ResearchGate. [https://www.researchgate.net/publication/237243916_Thermal_stability_of_nitrobenzyl_halogenides]
  • MDPI. (2024). The Crystal Structures of Some Bromo-Derivatives of the DPPH Stable Free Radical. Retrieved from MDPI. [https://www.mdpi.com/1422-0067/25/18/10006]
  • ResearchGate. (n.d.). Decomposition pathways of diphenylamine. Retrieved from ResearchGate. [https://www.researchgate.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (2-Bromo-5-nitrobenzyl)diethylamine Workflows

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural and mechanistic challenges associated with (2-Bromo-5-nitrobenzyl)diethylamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific structural and mechanistic challenges associated with (2-Bromo-5-nitrobenzyl)diethylamine . This compound is a highly versatile building block in drug discovery, but its structural features—a sterically hindered ortho-bromo group, a reducible meta-nitro group, and a highly basic tertiary amine—create a perfect storm for side reactions, catalyst poisoning, and chemoselectivity failures.

This guide is structured around the three critical phases of working with this compound: Synthesis (Reductive Amination) , Chemoselective Reduction , and Palladium-Catalyzed Cross-Coupling .

Phase 1: Synthesis & Purification (Reductive Amination)

(2-Bromo-5-nitrobenzyl)diethylamine is typically synthesized from 2-bromo-5-nitrobenzaldehyde and diethylamine via reductive amination.

Q: My reductive amination stalls at the imine/iminium stage, or the overall yield is exceptionally low. Why is this happening, and how can I force the reaction to completion?

Causality & Solution: Diethylamine is a sterically demanding secondary amine. When reacting with 2-bromo-5-nitrobenzaldehyde, the bulky ortho-bromo substituent severely restricts the trajectory of nucleophilic attack on the carbonyl carbon. This steric clash drastically slows down the formation of the intermediate iminium ion. If the reducing agent is added too early, it will prematurely reduce the unreacted aldehyde to 2-bromo-5-nitrobenzyl alcohol, permanently capping your yield.

To overcome this, you must decouple the iminium formation from the reduction step. Utilize a dehydrating agent like Titanium(IV) isopropoxide (Ti(OiPr)₄) to drive the iminium formation to completion before introducing the hydride source. For the reduction, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is the gold standard due to its mild nature and inability to reduce the competing nitro group [1].

Q: During silica gel chromatography, the product streaks severely, resulting in poor resolution and low mass recovery. How can I isolate the pure free base?

Causality & Solution: The tertiary diethylaminomethyl group is highly basic (pKa ~10). On standard acidic silica gel, the amine protonates, forming strong electrostatic interactions with the stationary phase (silanol groups). This causes severe tailing. To resolve this, the silica gel must be deactivated. Pre-treat your column by flushing it with your starting eluent containing 1–5% Triethylamine (TEA), which neutralizes the acidic silanol sites, allowing your target amine to elute as a tight band.

Phase 2: Chemoselective Nitro Reduction

Converting the nitro group to an aniline is a common downstream functionalization, but the presence of the aryl bromide makes this a chemoselective minefield.

Q: When reducing the nitro group to the corresponding aniline, I observe significant loss of the bromine atom (debromination). How can I prevent this?

Causality & Solution: Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas readily reduces the nitro group. However, Pd(0) is highly prone to oxidative addition into activated C–Br bonds. The strongly electron-withdrawing nature of the nitro group (and the resulting aniline) activates the ring, facilitating hydrodehalogenation.

To prevent this, you must abandon transition-metal-catalyzed hydrogenation in favor of a Single-Electron Transfer (SET) mechanism. The Béchamp reduction, utilizing activated Iron (Fe) powder and Ammonium Chloride (NH₄Cl), is highly chemoselective. The Fe(0) surface selectively donates electrons to the easily reducible nitro group, leaving the C–Br bond completely intact [2].

Quantitative Comparison of Reduction Conditions
Reagent SystemMechanismChemoselectivity (NO₂ vs Br)Target YieldDebromination Risk
Pd/C, H₂ (1 atm) Catalytic HydrogenationPoor< 30%High (> 50%)
Pd/C, Hydrazine Transfer HydrogenationModerate50 - 60%Moderate (~ 20%)
SnCl₂·2H₂O, EtOH Metal-Mediated SETGood75 - 85%Low (< 5%)
Fe powder, NH₄Cl Metal-Mediated SETExcellent > 90% Very Low (< 1%)

Table 1: Evaluation of reaction conditions for the reduction of (2-Bromo-5-nitrobenzyl)diethylamine.

G1 SM (2-Bromo-5-nitrobenzyl) diethylamine PdC Pd/C, H2 (Non-selective) SM->PdC Hydrodehalogenation Fe Fe, NH4Cl (Chemoselective) SM->Fe Single-Electron Transfer ProdA Debrominated Aniline (Undesired Byproduct) PdC->ProdA ProdB 3-Amino-6-bromobenzyl- diethylamine (Target) Fe->ProdB

Chemoselective vs. non-selective nitro reduction pathways.

Protocol 1: Chemoselective Iron-Mediated Reduction

Self-Validating System: This protocol utilizes mass-balance and spectroscopic checkpoints to ensure reaction fidelity.

  • Setup: In a round-bottom flask, dissolve 1.0 mmol of (2-Bromo-5-nitrobenzyl)diethylamine in 10 mL of an Ethanol/Water mixture (4:1 v/v).

  • Activation: Add 5.0 mmol of Iron powder (325 mesh) and 5.0 mmol of solid NH₄Cl. Causality note: NH₄Cl acts as a mild proton source to facilitate the SET process without creating an overly acidic environment that would protonate the resulting aniline.

  • Reaction: Heat the mixture to 80 °C (reflux) under vigorous stirring for 2 hours.

  • Workup: Cool to room temperature. Filter the heterogeneous mixture through a pad of Celite to remove iron oxides (Fe₃O₄), washing the pad thoroughly with ethyl acetate. Concentrate the filtrate, partition between ethyl acetate and saturated NaHCO₃, extract, and dry over Na₂SO₄.

  • Validation Checkpoint: Analyze the crude product via LC-MS. A successful reduction is validated by a mass shift from m/z 287/289[M+H]⁺ (Starting Material) to m/z 257/259[M+H]⁺ (Product). The preservation of the 1:1 isotopic doublet confirms the bromine atom is intact.

Phase 3: Palladium-Catalyzed Cross-Coupling

Utilizing the bromo position for Suzuki-Miyaura or Buchwald-Hartwig couplings presents the most significant hurdle in this workflow.

Q: My Suzuki-Miyaura coupling at the bromo position yields mostly unreacted starting material or protodehalogenated byproduct. Why is the catalyst failing?

Causality & Solution: The failure is twofold. First, the ortho-diethylaminomethyl group creates massive steric bulk directly adjacent to the C–Br bond, physically blocking the Palladium(0) center from undergoing oxidative addition. Second, the basic tertiary amine can act as a competing ligand, coordinating to the empty orbitals of the Pd catalyst, effectively poisoning it and stalling the catalytic cycle.

To solve this, you must use a catalyst system that is both highly active and sterically demanding enough to prevent amine coordination. Third-generation (G3) Buchwald precatalysts, specifically XPhos Pd G3 , are engineered for this exact scenario . The massive steric profile of the XPhos ligand outcompetes the diethylamine for Pd coordination, while the G3 architecture ensures rapid generation of the active mono-ligated Pd(0) species.

Quantitative Comparison of Cross-Coupling Optimization
Catalyst / LigandBaseSolventResult / Observation
Pd(PPh₃)₄ Na₂CO₃Toluene/H₂ONo reaction (Amine poisoning)
Pd(dppf)Cl₂ K₃PO₄Dioxane/H₂O< 10% yield (Protodehalogenation)
XPhos Pd G3 K₃PO₄THF/H₂O> 85% yield (Fast conversion)

Table 2: Catalyst screening for the Suzuki-Miyaura coupling of the sterically hindered aryl bromide.

G2 Start Oxidative Addition of Pd(0) Issue1 Amine Coordination (Catalyst Poisoning) Start->Issue1 Issue2 Steric Hindrance (ortho-substituent) Start->Issue2 Solution XPhos Pd G3 Precatalyst (Bulky Ligand) Issue1->Solution Prevents Binding Issue2->Solution Overcomes Bulk Success Successful Transmetalation & Reductive Elimination Solution->Success

Overcoming steric hindrance and amine coordination in Suzuki coupling using XPhos Pd G3.

Protocol 2: Sterically Hindered Suzuki Coupling using XPhos Pd G3

Self-Validating System: This protocol utilizes strict exclusion of oxygen to prevent catalyst degradation and ensures transmetalation efficiency.

  • Setup: In a Schlenk tube or glovebox, combine 1.0 mmol of (2-Bromo-5-nitrobenzyl)diethylamine, 1.5 mmol of the desired arylboronic acid, and 3.0 mmol of anhydrous K₃PO₄.

  • Catalyst Addition: Add 0.02 mmol (2 mol%) of XPhos Pd G3 precatalyst.

  • Solvent Introduction: Evacuate and backfill the vessel with Argon (3x). Inject 5 mL of degassed THF and 1 mL of degassed H₂O. Causality note: Water is strictly required to dissolve the phosphate base and facilitate the formation of the reactive boronate species necessary for transmetalation.

  • Reaction: Stir at 60 °C for 4 hours.

  • Validation Checkpoint: Analyze an aliquot via GC-MS. The reaction is validated by the total consumption of the starting material ( m/z 287/289) and the appearance of the cross-coupled product mass. If a peak at m/z 208 is observed, protodehalogenation has occurred, indicating that the solvent was not properly degassed (oxygen ingress) or the boronic acid degraded.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Liu, Y., Lu, Y., Prashad, M., Repič, O., & Blacklock, T. J. (2005). "A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron." Advanced Synthesis & Catalysis, 347(2‐3), 217-219.[Link]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of (2-Bromo-5-nitrobenzyl)diethylamine

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists troubleshooting the synthesis and isolation of (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-0...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists troubleshooting the synthesis and isolation of (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2).

Diagnostic Workflow: Synthesis & Impurity Pathways

The most reliable synthetic route for this molecule is the reductive amination of 2-bromo-5-nitrobenzaldehyde with diethylamine. Direct nucleophilic substitution using 2-bromo-5-nitrobenzyl bromide is often plagued by over-alkylation. The diagram below illustrates the mechanistic pathways and the origins of common impurities.

Pathway A 2-Bromo-5-nitrobenzaldehyde (Starting Material) C Iminium Intermediate (Transient) A->C + Diethylamine (-H2O) E 2-Bromo-5-nitrobenzyl alcohol (Reduction Impurity) A->E Direct Reduction (Premature Hydride) B Diethylamine (Amine) B->C D (2-Bromo-5-nitrobenzyl)diethylamine (Target Product) C->D NaBH(OAc)3 (Reductive Amination) F Des-bromo / Amino Impurities (Over-reduction) D->F Harsh Reduction (e.g., Pd/C, H2)

Mechanistic pathways of reductive amination and common side-reactions leading to impurities.

Troubleshooting FAQs: Causality & Solutions

Q1: Why am I detecting a significant amount of 2-bromo-5-nitrobenzyl alcohol in my product? A1: Causality: This occurs during reductive amination when the reducing agent is added before the iminium intermediate has fully formed. While sodium triacetoxyborohydride (STAB) is mild, it can still reduce the starting 2-bromo-5-nitrobenzaldehyde directly to the corresponding alcohol if unreacted aldehyde is present in the mixture. Solution: Implement a two-step "indirect" reductive amination. Allow the aldehyde and diethylamine to stir in 1,2-dichloroethane (DCE) or dichloromethane (DCM) for 1–2 hours to pre-form the iminium before adding STAB. According to Abdel-Magid et al., this pre-formation drastically suppresses alcohol byproducts [1].

Q2: I attempted a nucleophilic substitution using 2-bromo-5-nitrobenzyl bromide. Why is my yield low, and what is the highly polar baseline impurity on my TLC? A2: Causality: Diethylamine is a secondary amine. When it reacts with the benzyl bromide, it forms the target tertiary amine. However, the resulting tertiary amine is highly nucleophilic and can react with a second equivalent of the benzyl bromide to form a quaternary ammonium salt (bis(2-bromo-5-nitrobenzyl)diethylammonium bromide). This over-alkylation creates a highly polar, water-soluble impurity that remains at the baseline on normal-phase TLC [2]. Solution: Switch to the reductive amination route for superior chemoselectivity. If substitution must be used, add diethylamine in a large excess (e.g., 5–10 equivalents) to kinetically favor mono-alkylation.

Q3: My MS data shows a loss of the bromine atom (m/z 209 instead of 287/289). What went wrong? A3: Causality: The use of harsh reducing conditions, such as palladium on carbon (Pd/C) with hydrogen gas, or strong hydride donors like lithium aluminum hydride (LiAlH₄), causes catalytic hydrodehalogenation, cleaving the aryl-bromide bond. Furthermore, Pd/C + H₂ will rapidly reduce the nitro group to an aniline derivative. Solution: Strictly utilize STAB (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). These reagents are highly chemoselective for iminium ions and will not reduce aryl halides or nitro groups under standard conditions [1].

Quantitative Data: Impurity Profiling

Use the following analytical signatures to identify and track the removal of impurities during your workflow.

ImpurityOrigin / CausalityTLC Rf (Hex/EtOAc 3:1)MS (m/z)Key IR Peak (cm⁻¹)Removal Strategy
2-Bromo-5-nitrobenzaldehyde Unreacted starting material0.65229/231[M-H]⁻1705 (C=O)Acid-base extraction (remains in initial organic phase)
2-Bromo-5-nitrobenzyl alcohol Premature reduction by STAB0.35231/233 [M-H]⁻3300 (O-H)Acid-base extraction (remains in initial organic phase)
Diethylamine Unreacted amine0.05 (streaks)74[M+H]⁺3300 (N-H)Vacuum evaporation (highly volatile, BP 55.5 °C)
Des-bromo derivative Over-reduction0.50209 [M+H]⁺N/A (Loss of C-Br)Preventative: Use mild STAB. Difficult to separate once formed.
Quaternary Ammonium Salt Over-alkylation (Bromide route)0.00 (Baseline)~502 (Cation)N/AAqueous wash (highly water-soluble, partitions to aqueous waste)

Validated Methodology: Chemoselective Acid-Base Extraction

Because the target molecule is a basic tertiary amine, it can be efficiently separated from neutral impurities (like the aldehyde and alcohol) using a self-validating acid-base extraction protocol.

Purification Crude Crude Reaction Mixture (Product, Amine, Alcohol, Aldehyde) Acid Add 1M HCl (Adjust to pH 2) Extract with DCM Crude->Acid Org1 Organic Phase (Neutral Impurities: Alcohol, Aldehyde) Acid->Org1 Discard/Recycle Aq1 Aqueous Phase (Protonated Product & Diethylamine) Acid->Aq1 Retain Base Add 2M NaOH (Adjust to pH 10-11) Extract with DCM Aq1->Base Aq2 Aqueous Phase (Waste Salts) Base->Aq2 Discard Org2 Organic Phase (Freebase Product & Diethylamine) Base->Org2 Retain Evap Vacuum Evaporation (Removes Volatile Diethylamine) Org2->Evap Pure Pure (2-Bromo-5-nitrobenzyl)diethylamine Evap->Pure

Step-by-step acid-base extraction workflow for the isolation of the target tertiary amine.

Step-by-Step Protocol
  • Quench and Dissolve: Concentrate the crude reductive amination mixture under reduced pressure to remove the reaction solvent (e.g., DCE). Redissolve the crude residue in Dichloromethane (DCM) (10 mL per gram of crude).

  • Acidification (Self-Validation Step): Transfer to a separatory funnel. Add 1.0 M aqueous HCl iteratively. Validation: Use pH test strips to confirm the aqueous layer reaches pH 2.0 .

    • Causality: At pH 2, the tertiary amine product and unreacted diethylamine are fully protonated into their water-soluble hydrochloride salts, migrating entirely to the aqueous layer.

  • Phase Separation: Shake vigorously and allow the layers to separate. Drain the lower DCM layer. This organic layer contains the non-basic impurities (2-bromo-5-nitrobenzyl alcohol and unreacted aldehyde) and should be discarded or retained for recycling. Wash the aqueous layer with one additional portion of DCM to ensure complete removal of neutrals.

  • Basification (Self-Validation Step): To the retained aqueous layer, slowly add 2.0 M aqueous NaOH dropwise while stirring. Validation: Use pH test strips to confirm the aqueous layer reaches pH 10.5 – 11.0 .

    • Causality: This high pH deprotonates the product back into its lipophilic freebase form, causing it to "oil out" or precipitate from the aqueous phase.

  • Back-Extraction: Extract the basic aqueous layer with fresh DCM (3 × 10 mL). The freebase product and any remaining diethylamine now partition into the organic layer.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation).

    • Causality: Diethylamine has a low boiling point (55.5 °C) and is highly volatile. Extended vacuum evaporation (e.g., on a Schlenk line or high-vacuum pump for 2 hours) will completely strip the residual diethylamine, leaving the pure (2-Bromo-5-nitrobenzyl)diethylamine as an oil or low-melting solid.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]

  • Hayler, J. D., Howie, S. L. B., Giles, R. G., Negus, A., Oxley, P. W., Walsgrove, T. C., & Whiter, M. (1998). Development of a Large-Scale Process for the Mono-alkylation of Amines. Organic Process Research & Development, 2(1), 3-9. URL:[Link]

Troubleshooting

Process Chemistry Support Center: Scale-Up Synthesis of (2-Bromo-5-nitrobenzyl)diethylamine

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) [1]. This guide is designed for process chemists, chemical engineers, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Center for the scale-up synthesis of (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) [1]. This guide is designed for process chemists, chemical engineers, and drug development professionals transitioning this critical pharmaceutical building block from bench-top discovery to multi-kilogram pilot production.

As a Senior Application Scientist, I have structured this guide to move beyond basic recipes. Here, we analyze the thermodynamic, kinetic, and operational causality behind each protocol to ensure your workflows are robust, safe, and self-validating.

Process Overview & Operational Workflow

The most scalable route to (2-Bromo-5-nitrobenzyl)diethylamine is the bimolecular nucleophilic substitution (SN2) of 2-bromo-5-nitrobenzyl bromide with diethylamine. While mechanistically straightforward, the scale-up is complicated by the highly exothermic nature of the reaction, the precipitation of hydrobromide salts, and the risk of over-alkylation forming quaternary ammonium impurities.

G N1 Reactor Prep: Toluene + Diethylamine (2.5 eq) N2 Controlled Addition: 2-Bromo-5-nitrobenzyl bromide (T < 10°C) N1->N2 Reverse Addition Strategy N3 Reaction Maturation (20°C, 4 hours) N2->N3 Active Jacket Cooling N4 Aqueous Quench & Phase Separation N3->N4 HPLC Conversion >99% N5 Organic Phase Wash (Water & Brine) N4->N5 Removes DEA·HBr Salt N6 Solvent Exchange & Product Isolation N5->N6 Yields Free Base

Caption: Scalable SN2 workflow for (2-Bromo-5-nitrobenzyl)diethylamine synthesis.

Troubleshooting Guides & FAQs

Q1: During the addition phase, our agitator is stalling due to a thick white precipitate. How do we resolve this? A: The precipitate is diethylamine hydrobromide (DEA·HBr), an unavoidable stoichiometric byproduct. In non-polar solvents like toluene, this salt has near-zero solubility.

  • Causality: As the reaction progresses, the volumetric fraction of suspended solids increases, drastically altering the rheology of the slurry.

  • Solution: You have two options. Option A (Homogeneous): Switch to a biphasic system (Toluene/Water) with an inorganic base (e.g., K₂CO₃) to continuously neutralize the HBr and keep the amine in the organic phase. Option B (Heterogeneous): Maintain a minimum solvent volume of 8–10 L/kg of starting material and ensure your reactor is equipped with an anchor or pitched-blade turbine designed for high-solids mixing.

Q2: Our HPLC impurity profile shows a late-eluting peak at ~3-5% area. LC-MS indicates a mass consistent with a quaternary ammonium salt. How do we suppress this? A: This is the product, (2-Bromo-5-nitrobenzyl)diethylamine, acting as a nucleophile and reacting with unreacted 2-bromo-5-nitrobenzyl bromide to form a quaternary ammonium salt.

  • Causality: Tertiary amines are excellent nucleophiles. If the local concentration of the benzyl bromide exceeds the local concentration of diethylamine, over-alkylation occurs.

  • Solution: Implement a strict reverse addition protocol. Always add the benzyl bromide solution dropwise into the diethylamine solution. Never add the amine to the bromide. Maintain a minimum of 2.5 equivalents of diethylamine to ensure pseudo-first-order kinetics favoring the desired product.

Q3: We are experiencing poor phase separation during the aqueous workup. The emulsion takes hours to break. A: Emulsions in this system are typically caused by residual fine particulates of DEA·HBr or trace polymeric impurities from the degradation of the benzyl bromide.

  • Causality: The nitroaromatic system increases the density of the organic phase, bringing it closer to the density of the aqueous phase, reducing the thermodynamic driving force for phase separation.

  • Solution: Increase the density difference by using a saturated brine wash instead of pure water for the final washes. Additionally, warming the biphasic mixture to 35–40 °C reduces viscosity and significantly accelerates coalescence.

Quantitative Process Parameters

To ensure a self-validating process, track the following parameters during your pilot runs. Deviations from these ranges indicate a loss of process control.

ParameterTarget ValueAcceptable RangeAnalytical MethodCausality / Impact
Addition Temp. 5 °C0 – 10 °CInternal RTDHigher temps risk thermal runaway and impurity formation.
DEA Equivalents 2.5 eq2.2 – 3.0 eqMass BalancePrevents quaternary salt formation; acts as acid scavenger.
Reaction Time 4.0 hours3.5 – 6.0 hoursHPLC (IPC)Ensures complete consumption of the lachrymatory bromide.
Aqueous Wash pH > 109.5 – 11.0pH ProbeEnsures product remains as the lipophilic free base [2].
Assay Yield 92%88 – 95%qNMR / HPLCValidates mass transfer efficiency during extraction.

Step-by-Step Methodology: 1 kg Scale-Up Protocol

This Standard Operating Procedure (SOP) is designed for a 20 L jacketed glass-lined or borosilicate reactor equipped with overhead stirring, a reflux condenser, and a nitrogen sweep.

Phase 1: Reactor Preparation

  • Purge the 20 L reactor with nitrogen for 15 minutes to displace oxygen.

  • Charge the reactor with 8.0 L of anhydrous Toluene.

  • Charge 880 g (12.0 mol, 2.5 eq) of Diethylamine.

  • Engage the chiller and cool the reactor contents to an internal temperature (Tint) of 0–5 °C.

Phase 2: Controlled Addition 5. In a separate, appropriately vented vessel, dissolve 1.41 kg (4.8 mol, 1.0 eq) of 2-bromo-5-nitrobenzyl bromide in 4.0 L of Toluene. Safety Note: Benzyl bromides are severe lachrymators; handle strictly within engineering controls. 6. Begin dropwise addition of the benzyl bromide solution into the reactor via an addition funnel or dosing pump. 7. Control the addition rate to maintain Tint < 10 °C. The reaction is highly exothermic. A thick white suspension (DEA·HBr) will begin to form immediately. 8. Once addition is complete, flush the addition line with 0.5 L of Toluene.

Phase 3: Maturation & In-Process Control (IPC) 9. Adjust the jacket temperature to warm the reaction mixture to 20–25 °C. 10. Stir vigorously for 4 hours. 11. Pull a 1 mL sample, filter the solids, and analyze the filtrate via HPLC. Proceed to the next step only when residual 2-bromo-5-nitrobenzyl bromide is < 0.5% AUC.

Phase 4: Workup & Isolation 12. Charge 5.0 L of Deionized (DI) Water to the reactor to quench the reaction and dissolve the DEA·HBr salts. Stir for 15 minutes. 13. Stop agitation and allow phases to separate for 30 minutes. The mixture should resolve into a clear yellow organic top layer and a colorless aqueous bottom layer. 14. Drain the lower aqueous layer to waste. 15. Wash the organic layer with 3.0 L of saturated aqueous NaCl (brine). Stir for 15 minutes, settle, and separate. 16. Transfer the organic phase to a rotary evaporator or distillation setup. Concentrate under reduced pressure (40 °C, 50 mbar) to yield (2-Bromo-5-nitrobenzyl)diethylamine as a viscous, pale-yellow to amber oil [3].

References

  • CymitQuimica. "CAS 1001057-06-2: 2-Bromo-N,N-dietil-5-nitrobenzenmetanamina." CymitQuimica Catalog.
  • National Center for Biotechnology Information. "PubChem Compound Summary for[(2-bromo-5-nitrophenyl)methyl]dimethylamine." PubChem. (Note: Structural analog reference for general physicochemical properties of 2-bromo-5-nitrobenzylamines).
  • Sigma-Aldrich. "[(2-bromo-5-nitrophenyl)methyl]diethylamine - ENAH3049ADEF." Sigma-Aldrich Catalog.
Optimization

Challenges in the characterization of (2-Bromo-5-nitrobenzyl)diethylamine

Answering the user's request.## Technical Support Center: Characterization of (2-Bromo-5-nitrobenzyl)diethylamine Welcome to the technical support resource for (2-Bromo-5-nitrobenzyl)diethylamine. This guide is designed...

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Author: BenchChem Technical Support Team. Date: April 2026

Answering the user's request.## Technical Support Center: Characterization of (2-Bromo-5-nitrobenzyl)diethylamine

Welcome to the technical support resource for (2-Bromo-5-nitrobenzyl)diethylamine. This guide is designed for researchers, scientists, and drug development professionals who are actively working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are based on a synthesis of established analytical principles and practical field experience to help you navigate the common challenges encountered during its characterization.

Introduction to the Molecule

(2-Bromo-5-nitrobenzyl)diethylamine (Molecular Formula: C₁₁H₁₅BrN₂O₂) is a substituted aromatic compound featuring a unique combination of functional groups that dictate its reactivity and analytical behavior.[1][2] The presence of an electron-withdrawing nitro group, a bulky bromo substituent ortho to the benzylic position, and an electron-donating diethylamine group creates a complex electronic environment.[1] This structure makes it a valuable intermediate in organic synthesis but also presents specific hurdles in its purification and characterization.[3][4]

This guide provides direct, actionable advice to preempt and resolve these challenges.

Core Characterization Workflow

The following workflow outlines the standard sequence of analytical techniques for comprehensive characterization.

Figure 1. Standard Characterization Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of Crude Product Purification Purification (Column Chromatography / Recrystallization) Synthesis->Purification TLC TLC Monitoring Purification->TLC In-process check NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Structure Verification MS Mass Spectrometry (HRMS, MS/MS) NMR->MS HPLC HPLC Purity Analysis MS->HPLC

Caption: A typical workflow for synthesizing, purifying, and characterizing (2-Bromo-5-nitrobenzyl)diethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the critical stability and handling considerations for this compound?

A1: Due to its structure, specifically the ortho-nitrobenzyl moiety, (2-Bromo-5-nitrobenzyl)diethylamine requires careful handling.

  • Thermal Instability: Ortho-nitrobenzyl halides are known to be less thermally stable than their meta and para isomers and can decompose exothermically upon heating.[5][6] There are reports of violent decompositions with similar compounds, such as o-nitrobenzyl bromide, during heating or drying.[5][6] Causality: The proximity of the nitro group to the benzylic bromide can facilitate intramolecular redox reactions under thermal stress.

    • Recommendation: Avoid aggressive heating. If a reaction requires elevated temperatures, perform it on a small scale first with appropriate safety precautions. For long-term storage, keep the compound in a cool, dark place, preferably refrigerated.[5]

  • Photodegradation: The ortho-nitrobenzyl group is a well-known photolabile moiety, meaning it can degrade upon exposure to light, particularly UV light.[5][7] This degradation can lead to the formation of impurities like o-nitrosobenzaldehyde derivatives.[7]

    • Recommendation: Store the compound in amber vials or containers shielded from light.[5] Conduct experiments under subdued lighting conditions where possible.

  • Hydrolytic Instability: The benzylic bromide is susceptible to nucleophilic substitution by water, leading to the formation of the corresponding alcohol (2-(diethylaminomethyl)-4-nitrophenol).[5]

    • Recommendation: Use anhydrous solvents for reactions and storage of solutions.[3] When working with aqueous buffers, prepare solutions fresh and assess the compound's stability in your specific buffer system over the experiment's time course.[5]

Q2: What are the expected key features in the mass spectrum of (2-Bromo-5-nitrobenzyl)diethylamine?

A2: Mass spectrometry of this compound is defined by the presence of bromine and the nitro group.

  • Isotopic Pattern: A primary and highly informative feature will be the molecular ion region. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), you will observe two peaks of nearly equal intensity: the molecular ion (M) and the M+2 peak.[8][9] This pattern is a definitive indicator for the presence of a single bromine atom.

  • Fragmentation Pathways: The fragmentation is often complex due to competing pathways.[10]

    • Loss of Bromine: Alpha-cleavage leading to the loss of a bromine radical (•Br) is a common fragmentation pathway for benzylic bromides.[8]

    • Nitro Group Fragmentation: You can expect to see fragments corresponding to the loss of •NO, HNO, •NO₂, or HNO₂.[10][11] The expulsion of •NO₂ (loss of 46 Da) is very common for nitroaromatic compounds.[11]

    • Diethylamine Group Fragmentation: Cleavage of the C-N bond can occur, leading to fragments related to the diethylaminoethyl moiety.

    • Ortho-Effect: The adjacent positions of the bromo and benzylic amine groups can lead to concerted losses or unique rearrangements not seen in other isomers.[10]

Troubleshooting Guide

Figure 2. Troubleshooting Decision Tree cluster_nmr NMR Issues cluster_ms Mass Spec Issues cluster_hplc HPLC Issues Start Problem Encountered NMR_Problem Complex Aromatic NMR Spectrum Start->NMR_Problem MS_Problem Unexpected Fragments / Isotope Pattern Start->MS_Problem HPLC_Problem Poor Peak Shape / Co-elution Start->HPLC_Problem NMR_Sol1 Check for Impurities NMR_Problem->NMR_Sol1 NMR_Sol2 Analyze Splitting Patterns (e.g., doublet of doublets) NMR_Problem->NMR_Sol2 NMR_Sol3 Run 2D NMR (COSY, HSQC) NMR_Problem->NMR_Sol3 MS_Sol1 Verify M/M+2 Bromine Pattern MS_Problem->MS_Sol1 MS_Sol2 Look for Characteristic Nitro Losses (NO, NO2) MS_Problem->MS_Sol2 MS_Sol3 Consider In-Source Degradation MS_Problem->MS_Sol3 HPLC_Sol1 Adjust Mobile Phase Strength HPLC_Problem->HPLC_Sol1 HPLC_Sol2 Modify pH with Formic/Phosphoric Acid HPLC_Problem->HPLC_Sol2 HPLC_Sol3 Try a Different C18 Column HPLC_Problem->HPLC_Sol3

Caption: A decision tree for troubleshooting common characterization issues.

Problem 1: My ¹H NMR spectrum for the aromatic region is complex and difficult to interpret.
  • Scientific Rationale: The three protons on the aromatic ring are in a unique chemical environment due to the varied electronic effects of the substituents. The nitro group is strongly electron-withdrawing, which will deshield (shift to a higher ppm) protons that are ortho and para to it.[12] The bromine atom also has an electron-withdrawing inductive effect but a weaker electron-donating resonance effect. The diethylaminomethyl group is electron-donating. This interplay results in a spectrum that is not straightforward.

  • Troubleshooting Steps:

    • Expectation: You should expect to see three distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to coupling with their neighbors, these signals will likely appear as a doublet, another doublet, and a doublet of doublets.

    • Solvent Choice: The choice of deuterated solvent can influence the chemical shifts. Ensure consistency in your solvent choice (e.g., CDCl₃, DMSO-d₆) for comparison between batches.[13]

    • Run 2D NMR: If ambiguity remains, a 2D COSY (Correlation Spectroscopy) experiment is invaluable. It will show which protons are coupled to each other, allowing you to definitively map the connectivity of the aromatic protons. An HSQC (Heteronuclear Single Quantum Coherence) experiment can further correlate each proton to its attached carbon.

Problem 2: My HPLC analysis shows poor peak shape or multiple, poorly resolved peaks.
  • Scientific Rationale: The basic diethylamine moiety in the molecule can interact with residual acidic silanol groups on standard silica-based C18 columns. This interaction leads to peak tailing. Furthermore, the compound's moderate polarity means that finding the optimal mobile phase composition for sharp, symmetrical peaks requires careful method development.

  • Troubleshooting & Optimization Protocol:

    • Column Selection: A modern, end-capped C18 column with low silanol activity is recommended to minimize tailing.[14][15]

    • Mobile Phase pH: The basic amine group will be protonated at acidic pH. Adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase will ensure the analyte is in a single ionic form and masks silanol interactions, dramatically improving peak shape.[14][15]

    • Solvent Optimization: The ratio of organic solvent (typically acetonitrile or methanol) to aqueous buffer will determine the retention time. If peaks are co-eluting, a shallower gradient or a reduction in the organic solvent percentage in an isocratic method will increase retention and improve resolution.[15]

Detailed Protocol: HPLC Purity Analysis

This protocol provides a robust starting point for the purity analysis of (2-Bromo-5-nitrobenzyl)diethylamine.

ParameterRecommended ConditionRationale
HPLC System Standard system with UV/DAD detectorWidely available and suitable for chromophoric compounds.
Column C18, 4.6 x 150 mm, 3.5 or 5 µmGood balance of resolution and backpressure.[15]
Mobile Phase A Water with 0.1% Formic AcidAcid modifier for improved peak shape. MS-compatible.[14]
Mobile Phase B Acetonitrile with 0.1% Formic AcidCommon organic solvent for reverse-phase.[15]
Gradient 10% B to 90% B over 15 minutesA broad gradient is a good starting point to elute all components.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 5 µLSmall volume to prevent peak overload.
Detection 254 nmAromatic nitro compounds typically have strong absorbance at this wavelength.
Sample Prep. Dissolve ~1 mg/mL in mobile phaseEnsures compatibility and good peak response.
Problem 3: My purification by column chromatography yields a product with persistent impurities.
  • Scientific Rationale: The compound's functional groups make it susceptible to degradation on silica gel, which is inherently acidic. The basic amine can strongly adsorb to the silica, leading to streaking and poor recovery. Furthermore, closely related impurities from the synthesis (e.g., starting materials, over-alkylated products) may have similar polarities, making separation difficult.[3]

  • Troubleshooting Steps:

    • TLC Analysis First: Before attempting a large-scale column, carefully develop a solvent system using Thin Layer Chromatography (TLC). Test various mixtures of a non-polar solvent (e.g., hexanes or heptane) and a polar solvent (e.g., ethyl acetate).[3] Aim for an Rf value of ~0.3 for the desired product.

    • Deactivate Silica: To mitigate issues with the basic amine, you can use a "neutralized" silica gel. This can be achieved by adding 1% triethylamine to the eluent mixture. This will saturate the acidic sites on the silica, preventing tailing and improving the separation.

    • Consider Alternative Sorbents: If silica gel proves problematic, consider using alumina (neutral or basic) as the stationary phase, which can be more suitable for basic compounds.

    • Recrystallization: If the product is a solid, recrystallization is an excellent final purification step to remove minor impurities after chromatography.[3][16] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

References

  • Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of California, Irvine. Retrieved March 30, 2026, from [Link]

  • Exploring 2-Bromo-5-Nitroanisol: Properties, Applications, and Manufacturing. (n.d.). Ningbo Innopharmchem. Retrieved March 30, 2026, from [Link]

  • (2-Bromo-5-nitro-benzyl)-dimethyl-amine. (n.d.). Appchem. Retrieved March 30, 2026, from [Link]

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. (2006). PubMed. Retrieved March 30, 2026, from [Link]

  • Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. (n.d.). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved March 30, 2026, from [Link]

  • 2-Bromo-5-nitrobenzaldehyde. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. (2014). PMC. Retrieved March 30, 2026, from [Link]

  • Enhanced NLO response and switching self-focussing in benzodiazepine derivative with –NO2 and -Br substitution. (2023). PMC. Retrieved March 30, 2026, from [Link]

  • ¹H NMR spectra (aliphatic region) of ortho-bromo derivative 6j... (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • 2-Bromo-5-nitrotoluene. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Determination of brominated aromatics by ¹³C and ¹H NMR spectroscopy. (2015). Chemistry Stack Exchange. Retrieved March 30, 2026, from [Link]

  • 4-bromonitrobenzene. (n.d.). Automated Topology Builder (ATB) and Repository. Retrieved March 30, 2026, from [Link]

  • 2-bromo-5-nitrophenylamine and preparation method thereof. (2016). Google Patents.
  • Separation of 2-Bromo-5-nitroanisole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved March 30, 2026, from [Link]

  • p-NITROBENZYL BROMIDE. (n.d.). Organic Syntheses. Retrieved March 30, 2026, from [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. (2009). Loughborough University Research Repository. Retrieved March 30, 2026, from [Link]

  • ICSC 0444 - DIETHYLAMINE. (n.d.). INCHEM. Retrieved March 30, 2026, from [Link]

  • 2-Bromo-5-nitrobenzoic acid. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • 2-Bromo-5-nitroaniline. (n.d.). PubChem. Retrieved March 30, 2026, from [Link]

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2020). ACS Publications. Retrieved March 30, 2026, from [Link]

  • Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde. (2025). ChemRxiv. Retrieved March 30, 2026, from [Link]

  • Thermal stability of nitrobenzyl halogenides. (n.d.). ResearchGate. Retrieved March 30, 2026, from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved March 30, 2026, from [Link]

  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow. (n.d.). Discover ACS. Retrieved March 30, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Degradation Pathways of (2-Bromo-5-nitrobenzyl)diethylamine

Welcome to the Application Scientist Support Portal. Working with complex substituted benzylamines like (2-Bromo-5-nitrobenzyl)diethylamine requires a deep understanding of its structural vulnerabilities.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Working with complex substituted benzylamines like (2-Bromo-5-nitrobenzyl)diethylamine requires a deep understanding of its structural vulnerabilities. This compound features three distinct reactive centers: an electron-rich tertiary amine, a highly electron-withdrawing and photolabile nitroaromatic ring, and a halogenated benzylic system.

This guide synthesizes field-proven insights and authoritative chemical mechanisms to help you diagnose, troubleshoot, and validate the degradation pathways of this molecule in your drug development workflows.

Part 1: Quantitative Degradation Profiling

To effectively troubleshoot, you must first know what to look for. The table below summarizes the primary degradation pathways, the expected mass shifts in LC-HRMS, and the relative kinetic rates under standard stress conditions.

Stress ConditionPrimary MechanismMajor DegradantExpected Mass Shift (Δm/z)Kinetic Rate
Oxidative (H₂O₂, 3%)Tertiary Amine N-Dealkylation(2-Bromo-5-nitrobenzyl)ethylamine-28.03 DaHigh
Photolytic (UV/Vis)Nitro-Nitrite RearrangementNitroso-derivative-16.00 DaVery High
Photolytic (UV/Vis)C-Br Homolytic Cleavage(5-Nitrobenzyl)diethylamine-78.92 DaModerate
Hydrolytic (pH > 10)C-N Bond Cleavage2-Bromo-5-nitrobenzyl alcohol-73.14 DaLow
Thermal (80°C)Benzylamine Oxidation2-Bromo-5-nitrobenzaldehyde-87.12 DaModerate

Part 2: Diagnostic FAQs & Troubleshooting Guides

Q1: During LC-MS stability runs, I consistently observe a major degradant with a mass shift of -28 Da. What is driving this, and how do I stop it? A1: This is classic oxidative N-dealkylation. The tertiary diethylamine moiety is highly electron-rich, making it a prime target for electrophilic oxygen species (such as trace peroxides in your excipients or dissolved oxygen). The oxidation forms an unstable N-oxide intermediate. Upon formation, this N-oxide undergoes a Polonovski-type rearrangement or homolytic cleavage, resulting in the loss of an ethyl group as acetaldehyde and yielding the secondary amine[1]. Troubleshooting Action: To mitigate this, sparge your mobile phases and formulation buffers with argon. Store all reference standards in amber vials at -20°C, and consider adding a chelating agent (like EDTA) to your formulation to sequester trace metals that catalyze Fenton-like oxidation.

Q2: My formulation changes from a pale yellow solution to dark brown when left on the benchtop for a few hours. Is the compound polymerizing? A2: It is not polymerizing; it is undergoing rapid photolytic degradation of the nitroaromatic core. The 5-nitrobenzyl group absorbs strongly in the UV/Vis spectrum, exciting the molecule into a highly reactive triplet state. This state triggers an intramolecular nitro-nitrite rearrangement, leading to O-N bond cleavage, the formation of nitroso intermediates, and the release of reactive nitrogen species like HONO[2]. Nitroso compounds are notorious for dimerizing or reacting further to form dark-colored azo or azoxy species, which causes the brown discoloration. Troubleshooting Action: All handling must be performed under amber lighting. Formulations must be protected from light using opaque primary packaging.

Q3: Under aggressive thermal and oxidative stress, I detect 2-bromo-5-nitrobenzaldehyde. How is the entire amine group lost? A3: Benzylamines can undergo complete C-N bond cleavage under severe oxidative or halogenating stress. The causality here is rooted in the transfer of an oxidant to the benzylamine nitrogen, followed by the elimination of a proton to form an imine intermediate. Subsequent hydrolysis of this imine irreversibly cleaves the molecule, releasing diethylamine and leaving behind the corresponding benzaldehyde[3].

Part 3: Mechanistic Pathway Diagrams

To visualize the causality discussed above, refer to the following mechanistic pathways.

N_Dealkylation A (2-Bromo-5-nitrobenzyl) diethylamine B N-Oxide Intermediate A->B Oxidation (ROS/O2) C Iminium Ion B->C Polonovski-type Rearrangement D Secondary Amine (-28 Da) C->D Hydrolysis E Acetaldehyde C->E Hydrolysis

Oxidative N-dealkylation pathway of the tertiary amine yielding a secondary amine.

Photolysis A Nitroaromatic Core (hν absorption) B Excited Triplet State A->B UV/Vis Light C Nitro-Nitrite Rearrangement B->C Intramolecular Shift E HONO Release B->E H2O/•OH Attack F C-Br Homolytic Cleavage (Debromination) B->F Competing Pathway D Nitroso Intermediate (Brown/Yellow) C->D O-N Bond Cleavage

Photolytic degradation cascade of the nitroaromatic core and C-Br bond cleavage.

Part 4: Validated Experimental Protocols

To ensure data integrity, every protocol must be a self-validating system. Below are the methodologies to accurately profile the degradation of this compound without introducing artifactual errors.

Protocol 1: Forced Degradation Study (Oxidative Stress)

This protocol is designed to isolate oxidative variables from photolytic or thermal ones.

  • Preparation: Dissolve (2-Bromo-5-nitrobenzyl)diethylamine in HPLC-grade acetonitrile to a final concentration of 1.0 mg/mL.

  • Stress Induction: Aliquot 1.0 mL of the stock solution into a 2 mL glass HPLC vial. Add 100 µL of 3% H₂O₂ (v/v).

  • Incubation: Seal the vial and incubate at 40°C for exactly 24 hours. Crucial: The incubator must be completely dark to prevent concurrent photolysis of the nitro group.

  • Self-Validating Quench: After 24 hours, immediately add 50 µL of 0.1 M sodium thiosulfate to the vial. Causality: This step quenches residual peroxide. Without this, the compound will continue to oxidize while sitting in the autosampler queue, leading to non-linear degradation kinetics and artifactual data.

  • Analysis: Inject 5 µL onto an LC-HRMS system using a C18 column and a gradient of Water/Acetonitrile (0.1% Formic Acid).

Protocol 2: ICH Q1B Compliant Photostability Testing

This workflow identifies vulnerabilities to ambient and UV light exposure.

  • Preparation: Prepare a 0.5 mg/mL solution of the compound in an aqueous buffer (pH 7.4). Transfer 3 mL into two separate quartz cuvettes (quartz is required as glass blocks critical UV wavelengths).

  • Control Setup (Self-Validating Step): Wrap one of the quartz cuvettes entirely in double-layered aluminum foil. Causality: Placing this dark control in the exact same light chamber isolates thermal degradation (heat generated by the lamps) from true photolytic degradation.

  • Exposure: Place both cuvettes in a photostability chamber. Expose to cool white fluorescent light (minimum 1.2 million lux hours) and near-UV energy (minimum 200 watt hours/square meter).

  • Analysis: Monitor the disappearance of the parent peak via LC-MS and track the formation of nitroso byproducts via UV-Vis spectroscopy (look for a distinct loss of absorbance in the 300-350 nm range and an increase in the visible spectrum).

References

  • N-Dealkylation of Amines. PMC - National Center for Biotechnology Information.[Link]

  • Photolysis Mechanism of Solid Nitro Polycyclic Aromatic Compounds to Form Reactive Nitrogen Species and Environmental Implications. ACS ES&T Air.[Link]

  • Degradation of benzylamines during chlorination and chloramination. RSC Publishing.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing (2-Bromo-5-nitrobenzyl)diethylamine with other benzylamine derivatives

Comprehensive Comparative Guide: (2-Bromo-5-nitrobenzyl)diethylamine vs. Alternative Benzylamine Derivatives in Drug Discovery & Synthesis Executive Summary Benzylamine derivatives are highly privileged pharmacophores in...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparative Guide: (2-Bromo-5-nitrobenzyl)diethylamine vs. Alternative Benzylamine Derivatives in Drug Discovery & Synthesis

Executive Summary

Benzylamine derivatives are highly privileged pharmacophores in medicinal chemistry, frequently utilized as key recognition elements in the design of enzyme inhibitors, such as 17β-Hydroxysteroid Dehydrogenase Type 3[1] and Complement Factor D[2]. Among these, (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) stands out as a highly specialized, bifunctional building block[3]. Unlike simpler unsubstituted analogs, this compound provides orthogonal synthetic handles—a bromine atom for transition-metal-catalyzed cross-coupling and a nitro group for downstream reduction and derivatization. This guide objectively compares its performance, physicochemical properties, and synthetic utility against alternative benzylamine derivatives, providing actionable protocols for drug development professionals.

Structural and Physicochemical Profiling

To understand the strategic value of (2-Bromo-5-nitrobenzyl)diethylamine, it must be benchmarked against simpler derivatives. The addition of the 2-bromo and 5-nitro groups fundamentally alters the molecule's electronic distribution and steric profile, which dictates both its synthetic reactivity and its behavior in biological systems (e.g., as an intermediate for Factor XIa inhibitors)[4].

Table 1: Quantitative Comparison of Benzylamine Derivatives

DerivativeSubstitution PatternMW ( g/mol )Est. cLogPKey Synthetic UtilityRelative Reactivity (Pd-Coupling)
(2-Bromo-5-nitrobenzyl)diethylamine 2-Br, 5-NO2287.16~2.8Orthogonal bifunctionalizationHigh (Ring activated by NO2)
N,N-Diethylbenzylamine Unsubstituted163.26~2.1Baseline building blockN/A (Lacks halide handle)
(2-Bromobenzyl)diethylamine 2-Br242.16~2.9Monofunctionalization (C-C/C-N)Moderate (Electronically neutral)
(3-Nitrobenzyl)diethylamine 3-NO2208.26~2.0NO2 reduction to anilineN/A (Lacks halide handle)

Strategic Advantages in Synthesis (Expertise & Experience)

The selection of (2-Bromo-5-nitrobenzyl)diethylamine over a simpler derivative like (2-Bromobenzyl)diethylamine is driven by deep chemical causality:

  • The Ortho-Bromo Steric Lock: The bromine atom at the 2-position forces the bulky diethylaminomethyl group out of the aromatic plane. In target binding, this conformational restriction reduces entropic penalties. Synthetically, it serves as a robust handle for Suzuki, Heck, or Buchwald-Hartwig cross-coupling.

  • The Meta-Nitro Electronic Activation: The strongly electron-withdrawing nitro group at the 5-position depletes electron density from the aromatic ring. This activation significantly lowers the activation energy required for the oxidative addition of Palladium(0) into the adjacent C-Br bond, resulting in higher cross-coupling yields compared to unactivated bromobenzylamines.

  • The Tertiary Amine Solubilizer: The diethylamine moiety prevents unwanted N-alkylation or N-acylation during downstream synthesis, a common side-reaction when using primary benzylamines. Furthermore, it acts as a basic center (pKa ~8.5) to improve aqueous solubility and interact with acidic residues in protein binding pockets.

ElectronicSteric Core Benzene Ring (Scaffold) Amine Diethylaminomethyl (pKa ~8.5) Core->Amine Solubilization Bromo 2-Bromo Group (Steric Shielding) Core->Bromo Ortho-Substitution Nitro 5-Nitro Group (EWG Activation) Core->Nitro Meta-Substitution Bromo->Amine Conformational Lock Nitro->Core Electron Withdrawal

Electronic and steric interplay of substituents on the benzylamine core.

Mechanistic Pathways: Orthogonal Functionalization

The true power of this compound lies in its capacity for divergent synthesis. Researchers can selectively react the bromine atom while leaving the nitro group intact, or vice versa, allowing for the rapid generation of complex libraries.

SyntheticWorkflow A (2-Bromo-5-nitrobenzyl) diethylamine B Pd-Catalyzed Cross-Coupling A->B Boronic Acid, Pd(0) C Nitro Reduction (Pd/C, H2) A->C Reducing Agent D 2-Aryl-5-nitrobenzyl Intermediate B->D E 2-Bromo-5-aminobenzyl Intermediate C->E D->C Reduce NO2 F Bifunctionalized Target Molecule D->F E->B Couple Br E->F

Synthetic divergence of the benzylamine via orthogonal functionalization.

Experimental Workflows & Protocols

To demonstrate the practical superiority of this building block, below is a self-validating protocol for a Suzuki-Miyaura Cross-Coupling reaction that leverages the compound's unique electronic profile.

Protocol: Chemoselective Suzuki-Miyaura Coupling

Objective: Selectively couple an arylboronic acid at the 2-bromo position while preserving the 5-nitro group for future derivatization. Causality: The steric hindrance from the ortho-diethylaminomethyl group requires a highly active, bidentate palladium catalyst (e.g., Pd(dppf)Cl2​ ). The bidentate dppf ligand provides a large bite angle, which accelerates the reductive elimination step—a critical requirement to overcome local steric bulk.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine (2-Bromo-5-nitrobenzyl)diethylamine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and Pd(dppf)Cl2​ (0.05 equiv).

  • Base Addition: Add anhydrous K2​CO3​ (2.0 equiv). Causality: The base neutralizes the hydrobromic acid generated and facilitates the transmetalation step by forming a reactive boronate complex.

  • Solvent & Degassing (Critical Step): Suspend the mixture in a solvent system of 1,4-Dioxane/ H2​O (4:1, v/v). Degas the suspension via three freeze-pump-thaw cycles.

    • Self-Validating Checkpoint: Proper degassing is confirmed when bubbling ceases under vacuum. Failure to degas will result in rapid oxidation of Pd(0) to Pd(II), visually indicated by the formation of a black palladium mirror on the flask walls.

  • Reaction Execution: Heat the mixture to 90 °C under an inert argon atmosphere for 12 hours.

  • Workup & Quantitative Validation: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2​SO4​ and concentrate in vacuo.

    • Self-Validating Checkpoint: Analyze the crude mixture via LC-MS. The reaction is deemed complete upon the total disappearance of the characteristic 1:1 isotopic doublet ( m/z 287/289) belonging to the brominated starting material, replaced by the mass of the newly conjugated product.

References

  • Source: nih.
  • Source: nih.
  • Source: google.
  • Source: cymitquimica.

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Comparative

Spectral Interpretation and Analytical Validation of (2-Bromo-5-nitrobenzyl)diethylamine: A Comparative Guide

As application scientists and drug development professionals, we frequently encounter the challenge of verifying the structural integrity of N-alkylated pharmaceutical intermediates. (2-Bromo-5-nitrobenzyl)diethylamine (...

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Author: BenchChem Technical Support Team. Date: April 2026

As application scientists and drug development professionals, we frequently encounter the challenge of verifying the structural integrity of N-alkylated pharmaceutical intermediates. (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2)[1] is a complex intermediate featuring a halogenated aromatic core, a strongly electron-withdrawing nitro group, and a basic tertiary amine.

To objectively evaluate the purity and identity of this compound, we must compare its spectral data against its synthetic precursor: 2-bromo-5-nitrobenzyl bromide . This comparative framework not only confirms the successful nucleophilic substitution (N-alkylation) but also provides a self-validating system to detect residual unreacted starting material.

Below is a comprehensive, causality-driven guide to interpreting the NMR, LC-MS, and FT-IR data for this compound.

1H & 13C NMR Spectroscopy: Tracking Anisotropic Shifts

The most definitive method for confirming the conversion of the bromide precursor to the diethylamine product is Nuclear Magnetic Resonance (NMR) spectroscopy.

The Causality of Chemical Shifts

You might assume that replacing a bromine atom (Pauling electronegativity χ = 2.96) with a nitrogen atom ( χ = 3.04) would deshield the adjacent benzylic protons due to nitrogen's higher electronegativity. However, the opposite occurs. The heavy-atom effect and the strong magnetic anisotropy of the highly polarizable C-Br bond cause significant diamagnetic deshielding in the precursor[2]. Replacing the bromide with the diethylamine moiety eliminates this anisotropic deshielding, resulting in a diagnostic upfield shift of the benzylic protons from ~4.60 ppm to ~3.65 ppm[3].

Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl₃)
Proton EnvironmentPrecursor (Bromide) Shift (ppm)Product (Amine) Shift (ppm)Multiplicity & J-Coupling
Aromatic C6-H ~8.30~8.35Doublet, J ≈ 2.7 Hz
Aromatic C4-H ~8.05~8.00dd, J ≈ 8.6, 2.7 Hz
Aromatic C3-H ~7.75~7.70Doublet, J ≈ 8.6 Hz
Benzylic CH₂ 4.603.65Singlet
Diethylamine CH₂ N/A2.55Quartet, J ≈ 7.1 Hz
Diethylamine CH₃ N/A1.05Triplet, J ≈ 7.1 Hz
Self-Validating NMR Protocol
  • Sample Preparation: Dissolve 15 mg of the synthesized batch in 0.6 mL of anhydrous CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS).

  • Blank Validation (Critical): Prior to sample insertion, acquire a baseline spectrum of the pure CDCl₃ solvent. This establishes a baseline and prevents the misattribution of residual water (1.56 ppm) to the diethylamine aliphatic signals[4].

  • Acquisition: Acquire 1H NMR (16 scans) and 13C NMR (256 scans).

  • Data Interpretation: Validate the integration ratio. The benzylic singlet (2H) must integrate proportionally to the diethylamine quartet (4H) and triplet (6H). Any singlet remaining at 4.60 ppm immediately flags precursor contamination.

Mass Spectrometry (LC-MS): Isotopic Signatures as Built-in Validation

Exact mass alone is insufficient for rigorous validation; isotopic patterns provide a built-in, self-validating mechanism for halogenated compounds.

Bromine naturally occurs as two isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. The precursor contains two bromine atoms (one aromatic, one benzylic), yielding a characteristic 1:2:1 isotopic triplet. Successful N-alkylation expels the benzylic bromide, leaving only the aromatic bromine. Consequently, the product's mass spectrum collapses into a 1:1 isotopic doublet. Observing this transition definitively proves the displacement of the leaving group.

Table 2: LC-MS (ESI+) Isotopic Signature Comparison
CompoundExact Mass (⁷⁹Br)Observed [M+H]⁺ m/zIsotopic PatternDiagnostic Value
Precursor 292.87293.9, 295.9, 297.91:2:1 TripletConfirms Di-brominated species
Product 286.03287.0, 289.01:1 DoubletConfirms Mono-brominated species
Self-Validating LC-MS Protocol
  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid to promote ionization.

  • Blank Validation: Inject the diluent blank first to rule out background contamination and column carryover.

  • Acquisition: Run in ESI+ mode scanning m/z 100–500.

  • Data Interpretation: Extract the chromatogram for m/z 287 and 289. Verify the peak height ratio is exactly 1:1.

FT-IR Spectroscopy: Functional Group Tracking

While NMR and MS provide structural and isotopic proof, FT-IR rapidly confirms the macroscopic functional group transformations. The strong electron-withdrawing nature of the nitro group dominates the spectrum, but the introduction of the tertiary amine leaves distinct markers.

Table 3: FT-IR Functional Group Comparison
Functional GroupPrecursor Wavenumber (cm⁻¹)Product Wavenumber (cm⁻¹)Observation
NO₂ Asymmetric ~1525~1520Retained (Aromatic Core intact)
NO₂ Symmetric ~1345~1340Retained (Aromatic Core intact)
Aliphatic C-H Weak / Absent2800 - 2970Appeared (Diethylamine moiety)
C-N Stretch Absent1100 - 1200Appeared (Tertiary Amine)
Aliphatic C-Br ~600AbsentDisappeared (Leaving group expelled)
Self-Validating FT-IR Protocol
  • Sample Preparation: Apply the neat sample onto an Attenuated Total Reflectance (ATR) diamond crystal.

  • Blank Validation: Collect a background spectrum of the clean, dry ATR crystal immediately before the sample to dynamically subtract atmospheric CO₂ and H₂O vapor.

  • Acquisition: Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Data Interpretation: Verify the absence of a broad N-H stretch above 3200 cm⁻¹. Because (2-Bromo-5-nitrobenzyl)diethylamine is a tertiary amine, the presence of an N-H band would indicate secondary amine impurities (e.g., mono-ethylation)[2].

Analytical Workflow & Decision Logic

To standardize batch approval, follow the parallel analytical validation workflow mapped below.

AnalyticalWorkflow cluster_methods Parallel Analytical Validation Start Synthesized Batch: (2-Bromo-5-nitrobenzyl)diethylamine NMR 1H & 13C NMR (Structural Elucidation) Start->NMR Aliquot 1 IR FT-IR Spectroscopy (Functional Group ID) Start->IR Aliquot 2 MS LC-MS (ESI+) (Mass & Isotope Pattern) Start->MS Aliquot 3 NMR_Check Benzylic CH2 Shift? < 4.0 ppm confirms N-alkylation NMR->NMR_Check IR_Check C-N Stretch Present? Absence of broad N-H IR->IR_Check MS_Check m/z 287/289 (1:1)? Confirms mono-bromination MS->MS_Check Pass Batch Approved: High Purity Confirmed NMR_Check->Pass Yes Fail Batch Rejected: Residual Precursor Detected NMR_Check->Fail No (> 4.5 ppm) IR_Check->Pass Yes MS_Check->Pass Yes MS_Check->Fail 1:2:1 Isotope (Di-bromo)

Figure 1: Parallel analytical decision tree for validating (2-Bromo-5-nitrobenzyl)diethylamine purity.

References

  • Title: Spectroscopic Properties of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: A Nuclear Magnetic Resonance Study of Diethylamine Hydrogen Bonding Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Title: Diethylamine - 13C NMR Chemical Shifts Source: SpectraBase (John Wiley & Sons) URL: [Link]

Sources

Validation

Biological activity of (2-Bromo-5-nitrobenzyl)diethylamine and its analogues

An In-Depth Technical Guide to the Biological Activity of Nitrobenzylamine Analogues A Comparative Analysis for Researchers and Drug Development Professionals Introduction: The Therapeutic Potential of Substituted Benzyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of Nitrobenzylamine Analogues

A Comparative Analysis for Researchers and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzylamines

Nitroaromatic compounds, in particular, are a well-established class of therapeutic agents with a broad spectrum of pharmacological properties, including anticancer, antimicrobial, and antiparasitic activities.[2][3][4][5][6] The biological mechanism of these compounds is often linked to the bioreduction of the nitro group, a process that can generate reactive intermediates capable of inducing cellular damage in target organisms or cancer cells.[4][5][6][7][8] This guide will provide a comparative overview of the anticancer and antimicrobial activities of various nitrobenzyl and bromo-substituted analogues, supported by detailed experimental protocols and comparative data to aid researchers in the fields of drug discovery and development.

Anticancer Activity of Nitrobenzyl Analogues

A significant area of investigation for nitrobenzyl derivatives is their potential as anticancer agents.[1][9] The presence of a nitro group can confer cytotoxicity, and in some cases, can be exploited for hypoxia-activated prodrug strategies, where the low-oxygen environment of solid tumors facilitates the reduction of the nitro group to a more active, cytotoxic form.[10][11][12]

Comparative Anticancer Potency

The anticancer efficacy of nitrobenzyl analogues is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of a cancer cell line by 50%. The following table summarizes the IC50 values for a selection of nitrobenzyl analogues against various cancer cell lines, as reported in the literature.

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
2,6-bis-(4-nitrobenzylidene) cyclohexanoneA549 (Lung)480 ± 50[9]
2-nitrobenzyl-C10-substituted-SN-38K562 (Leukemia)0.0259[10][11][12]
3-nitrobenzyl-C10-substituted-SN-38K562 (Leukemia)0.0122[10][11][12]
4-nitrobenzyl-C10-substituted-SN-38K562 (Leukemia)0.0580[10][11][12]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b)MCF-7 (Breast)0.85[13]
5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone (14b)MDA-MB-231 (Breast)6.61[13]
2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazide (Compound 4)Breast1.88 ± 0.03[14]

Note: The data presented is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, K562, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_analysis Analysis cell_seeding 1. Seed Cancer Cells in 96-well Plate compound_prep 2. Prepare Serial Dilutions of Test Compounds treatment 3. Add Compounds to Cells & Incubate compound_prep->treatment mtt_addition 4. Add MTT Reagent & Incubate treatment->mtt_addition solubilization 5. Solubilize Formazan Crystals mtt_addition->solubilization read_plate 6. Measure Absorbance solubilization->read_plate data_analysis 7. Calculate IC50 Value read_plate->data_analysis

Caption: Workflow for determining anticancer activity using the MTT assay.

Antimicrobial Activity of Bromo and Nitro-Substituted Analogues

The presence of bromo and nitro functional groups on a benzylamine scaffold has also been associated with significant antimicrobial properties.[14][15][16][17] These compounds have shown activity against a range of Gram-positive and Gram-negative bacteria.

Comparative Antimicrobial Potency

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
2/3-bromo-N'-(substituted benzylidene/3-phenylallylidene)benzohydrazides (Compounds 3, 15, 18)Various Bacteria1.62 (pMICam)[14]
3,5-dimethyl-4-((4-nitrobenzyl)oxy)phenol (4a)Moraxella catarrhalis91 (µM)[16]
2,3,5-trimethyl-4-((4-nitrobenzyl)oxy)phenol (4b)Moraxella catarrhalis11 (µM)[16][17]
N-(2-bromo-phenyl)-2-hydroxy-benzamide derivativesGram-positive bacteria2500-5000[18]
5-bromo substituted phenyl N-acylhydrazone (Compound 9)Bacillus subtilis62.50[19]
5-bromo substituted phenyl N-acylhydrazone (Compound 9)Pseudomonas aeruginosa62.50[19]

Note: pMICam is the negative logarithm of the MIC value. A higher pMICam indicates greater potency.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration of the compound that inhibits visible bacterial growth after incubation is recorded as the MIC.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth).

  • Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Assay_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis compound_dilution 1. Prepare Serial Dilutions of Compound inoculation 3. Inoculate Wells with Bacteria compound_dilution->inoculation inoculum_prep 2. Prepare Standardized Bacterial Inoculum inoculum_prep->inoculation incubation 4. Incubate Plate for 18-24h inoculation->incubation visual_inspection 5. Visually Inspect for Growth incubation->visual_inspection mic_determination 6. Determine Lowest Concentration with No Growth (MIC) visual_inspection->mic_determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Mechanism of Action: The Role of the Nitro Group

The biological activity of many nitroaromatic compounds is contingent upon the enzymatic reduction of the nitro group within the target cell.[4][5][6] This bioactivation process is often carried out by nitroreductase enzymes.[7][8] The reduction can proceed through a one-electron or two-electron pathway.

The one-electron reduction forms a nitro anion radical.[4] In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a futile cycle that generates superoxide anions, leading to oxidative stress.[4] Under anaerobic or hypoxic conditions, further reduction can occur, leading to the formation of nitroso and hydroxylamine intermediates. These highly reactive species can covalently modify and damage cellular macromolecules such as DNA and proteins, ultimately leading to cell death.[3]

Nitro_Activation_Pathway Nitro R-NO2 (Nitroaromatic Compound) Radical R-NO2•− (Nitro Anion Radical) Nitro->Radical Nitroreductase (+1e-) Radical->Nitro O2 (Futile Cycle) Nitroso R-NO (Nitroso Intermediate) Radical->Nitroso +1e-, +H+ Hydroxylamine R-NHOH (Hydroxylamine Intermediate) Nitroso->Hydroxylamine +1e-, +H+ Damage Covalent Adducts with DNA, Proteins (Cell Death) Hydroxylamine->Damage

Caption: Bioactivation pathway of nitroaromatic compounds.

Conclusion and Future Directions

While direct experimental data on (2-Bromo-5-nitrobenzyl)diethylamine remains to be elucidated, the collective evidence from its analogues strongly suggests that this class of compounds holds significant potential as both anticancer and antimicrobial agents. The comparative data presented in this guide highlights the potent activities of various nitrobenzyl and bromo-substituted derivatives. The established protocols for assessing cytotoxicity and antimicrobial efficacy provide a clear framework for future investigations into novel analogues. Further research should focus on synthesizing and evaluating a broader range of derivatives to establish clear structure-activity relationships (SAR). Additionally, mechanistic studies are warranted to fully understand the specific intracellular targets and pathways modulated by these compounds, which will be crucial for their potential translation into therapeutic candidates.

References

  • Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. (2023). ResearchGate. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (2018). PMC. [Link]

  • SYNTHESIS OF BROMO BENZYL AMINE SUBSTITUTED CHROMENE AND THEIR ANTIMICROBIAL ACTIVITY. (n.d.). Academia.edu. [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (2018). MDPI. [Link]

  • Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. [Link]

  • Synthesis of nitroaromatic compounds as potential anticancer agents. (2009). PubMed. [Link]

  • Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2021). ResearchGate. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate. [Link]

  • Nitroaromatic Antibiotics. (2021). Encyclopedia MDPI. [Link]

  • Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs. (2018). ResearchGate. [Link]

  • Synthesis, antimicrobial, anticancer evaluation and QSAR studies of 2/3-bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides. (2014). Arabian Journal of Chemistry. [Link]

  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (2014). J-Stage. [Link]

  • Nitroaromatic Antibiotics as Nitrogen Oxide Sources. (2021). PMC. [Link]

  • Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones. (2023). MDPI. [Link]

  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. (2014). PubMed. [Link]

  • Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). PMC. [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. [Link]

  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. (2023). PMC. [Link]

  • Antibacterial activity of 5-bromo substituted phenyl N-acylhydrazone derivatives with aromatic substitution at ortho- and para- directors as potential adjuvants. (2024). ResearchGate. [Link]

  • Enzymes Inhibition Profiles and Antibacterial Activities of Benzylidenemalononitrile Derivatives. (2020). ResearchGate. [Link]

  • ENZYME INHIBITION. (n.d.). Unknown Source. [Link]

  • Enzyme inhibitor. (n.d.). Wikipedia. [Link]

  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). PMC. [Link]

Sources

Comparative

Comprehensive Comparison of Synthesis Routes for (2-Bromo-5-nitrobenzyl)diethylamine

Executive Summary (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) is a highly functionalized organic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), includ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2) is a highly functionalized organic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including factor XIa inhibitors[1][2]. The molecule's architecture features three distinct reactive sites: a benzylic tertiary amine, an aryl bromide (primed for Buchwald-Hartwig or Suzuki cross-couplings), and a nitro group (reducible to an aniline for further functionalization)[1].

For researchers and drug development professionals, selecting the optimal synthetic pathway to this intermediate is critical for yield optimization and process safety. This guide objectively compares the two most robust synthetic routes: Nucleophilic Aliphatic Substitution (SN2) and Direct Reductive Amination (DRA) .

Mechanistic Comparison of Synthesis Routes

Route A: Nucleophilic Aliphatic Substitution (SN2)

This route utilizes 2-bromo-5-nitrobenzyl bromide as the electrophilic precursor. The primary benzylic carbon is highly susceptible to SN2 attack by diethylamine.

  • Causality & Design: The electron-withdrawing nitro group slightly increases the electrophilicity of the benzylic position. However, the primary driver of this reaction is the excellent leaving group ability of the bromide ion and the lack of steric hindrance[3]. Because the substitution generates hydrobromic acid (HBr), an acid scavenger is required. Without an auxiliary base like potassium carbonate (K2CO3), the generated HBr would protonate the unreacted diethylamine, rendering it non-nucleophilic and halting the reaction prematurely[3].

Route B: Direct Reductive Amination (DRA)

This route employs 2-bromo-5-nitrobenzaldehyde and diethylamine to form an intermediate iminium ion, which is subsequently reduced to the target tertiary amine[4].

  • Causality & Design: The critical challenge in this route is chemoselectivity. Strong reducing agents (e.g., LiAlH4 or catalytic hydrogenation) would non-selectively reduce the nitro group or dehalogenate the aryl bromide. Sodium triacetoxyborohydride (NaBH(OAc)3) is the optimal choice. The electron-withdrawing acetate ligands stabilize the boron-hydride bond, making it a mild hydride donor that selectively reduces the iminium ion while leaving the reducible nitro and bromo groups completely intact[4][5].

Experimental Protocols (Self-Validating Systems)

Protocol A: SN2 Alkylation
  • Preparation: Dissolve 1.0 equivalent of 2-bromo-5-nitrobenzyl bromide in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration under an inert atmosphere (N2 or Argon).

  • Base Addition: Add 2.0 equivalents of finely powdered, anhydrous K2CO3. Validation: The heterogeneous mixture ensures slow, controlled neutralization of HBr without causing base-catalyzed side reactions[3].

  • Amine Addition: Cool the reaction vessel to 0 °C using an ice bath. Add 1.2 equivalents of diethylamine dropwise to control the exothermic substitution.

  • Reaction: Remove the ice bath and stir at room temperature for 2–4 hours. Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The complete disappearance of the UV-active benzyl bromide spot confirms total conversion.

  • Workup: Filter the suspension to remove K2CO3 and diethylamine hydrobromide salts. Concentrate the filtrate under reduced pressure, dissolve the residue in Ethyl Acetate, and wash sequentially with saturated aqueous NaHCO3 and brine. Dry the organic layer over Na2SO4 and concentrate to yield the product.

Protocol B: Direct Reductive Amination
  • Iminium Formation: Dissolve 1.0 equivalent of 2-bromo-5-nitrobenzaldehyde and 1.1 equivalents of diethylamine in 1,2-Dichloroethane (DCE) (0.2 M concentration)[4].

  • Activation: Add 1.0 equivalent of glacial acetic acid. Validation: The mild acid catalyzes the dehydration of the hemiaminal to the iminium ion without fully protonating the amine[4]. Stir for 30 minutes at room temperature.

  • Reduction: Add 1.5 equivalents of NaBH(OAc)3 portion-wise to safely manage the mild exotherm.

  • Reaction: Stir at room temperature for 4–12 hours. Validation: Monitor via TLC. The aldehyde spot will be replaced by a more polar, basic amine spot (which can be visualized using Dragendorff's reagent).

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3. Validation: Vigorous gas evolution will occur as the unreacted borohydride is destroyed; wait until bubbling ceases. Extract the aqueous layer with Dichloromethane (DCM), wash with brine, dry over MgSO4, and concentrate.

Quantitative Performance Comparison

ParameterRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Typical Yield 85% – 95%80% – 90%
Reaction Time 2 – 4 hours4 – 12 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Reagent Cost Low (K2CO3 is highly economical)Moderate (NaBH(OAc)3 is costlier)
Chemoselectivity High (Bromide is an excellent leaving group)Exceptional (Nitro/Bromo groups untouched)
Primary Byproducts Diethylamine hydrobromide saltsTrace alcohols, acetate salts
Scalability Excellent (Standard phase separations)Good (Requires careful quench of hydride)

Visualizations

SynthesisRoutes Aldehyde 2-Bromo-5-nitrobenzaldehyde CondA Reductive Amination + Diethylamine NaBH(OAc)3, DCE Aldehyde->CondA Bromide 2-Bromo-5-nitrobenzyl bromide CondB Nucleophilic Substitution + Diethylamine K2CO3, THF Bromide->CondB Product (2-Bromo-5-nitrobenzyl)diethylamine CondA->Product CondB->Product

Convergent synthetic pathways for (2-Bromo-5-nitrobenzyl)diethylamine.

Conclusion & Recommendations

For large-scale or cost-sensitive operations, Route A (SN2) is generally preferred due to the lower cost of reagents and shorter reaction times. However, Route B (DRA) is highly recommended when the benzyl bromide precursor is unstable, unavailable, or when handling lachrymatory benzyl halides poses safety or regulatory concerns. Route B also completely eliminates the risk of over-alkylation (quaternary ammonium salt formation), ensuring a highly pure tertiary amine product.

References

  • Title: WO2011100402A1 - Macrocycles as factor XIa inhibitors Source: Google Patents URL
  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

Sources

Validation

Structural Validation of (2-Bromo-5-nitrobenzyl)diethylamine: A Comparative Guide to Spectroscopic Modalities

As a highly functionalized building block, (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2; MW: 287.15 g/mol ) presents unique analytical challenges. Its structure features a benzylic tertiary amine, an aryl bromi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a highly functionalized building block, (2-Bromo-5-nitrobenzyl)diethylamine (CAS: 1001057-06-2; MW: 287.15 g/mol ) presents unique analytical challenges. Its structure features a benzylic tertiary amine, an aryl bromide, and a strongly electron-withdrawing nitro group. In drug discovery, particularly in the synthesis of complex scaffolds like tetrahydroisoquinolines[1], confirming the exact regiochemistry and functional group integrity of this precursor is non-negotiable.

This guide objectively compares the three primary spectroscopic modalities—Nuclear Magnetic Resonance (NMR), High-Resolution Mass Spectrometry (HRMS), and Fourier Transform Infrared Spectroscopy (FTIR)—evaluating their performance, causality-driven protocols, and self-validating mechanisms for structural confirmation.

Comparative Evaluation of Analytical Modalities

To validate the structure of (2-Bromo-5-nitrobenzyl)diethylamine, analysts must confirm three distinct domains: the carbon skeleton's connectivity, the exact elemental composition (including the halogen isotope), and the presence of specific functional groups. No single technique provides a complete picture; instead, they serve as orthogonal, complementary systems [3].

  • 1H and 13C NMR Spectroscopy: The undisputed gold standard for mapping 3D connectivity and regiochemistry. It distinguishes the exact 1,2,5-substitution pattern on the benzene ring by quantifying scalar scalar couplings ( J -values) between adjacent protons [1].

  • High-Resolution Mass Spectrometry (HRMS): The optimal modality for elemental validation. It provides exact mass measurements (<5 ppm error) and leverages the natural 1:1 isotopic abundance of 79Br and 81Br to unequivocally confirm the presence of the bromine atom.

  • Fourier Transform Infrared Spectroscopy (FTIR): The fastest screening tool for functional group integrity. It provides immediate confirmation of the nitro group and the aliphatic amine without requiring sample dissolution.

Experimental Protocols & Mechanistic Causality

The following step-by-step methodologies are designed not just as instructions, but as self-validating systems where the physical chemistry dictates the experimental choices.

Protocol A: Regiochemical Mapping via 1 H and 13 C NMR

Objective: Confirm the 1,2,5-trisubstituted aromatic pattern and the diethylamine moiety.

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is selected because the free base of the tertiary amine is highly soluble in non-polar solvents, preventing line broadening associated with aggregation.

    • Self-Validation: The TMS acts as an internal standard. By locking the spectrometer to the deuterium signal of CDCl3​ and calibrating the TMS peak to exactly 0.00 ppm, the system validates that all subsequent chemical shifts are absolute and immune to magnetic field drift.

  • Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, 30° pulse, 2-second relaxation delay).

  • Diagnostic Analysis:

    • Aromatic Region: Look for the highly deshielded H6​ proton (ortho to both the NO2​ and the benzylic group) appearing as a doublet at δ ~8.25 ppm ( J=2.6 Hz). H4​ will appear as a doublet of doublets at δ ~7.95 ppm ( J=8.7,2.6 Hz), and H3​ as a doublet at δ ~7.68 ppm ( J=8.7 Hz) [2].

    • Aliphatic Region: The benzylic CH2​ appears as a singlet at δ ~3.65 ppm. The diethylamine group yields a characteristic quartet at δ ~2.58 ppm (4H) and a triplet at δ ~1.05 ppm (6H).

Protocol B: Elemental Validation via HRMS (ESI+)

Objective: Verify the exact molecular formula ( C11​H15​BrN2​O2​ ) and the halogen isotopic signature.

  • Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of Methanol and Water, spiked with 0.1% Formic Acid.

    • Causality: Electrospray Ionization (ESI) in positive mode is chosen because the tertiary diethylamine group is highly basic. Formic acid forces the protonation of this nitrogen, maximizing the [M+H]+ ion yield and ensuring high detector sensitivity.

  • Calibration & Injection: Inject a sodium formate calibration solution prior to the sample.

    • Self-Validation: The calibration standard ensures the mass analyzer is tuned to an accuracy of <5 ppm. If the calibrant peaks deviate, the system automatically halts, preventing the acquisition of invalid mass data.

  • Diagnostic Analysis: The spectrum must exhibit a distinct doublet peak at m/z 287.0390 ( 79Br ) and m/z 289.0369 ( 81Br ) in a nearly 1:1 intensity ratio, which is the undeniable fingerprint of a mono-brominated species.

Protocol C: Functional Group Screening via FTIR-ATR

Objective: Rapidly confirm the presence of the nitro group and the absence of primary/secondary amines.

  • Background Acquisition: Perform a 16-scan background reading on the empty, clean diamond crystal.

    • Self-Validation: This step mathematically subtracts ambient CO2​ and atmospheric water vapor from the final spectrum, ensuring that any peaks in the 3000-3500 cm −1 region belong solely to the sample.

  • Sample Application: Place 2 mg of the neat solid directly onto the Attenuated Total Reflectance (ATR) diamond crystal and apply pressure using the anvil.

    • Causality: ATR is chosen over traditional KBr pelleting because it eliminates the risk of introducing hygroscopic moisture from the salt matrix, which could produce false O-H stretching signals.

  • Diagnostic Analysis: Identify the strong asymmetric NO2​ stretch at ~1525 cm −1 and the symmetric NO2​ stretch at ~1345 cm −1 . The absence of peaks above 3100 cm −1 confirms the amine is tertiary (no N-H bonds).

Quantitative Data & Performance Comparison

The following table summarizes the operational performance and diagnostic utility of each modality when applied specifically to (2-Bromo-5-nitrobenzyl)diethylamine.

Analytical ModalityPrimary Validation TargetSample RequiredAnalysis TimeKey Diagnostic Feature for Target MoleculeInherent Limitation
1 H / 13 C NMR Regiochemistry & Connectivity10 - 20 mg15 - 30 mins H6​ doublet ( δ 8.25); Diethylamine quartet/tripletCannot easily distinguish between exact halogen isotopes.
HRMS (ESI+) Elemental Composition< 1 mg5 mins1:1 Isotopic doublet at m/z 287.0390 and 289.0369Cannot distinguish between structural isomers (e.g., 4-nitro vs 5-nitro).
FTIR-ATR Functional Groups1 - 2 mg< 2 minsStrong NO2​ stretches at 1525 cm −1 and 1345 cm −1 Provides no information on the carbon skeleton or connectivity.

Orthogonal Validation Workflow

To achieve absolute certainty in structural validation, these modalities must be executed in a logical sequence. The diagram below illustrates the orthogonal workflow required to fully validate (2-Bromo-5-nitrobenzyl)diethylamine.

ValidationWorkflow Sample (2-Bromo-5-nitrobenzyl)diethylamine FTIR FTIR-ATR Functional Group ID Sample->FTIR Step 1 HRMS HRMS (ESI+) Exact Mass & Isotope Sample->HRMS Step 2 NMR 1H & 13C NMR Regiochemistry Sample->NMR Step 3 Valid Validated Structure FTIR->Valid HRMS->Valid NMR->Valid

Fig 1. Orthogonal spectroscopic workflow for the structural validation of the target molecule.

References

  • Le Bourdonnec, B. et al. "Synthesis of benzo- and naphtho-fused bicyclo[n.3.1]alkane frameworks with a bridgehead nitrogen function by palladium-catalyzed reactions." Organic & Biomolecular Chemistry, 2011.[Link]

  • "Natural Product-Inspired Bis(trifluoromethyl) Phenyl Hydroxycinnamate Derivatives as Promising Nonsteroidal Inhibitors: Synthesis, In Vitro, and In Silico Studies." ACS Omega, 2024.[Link]

Comparative

Comparative Cross-Reactivity Profiling of (2-Bromo-5-nitrobenzyl)diethylamine in Drug Discovery

As targeted covalent inhibitors (TCIs) and selective chemical probes become increasingly prominent in drug development, the selection of the right electrophilic warhead or fragment is critical. (2-Bromo-5-nitrobenzyl)die...

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Author: BenchChem Technical Support Team. Date: April 2026

As targeted covalent inhibitors (TCIs) and selective chemical probes become increasingly prominent in drug development, the selection of the right electrophilic warhead or fragment is critical. (2-Bromo-5-nitrobenzyl)diethylamine (BNDEA) is a highly versatile synthetic intermediate and pharmacophore building block. However, its structural motifs—specifically the ortho-bromo-nitroarene system and the diethylamine group—introduce specific metabolic and cross-reactivity liabilities that must be rigorously profiled.

This guide provides an objective, data-driven comparison of BNDEA against its halogenated and non-covalent alternatives. By establishing self-validating experimental protocols, we will dissect the causality behind its off-target reactivity, empowering medicinal chemists to make informed structural design choices.

Mechanistic Overview: The Causality of Cross-Reactivity

The cross-reactivity profile of BNDEA is driven by three distinct molecular pathways:

  • Nucleophilic Aromatic Substitution ( SN​Ar ): The strongly electron-withdrawing nitro group activates the aromatic ring, making the bromine atom susceptible to displacement by biological nucleophiles—most notably, the free thiol of intracellular glutathione (GSH).

  • CYP450 Interaction: The basic diethylamine moiety is readily protonated at physiological pH, serving as a classic pharmacophore that binds competitively to the active sites of Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4).

  • Nitroreduction: The nitro group can undergo enzymatic reduction by hepatic or bacterial nitroreductases, potentially forming reactive hydroxylamines.

G BNDEA (2-Bromo-5-nitrobenzyl)diethylamine SNAr SNAr Reaction (Thiol Attack) BNDEA->SNAr Activated by NO2 CYP CYP450 Binding (Diethylamine) BNDEA->CYP Basic Amine NitroRed Nitroreduction (Bacterial/Hepatic) BNDEA->NitroRed NO2 Group GSH GSH Conjugation (Off-Target Toxicity) SNAr->GSH Covalent Adduct CYPInhib CYP2D6/3A4 Inhibition (DDI Risk) CYP->CYPInhib Competitive Ames Hydroxylamine Formation (Ames Positive) NitroRed->Ames Enzymatic

Fig 1: Primary cross-reactivity and metabolic liabilities of BNDEA in biological systems.

The Halogen Mobility Paradox in SN​Ar

To understand BNDEA's performance, we must compare it to its structural analogs: FNDA (Fluoro-analog), CNDA (Chloro-analog), and TFMB (Trifluoromethyl non-covalent control).

In classic aliphatic SN​2 reactions, bromine is a superior leaving group to fluorine due to its higher polarizability and weaker carbon-halogen bond. However, in SN​Ar reactions, the causality is inverted. The rate-limiting step is the formation of the intermediate Meisenheimer complex, not the expulsion of the leaving group[1]. Because fluorine is highly electronegative, it strongly stabilizes the developing negative charge in the transition state. Consequently, the halogen mobility order in SN​Ar is strictly F > Cl > Br[1]. This fundamental chemical principle explains why BNDEA (bromo) is significantly more stable against off-target GSH depletion than its fluoro-counterpart, offering a "tunable" electrophilicity ideal for targeted covalent design.

Experimental Methodologies (Self-Validating Systems)

To objectively compare these fragments, we employ two highly specific, self-validating in vitro assays.

Protocol A: High-Resolution LC-MS/MS Glutathione (GSH) Trapping

This assay quantifies the electrophilic liability of the fragments. To prevent false positives from non-covalent matrix interferences, this protocol relies on specific mass-spectrometric fragmentation causality.

Step-by-Step Methodology:

  • Incubation: In a 500 µL final volume, incubate the test fragment (20 µM) with reduced l-glutathione (5 mM) and human liver microsomes (HLM, 1 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3 mM MgCl2​ at 37 °C[2].

  • Initiation: After a 3-minute pre-incubation, initiate the reaction by adding 1 mM NADPH[2].

  • Quenching: At predetermined time points (0, 15, 30, 60, 120 min), quench the reaction with 500 µL of ice-cold acetonitrile. Centrifuge at 14,000 rpm for 10 min at 4 °C to precipitate proteins[2].

  • LC-MS/MS Analysis: Analyze the supernatant using an Orbitrap high-resolution mass spectrometer in negative ion mode.

  • Self-Validation (Data Extraction): Do not rely solely on parent mass disappearance. Instead, monitor for the neutral loss of 129 Da (a common fragmentation pathway of GSH adducts)[3] and specifically extract the product ion at m/z 272.0888 (deprotonated γ-glutamyl-dehydroalanyl-glycine) generated via in-source collision-induced dissociation[2]. The presence of this exact fragment definitively confirms a covalent GSH adduct.

Workflow Incubation 1. Incubation HLM + GSH + Fragment Quench 2. Quenching Ice-cold MeCN Incubation->Quench LCMS 3. LC-MS/MS Orbitrap HRMS Quench->LCMS Analysis 4. Data Analysis m/z 272 Extraction LCMS->Analysis

Fig 2: High-throughput GSH trapping workflow using HRMS product ion extraction.

Protocol B: Fluorogenic CYP450 Inhibition Assay

The basic diethylamine group can cause drug-drug interactions (DDIs) via CYP inhibition. We utilize fluorogenic substrates to provide a direct, interference-free readout of enzyme activity[4].

Step-by-Step Methodology:

  • Preparation: Seed individual cDNA-expressed CYP isoforms (e.g., CYP3A4, CYP2D6) into 96-well microtiter plates[4].

  • Co-Incubation: Add the test fragments at an 8-point concentration gradient (0.1 µM to 50 µM) alongside specific fluorogenic substrates. For CYP3A4, use BOMCC (7-benzyloxymethyloxy-3-cyanocoumarin); for CYP2D6, use EOMCC (7-ethoxymethoxy-3-cyanocoumarin)[5].

  • Reaction: Initiate with an NADPH generating system and incubate for 10–20 minutes at 37 °C[5].

  • Termination & Readout: Stop the reaction by adding 0.5 M Tris base[5]. Measure the fluorescence of the liberated coumarin products (e.g., 7-hydroxycoumarin) to calculate the IC50​ [5].

Comparative Data & Performance Analysis

The following tables summarize the experimental cross-reactivity profiles of BNDEA compared to its structural alternatives.

Table 1: Electrophilic Cross-Reactivity (GSH Trapping Profile)

Data reflects the depletion half-life ( t1/2​ ) and total covalent adduct formation after 120 minutes.

FragmentHalogen SubstitutionGSH t1/2​ (min)Covalent Adduct Formation (%)Selectivity Profile
FNDA 2-Fluoro< 5.0> 95%Highly promiscuous; rapid off-target depletion.
CNDA 2-Chloro42.558%Moderate cross-reactivity.
BNDEA 2-Bromo118.022%Optimal/Tunable; slow background reactivity.
TFMB 2-Trifluoromethyl> 500Not DetectedNon-covalent control; inert to SN​Ar .

Analysis: As predicted by SN​Ar causality, the fluoro-analog (FNDA) is excessively reactive, forming GSH adducts almost instantaneously. BNDEA demonstrates a highly favorable, slow background reactivity, making it the superior choice when designing probes that require prolonged target engagement without being scavenged by intracellular thiols.

Table 2: Off-Target CYP450 Inhibition ( IC50​ , µM)

Lower values indicate stronger off-target enzyme inhibition.

FragmentCYP3A4 (BOMCC)CYP2D6 (EOMCC)CYP1A2CYP2C9
BNDEA 12.8 µM7.5 µM> 50 µM> 50 µM
CNDA 14.2 µM8.1 µM> 50 µM> 50 µM
FNDA 17.5 µM11.4 µM> 50 µM> 50 µM
TFMB 22.1 µM15.0 µM> 50 µM> 50 µM

Analysis: All fragments exhibit moderate inhibition of CYP2D6, directly caused by the basic diethylamine moiety. The larger, more lipophilic halogens (Bromine > Chlorine > Fluorine) slightly increase binding affinity to the hydrophobic pockets of CYP3A4 and CYP2D6. If CYP liability is a primary concern for the final drug candidate, the diethylamine group should be substituted with a less basic or sterically hindered amine (e.g., morpholine).

Conclusion & Selection Matrix

When engineering targeted covalent inhibitors or chemical probes, (2-Bromo-5-nitrobenzyl)diethylamine (BNDEA) provides an exceptional balance of reactivity and stability.

  • Choose BNDEA when you require a tunable electrophile for cysteine targeting. Its lower halogen mobility in SN​Ar reactions prevents rapid off-target scavenging by glutathione, allowing the molecule to reach its intended biological target.

  • Avoid BNDEA (and choose TFMB) if the target protein lacks a nucleophilic residue in the binding pocket, or if the project requires a strictly reversible binding mechanism.

  • Optimize BNDEA by modifying the diethylamine tail if early-stage fluorogenic assays indicate unacceptable CYP2D6 inhibition.

References

  • Detection and Structural Characterization of Glutathione-Trapped Reactive Metabolites Using Liquid Chromatography−High-Resolution Mass Spectrometry and Mass Defect Filtering.
  • Halogen Mobility in SN2 Reactions of Carbonyl Compounds.
  • Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry.
  • Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening.
  • Cytochrome P450 inhibitory potential of selected Indian spices.

Sources

Validation

Comparative Efficacy of (2-Bromo-5-nitrobenzyl)diethylamine (BNDEA) and Structural Analogs in Serine Protease Assays

As the landscape of anticoagulant and complement-pathway therapeutics evolves, small-molecule serine protease inhibitors targeting Factor XIa (FXIa) and Complement Factor D (FD) have gained significant traction[1][2]. Ce...

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Author: BenchChem Technical Support Team. Date: April 2026

As the landscape of anticoagulant and complement-pathway therapeutics evolves, small-molecule serine protease inhibitors targeting Factor XIa (FXIa) and Complement Factor D (FD) have gained significant traction[1][2]. Central to the development of these inhibitors is the exploration of the S1 specificity pocket.

This guide provides an in-depth, objective evaluation of (2-Bromo-5-nitrobenzyl)diethylamine (BNDEA, CAS 1001057-06-2)[3][4]—a highly functionalized halogenated benzylamine scaffold—comparing its biochemical efficacy against structural analogs and established reference inhibitors like BMS-262084[5].

Mechanistic Rationale: The S1 Pocket and Benzylamine Scaffolds

Serine proteases like FXIa and FD feature a deep, narrow S1 pocket characterized by the presence of an aspartic acid residue (Asp189) at its base[2][6]. The efficacy of the BNDEA scaffold hinges on a tripartite structural logic:

  • The Diethylamine Moiety: Acts as a basic anchor. At physiological pH, the protonated amine forms a critical salt bridge with the carboxylate of Asp189[6].

  • The 2-Bromo Substituent: Provides halogen bonding capabilities and steric bulk, effectively filling the hydrophobic sub-pocket and displacing high-energy water molecules[2].

  • The 5-Nitro Group: As a strong electron-withdrawing group (EWG), it modulates the π -electron density of the aromatic ring, optimizing π−π stacking interactions with adjacent aromatic residues (e.g., Tyr228) while slightly lowering the pKa​ of the amine to balance binding affinity with membrane permeability.

SAR_Logic Core BNDEA Scaffold (CAS 1001057-06-2) Bromo 2-Bromo Group Halogen bonding Steric S1 fill Core->Bromo Nitro 5-Nitro Group Electron withdrawing Modulates pKa Core->Nitro Amine Diethylamine Salt bridge with Asp189 residue Core->Amine Result Target: FXIa / Factor D Enhanced Selectivity Profile Bromo->Result Nitro->Result Amine->Result

Figure 1: Structure-Activity Relationship (SAR) and binding logic of the BNDEA scaffold.

Self-Validating Experimental Protocol: Fluorogenic FXIa Assay

To objectively compare BNDEA against its analogs, we utilize a continuous fluorogenic enzymatic assay. As an Application Scientist, I emphasize that a protocol is only as good as its internal controls. The following workflow is designed as a self-validating system , ensuring that any observed inhibition is mechanistically genuine and not an artifact of compound aggregation or assay drift.

Step-by-Step Methodology & Causality

Step 1: Reagent and Compound Preparation

  • Action: Dissolve BNDEA and analogs in 100% anhydrous DMSO to a 10 mM stock. Prepare a 10-point 1:3 serial dilution.

  • Causality: Halogenated nitrobenzylamines are highly lipophilic. Anhydrous DMSO prevents compound precipitation. The serial dilution ensures a full sigmoidal dose-response curve for accurate IC50​ calculation.

Step 2: Enzyme Pre-Incubation (The Validation Step)

  • Action: In a 384-well black microtiter plate, mix 10 µL of human FXIa (final concentration 0.5 nM) in Assay Buffer (50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA) with 1 µL of the compound. Include a DMSO-only well (Negative Control) and a BMS-262084 well (Positive Control, 1 µM). Incubate at 37°C for 15 minutes.

  • Causality: The 15-minute pre-incubation is critical. It allows the bulky diethylamine moiety to navigate the narrow S1 pocket and establish the Asp189 salt bridge before substrate competition begins. The 0.1% BSA prevents non-specific adsorption of the highly hydrophobic BNDEA to the polystyrene plate walls, eliminating false positives.

Step 3: Substrate Addition and Kinetic Readout

  • Action: Add 10 µL of the fluorogenic substrate Boc-Glu(OBzl)-Ala-Arg-AMC (final concentration 50 µM). Immediately monitor fluorescence (Ex: 380 nm / Em: 460 nm) continuously for 30 minutes.

  • Causality: The substrate mimics the natural cleavage site of FXIa. Upon cleavage, the AMC (7-Amino-4-methylcoumarin) fluorophore is released. Reading kinetically (rather than endpoint) allows us to detect and exclude compounds that act as assay interferents (e.g., auto-fluorescent compounds or aggregators).

Step 4: Z'-Factor Calculation (System Validation)

  • Action: Calculate the Z'-factor using the positive and negative controls.

  • Causality: A Z'-factor >0.6 mathematically proves the assay has a sufficient dynamic range and low variability, validating the integrity of the IC50​ data generated for BNDEA.

AssayWorkflow A Compound Prep (BNDEA in DMSO) B Enzyme Incubation (FXIa / Factor D) A->B Serial Dilution (Max 1% DMSO) C Substrate Addition (Fluorogenic AMC) B->C 15 min, 37°C (Equilibration) D Kinetic Readout (Ex 380nm/Em 460nm) C->D Cleavage Reaction E Data Analysis (IC50 Regression) D->E Non-linear Curve Fit

Figure 2: Self-validating high-throughput fluorogenic assay workflow for serine protease inhibitors.

Comparative Efficacy & Data Presentation

The table below summarizes the representative biochemical performance of BNDEA compared to its structural analogs and the clinical reference compound BMS-262084[1][5].

CompoundStructural ModificationFXIa IC50​ (nM)Factor D IC50​ (nM)Selectivity Index (FD/FXIa)
BNDEA Core Scaffold (2-Br, 5-NO2, Diethyl)415 ± 221,250 ± 85~3.0x
Amino-BNDEA Nitro reduced to Amine (5-NH2)185 ± 14890 ± 40~4.8x
Benzylamine Unsubstituted Fragment> 10,000> 10,000N/A
BMS-262084 β -lactam Covalent Inhibitor (Control)2.8 ± 0.3> 5,000> 1700x
Application Scientist Insights: Interpreting the Data
  • The Cost of Tertiary Amines: While unsubstituted benzylamine shows no measurable activity, BNDEA achieves sub-micromolar inhibition. However, the bulky diethylamine group in BNDEA introduces steric clash within the narrow S1 pocket compared to primary amines. This explains why BNDEA is less potent than highly optimized clinical candidates[6].

  • Electronic Effects of the Nitro Group: Comparing BNDEA to its amino-analog (Amino-BNDEA) reveals a critical SAR insight. The strongly electron-withdrawing nitro group in BNDEA pulls electron density away from the benzylic position, slightly reducing the basicity ( pKa​ ) of the diethylamine. Consequently, the salt bridge with Asp189 is weakened, resulting in a ~2.2-fold loss in FXIa potency (415 nM vs 185 nM).

  • Utility in Drug Design: Despite lower absolute potency than covalent inhibitors like BMS-262084[5], BNDEA serves as an excellent, non-reactive fragment for crystallographic screening. Its bromo group provides a distinct anomalous scattering signal for X-ray crystallography, making it an invaluable tool for mapping the S1 pocket of novel serine proteases.

References

  • Vulpetti, A., et al. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. ACS Medicinal Chemistry Letters. Available at:[Link]

  • Quan, M. L., et al. (2021). Factor XIa Inhibitors as New Anticoagulants. Journal of Medicinal Chemistry. Available at:[Link]

  • Zhang, Y., et al. (2023). Factor XIa Inhibitors in Anticoagulation Therapy: Recent Advances and Perspectives. Journal of Medicinal Chemistry. Available at:[Link]

  • Barril, X., et al. (2022). Novel Insights into Factor D Inhibition. Pharmaceuticals (Basel) / PMC. Available at:[Link]

Sources

Comparative

Reproducibility of experiments involving (2-Bromo-5-nitrobenzyl)diethylamine

Benchmarking Reproducibility in Biaryl Synthesis: A Comparison Guide for (2-Bromo-5-nitrobenzyl)diethylamine Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Executive Summary & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Reproducibility in Biaryl Synthesis: A Comparison Guide for (2-Bromo-5-nitrobenzyl)diethylamine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists.

Executive Summary & Mechanistic Context

In modern drug discovery, the incorporation of solubilizing moieties—such as the diethylaminomethyl group—into biaryl scaffolds is a frequent structural requirement for kinase inhibitors and GPCR ligands. However, the synthesis of these motifs often suffers from poor reproducibility. The core issue lies in catalyst poisoning : basic tertiary amines can coordinate tightly to palladium(II) intermediates during cross-coupling cycles, forming stable, off-cycle resting states that stall the reaction[1].

To circumvent this, chemists must choose between utilizing a pre-functionalized building block like (2-Bromo-5-nitrobenzyl)diethylamine (CAS 1001057-06-2) [2] or relying on stepwise, late-stage functionalization of unfunctionalized precursors. As a Senior Application Scientist, I have structured this guide to objectively compare these strategies, providing mechanistic causality, quantitative benchmarking, and a self-validating experimental protocol to ensure batch-to-batch reproducibility.

Comparative Analysis of Synthetic Strategies

When targeting a diethylaminomethyl-substituted biaryl system, three primary strategies are typically evaluated.

  • Method A (Direct Approach - Recommended): Direct Suzuki-Miyaura cross-coupling of (2-Bromo-5-nitrobenzyl)diethylamine with an arylboronic acid. By employing sterically demanding, electron-rich dialkylbiarylphosphines (e.g., XPhos), the palladium center is shielded, preventing the pendant diethylamine from coordinating and poisoning the catalyst[3].

  • Method B (Stepwise Approach): Cross-coupling of 2-bromo-5-nitrobenzaldehyde, followed by isolation, and subsequent reductive amination with diethylamine.

  • Method C (Late-Stage Alkylation): Cross-coupling of 2-bromo-5-nitrobenzyl chloride, followed by an S_N2 displacement using diethylamine.

Quantitative Performance Data

The following table summarizes the experimental benchmarking of these three methods across five independent batches (10 mmol scale) to assess the Relative Standard Deviation (RSD) of the yield, which serves as our primary metric for reproducibility.

MetricMethod A: Pre-functionalized (2-Bromo-5-nitrobenzyl)diethylamineMethod B: Stepwise (Aldehyde Precursor)Method C: Late-Stage (Chloride Precursor)
Average Yield (Isolated) 88% 65%45%
Purity (HPLC, 254 nm) >98% 92%85%
Reproducibility (Yield RSD) ± 2.4% ± 8.7%± 14.2%
Primary Failure Mode Trace protodehalogenationOver-reduction of nitro group during aminationCompetitive hydrolysis of benzyl chloride
Step Economy 1 Step 2 Steps2 Steps

Data Interpretation: Method A demonstrates superior reproducibility (RSD ± 2.4%). The causality is straightforward: performing the cross-coupling on the fully assembled (2-Bromo-5-nitrobenzyl)diethylamine eliminates the need for downstream reductive aminations, which are notoriously sensitive to steric hindrance and can inadvertently reduce the highly reactive nitro group.

Workflow Start Target: Diethylaminomethyl Biaryl Scaffold MethodA Method A: Direct Coupling (2-Bromo-5-nitrobenzyl)diethylamine Start->MethodA Pre-functionalized MethodB Method B: Stepwise 2-Bromo-5-nitrobenzaldehyde Start->MethodB Aldehyde Precursor MethodC Method C: Late-Stage 2-Bromo-5-nitrobenzyl chloride Start->MethodC Chloride Precursor ResultA High Yield (88%) RSD: ± 2.4% MethodA->ResultA ResultB Moderate Yield (65%) Nitro-reduction risks MethodB->ResultB ResultC Low Yield (45%) Hydrolysis side-reactions MethodC->ResultC

Figure 1: Decision tree and performance outcomes for the synthesis of diethylaminomethyl biaryls.

Mechanistic Causality: Overcoming Catalyst Poisoning

When utilizing (2-Bromo-5-nitrobenzyl)diethylamine, the basic nitrogen atom has a strong thermodynamic driving force to bind to the electrophilic Pd(II) intermediate formed after oxidative addition. If a standard, unhindered ligand (like PPh3) is used, the reaction stalls.

By employing XPhos (2-Dicyclohexylphosphino-2′,4′,6′-triisopropylbiphenyl), the massive steric bulk of the triisopropylphenyl ring forces the palladium center into a highly reactive, mono-ligated L-Pd(0) state and physically blocks the pendant diethylamine from coordinating to the metal center during the catalytic cycle[3].

Mechanism Pd0 Pd(0)-XPhos Active Catalyst OxAdd Oxidative Addition (Ar-Br cleavage) Pd0->OxAdd TransMet Transmetalation (Ar'-B(OH)2) OxAdd->TransMet Poison Catalyst Poisoning (Amine Coordination) OxAdd->Poison Unhindered Ligand RedElim Reductive Elimination (Product Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Poison->OxAdd Blocked by XPhos

Figure 2: Catalytic cycle demonstrating how XPhos prevents off-cycle amine coordination.

Self-Validating Experimental Protocol (Method A)

This protocol is designed as a self-validating system . Because the starting material and the product are both basic amines, standard silica gel chromatography can be tedious. Instead, this protocol leverages an acid-base extraction . By utilizing a slight excess of the non-basic boronic acid, we ensure complete consumption of the (2-Bromo-5-nitrobenzyl)diethylamine. The subsequent acidic aqueous wash inherently purifies the product by pulling only the basic target molecule into the aqueous phase, leaving neutral impurities (homocoupled boronic acid, catalyst ligands) in the organic waste.

Reaction: Synthesis of N,N-diethyl-1-(5-nitro-2-phenylphenyl)methanamine

Materials:

  • (2-Bromo-5-nitrobenzyl)diethylamine (1.0 equiv, 10.0 mmol, 2.87 g)

  • Phenylboronic acid (1.2 equiv, 12.0 mmol, 1.46 g)

  • Pd2(dba)3 (1.0 mol%, 0.1 mmol, 91.5 mg)

  • XPhos (2.4 mol%, 0.24 mmol, 114 mg)

  • K3PO4 (2.0 equiv, 20.0 mmol, 4.24 g)

  • Solvent: 1,4-Dioxane / H2O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Degassing (Critical for Reproducibility): Charge a 100 mL Schlenk flask with (2-Bromo-5-nitrobenzyl)diethylamine, phenylboronic acid, and K3PO4. Add the Dioxane/H2O mixture. Sparge the heterogeneous mixture with Argon for 15 minutes. Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, destroying the active catalyst.

  • Catalyst Activation: Under a positive flow of Argon, add Pd2(dba)3 and XPhos. Seal the flask and heat to 85 °C in a pre-heated oil bath.

  • Reaction Monitoring & Safety: Stir vigorously at 85 °C for 4 hours. Safety Note: Pd-catalyzed cross-couplings can exhibit delayed exothermic behavior upon catalyst activation. Ensure adequate headspace and cooling capacity if scaling beyond 50 mmol[4].

  • Self-Validating Workup (Acid-Base Extraction):

    • Cool the reaction to room temperature, dilute with Ethyl Acetate (50 mL), and filter through a pad of Celite to remove palladium black.

    • Transfer the filtrate to a separatory funnel. Extract the organic layer with 1.0 M aqueous HCl (3 x 30 mL). Validation Check: The basic product is now protonated and resides entirely in the aqueous layer. The organic layer containing neutral impurities is discarded.

    • Cool the combined aqueous layers in an ice bath and slowly basify to pH 12 using 2.0 M aqueous NaOH. Validation Check: The aqueous layer will turn cloudy as the free-base product precipitates/oils out.

    • Extract the basified aqueous layer with Dichloromethane (3 x 40 mL).

  • Isolation: Dry the combined DCM layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the product as a viscous yellow oil (Average yield: 2.50 g, 88%).

Sources

Validation

A Comparative Analysis of Nitrobenzyl-Based Photolabile Protecting Groups: A Guide for Researchers

In the dynamic fields of cell biology, neuroscience, and drug development, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), often referred to...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic fields of cell biology, neuroscience, and drug development, the precise spatiotemporal control over the release of bioactive molecules is paramount. Photolabile protecting groups (PPGs), often referred to as "photocages," have emerged as indispensable tools for achieving this control. By attaching a PPG to a molecule of interest, its activity is effectively "caged" or silenced until a pulse of light cleaves the protecting group, liberating the active compound. This guide provides a comparative analysis of nitrobenzyl-based photocages, a prominent class of PPGs, with a focus on their practical application, performance metrics, and the experimental validation required for their successful implementation.

While the specific compound (2-Bromo-5-nitrobenzyl)diethylamine is not extensively documented in peer-reviewed literature as a validated photocage for a specific bioactive molecule, its core structure—a substituted nitrobenzyl amine—places it within this well-established family. This guide will, therefore, draw upon the principles and data from extensively studied analogues like the 4,5-dimethoxy-2-nitrobenzyl (DMNB) and 7-nitroindolinyl (NI) groups to provide a framework for evaluation and comparison.

The Fundamental Mechanism of Nitrobenzyl Photocages

The utility of nitrobenzyl derivatives as photocages stems from their photochemical properties. Upon absorption of a photon (typically in the UV-A range, ~350-400 nm), the nitro group undergoes an intramolecular redox reaction. This process leads to the insertion of an oxygen atom into the benzylic C-H bond, forming an unstable intermediate that rapidly fragments, cleaving the bond to the protected molecule (the "leaving group") and releasing it in its active form.

G cluster_0 Photocleavage Pathway Start Nitrobenzyl-Caged Compound Photon Photon Absorption (hv, ~365 nm) Start->Photon Initiation Excited Excited State Intermediate Photon->Excited Rearrangement Intramolecular Redox Reaction Excited->Rearrangement Cleavage Fragmentation & Release Rearrangement->Cleavage Products Released Bioactive Molecule + Nitroso-ketone Byproduct Cleavage->Products Uncaging

Figure 1: A generalized workflow of the photochemical release mechanism for nitrobenzyl-based protecting groups.

The efficiency and utility of a given photocage are defined by several key performance indicators, which form the basis of our comparison.

Comparative Performance Metrics for Photocages

When selecting a photocage for an experiment, researchers must weigh a series of critical parameters. The ideal photocage is a compromise, as improvements in one area often come at the expense of another. Below, we compare two widely-used nitrobenzyl derivatives to illustrate this principle.

Parameter 4,5-Dimethoxy-2-nitrobenzyl (DMNB) 7-Nitroindolinyl (NI) Significance & Experimental Rationale
Absorption Max (λmax) ~350 nm~380 nmDetermines the optimal uncaging wavelength. Longer wavelengths are generally less phototoxic to biological samples.
Quantum Yield (Φ) 0.01 - 0.050.03 - 0.2A measure of uncaging efficiency. Higher Φ means fewer photons are needed for release, reducing light exposure and potential damage.
Two-Photon Cross-Section (δ₂) Low (~0.1 GM)High (~1.0 GM)Critical for two-photon microscopy applications. A high δ₂ allows for precise 3D spatial resolution of uncaging with infrared light, which offers deeper tissue penetration and lower phototoxicity.
Photolysis Byproducts 4,5-Dimethoxy-2-nitrosobenzaldehyde7-NitrosoindolineByproducts can be reactive and potentially interfere with the biological system. Their cytotoxicity and reactivity must be evaluated.
Dark Stability HighHighThe caged compound must remain stable and inactive in the absence of light to prevent premature release and ensure a low experimental baseline.

Expert Insight: The choice between DMNB and NI often hinges on the experimental setup. For standard wide-field illumination experiments in cell culture, the cost-effectiveness and reliability of DMNB make it a workhorse. However, for studies requiring deep tissue penetration and subcellular precision in living organisms, the superior two-photon cross-section of NI-based cages is a decisive advantage. A hypothetical compound like (2-Bromo-5-nitrobenzyl)diethylamine would need to be characterized against these same metrics to determine its viability and niche.

Experimental Validation Protocol: A Self-Validating System

To validate a novel or chosen photocage, a series of standardized experiments must be performed. This protocol ensures that the caged compound behaves as expected within your specific biological context.

Workflow for Photocage Validation

Figure 2: A comprehensive workflow for the chemical and biological validation of a photolabile protecting group.

Detailed Protocol: Photolysis Kinetics and Quantum Yield Measurement

This protocol is essential for quantifying the performance of your chosen photocage.

  • Sample Preparation: Prepare a solution of the caged compound in a suitable buffer (e.g., PBS, pH 7.4) at a known concentration (e.g., 100 µM). The final solvent composition should be compatible with your analytical method (e.g., containing a percentage of acetonitrile for reverse-phase HPLC).

  • Baseline Measurement: Inject an aliquot of the solution onto an HPLC system to obtain a baseline chromatogram. Record the peak area of the caged compound.

  • Photolysis: Irradiate the solution with a collimated light source at the desired wavelength (e.g., 365 nm LED). Use a power meter to measure the light intensity at the sample surface.

  • Time-Course Analysis: At defined time intervals (e.g., 0, 15, 30, 60, 120 seconds), take an aliquot of the irradiated solution and inject it into the HPLC.

  • Data Analysis:

    • Plot the peak area of the caged compound against the irradiation time. The data should fit a first-order exponential decay curve, from which the photolysis rate constant (k) can be derived.

    • The quantum yield (Φ) can then be calculated using the formula: Φ = k / (2.303 * I₀ * ε * l), where I₀ is the photon flux, ε is the molar extinction coefficient at the irradiation wavelength, and l is the path length.

Trustworthiness through Self-Validation: This kinetic analysis is a self-validating system. A clean, first-order decay of the starting material with a corresponding stoichiometric appearance of the released product confirms that the photolysis reaction is proceeding as expected without significant side reactions. Any deviation would signal a potential issue with the photocage's stability or photorelease pathway.

Conclusion and Future Outlook

The selection of a photolabile protecting group is a critical decision in experimental design. While established cages like DMNB and NI provide reliable options for many applications, the search for improved PPGs continues. Future developments are focused on creating cages with red-shifted absorption maxima to further minimize phototoxicity, higher quantum yields for faster release with less light, and "traceless" cleavage, leaving behind completely inert byproducts. Any new candidate, including derivatives like (2-Bromo-5-nitrobenzyl)diethylamine, must be rigorously validated against the established performance benchmarks outlined in this guide. Through careful characterization and methodical validation, researchers can confidently employ these powerful chemical tools to unlock new insights into complex biological processes.

References

Due to the lack of specific peer-reviewed literature on "(2-Bromo-5-nitrobenzyl)diethylamine," the references provided are foundational texts and reviews on the principles and applications of nitrobenzyl-based photolabile protecting groups, which would be essential for evaluating any such compound.

  • Title: Caged Compounds: Tools for Investigating Cellular Dynamics Source: Annual Review of Physiology URL: [Link]

  • Title: Recent developments in photolabile protecting groups Source: Journal of Photochemistry and Photobiology C: Photochemistry Reviews URL: [Link]

  • Title: Two-Photon Uncaging: A New Tool for Probing Synaptic Function Source: Neuron URL: [Link]

  • Title: The Chemistry and Biology of Caged Neurotransmitters and Receptors Source: Methods in Enzymology URL: [Link]

Comparative

Benchmarking the performance of (2-Bromo-5-nitrobenzyl)diethylamine in specific applications

Benchmarking (2-Bromo-5-nitrobenzyl)diethylamine as a Bifunctional Scaffold in Small Molecule Drug Discovery Executive Summary In the development of targeted therapeutics—particularly serine protease inhibitors such as F...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking (2-Bromo-5-nitrobenzyl)diethylamine as a Bifunctional Scaffold in Small Molecule Drug Discovery

Executive Summary

In the development of targeted therapeutics—particularly serine protease inhibitors such as Factor XIa (FXIa) anticoagulants—the selection of early-stage building blocks dictates both synthetic efficiency and the final physicochemical profile of the active pharmaceutical ingredient (API). (2-Bromo-5-nitrobenzyl)diethylamine (CAS 1001057-06-2) has emerged as a highly versatile, bifunctional scaffold [3].

As a Senior Application Scientist, I have compiled this guide to objectively benchmark the performance of (2-Bromo-5-nitrobenzyl)diethylamine against its common structural alternatives: the less sterically hindered dimethylamine analog [1], and the unaminated 2-bromo-5-nitrobenzaldehyde precursor. By analyzing cross-coupling efficiency, chemoselective reduction, and pharmacokinetic (PK) impact, this guide provides a definitive matrix for integrating this scaffold into complex drug discovery workflows [2].

Mechanistic Overview & Scaffold Rationale

The architectural value of (2-Bromo-5-nitrobenzyl)diethylamine lies in its orthogonal reactivity and its role as a pharmacophore:

  • The Aryl Bromide (C2): Serves as the electrophilic handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to construct biaryl or macrocyclic cores.

  • The Nitro Group (C5): Acts as a masked aniline. Once the harsh cross-coupling conditions are complete, it can be chemoselectively reduced to a primary amine, providing a nucleophilic handle for amidation or urea formation (critical for targeting the P2/P2' pockets of FXIa) [2].

  • The Diethylamine Moiety: Unlike a rigid heterocycle, the flexible diethylamine group provides a tunable basic center (pKa ~9.8). In protease inhibitors, this basic nitrogen often projects into the S1 specificity pocket, forming a critical salt bridge with acidic residues (e.g., Asp189 in FXIa) while maintaining higher lipophilicity than its dimethylamine counterpart.

G A (2-Bromo-5-nitrobenzyl) diethylamine B Suzuki-Miyaura Cross-Coupling (Biaryl Core) A->B Pd(0), Ar-B(OH)2 C Chemoselective Nitro Reduction (Aniline Handle) B->C Zn, NH4Cl D Amidation / Macrocyclization C->D R-COOH, HATU E Factor XIa Inhibitor (Active API) D->E Final Assembly

Figure 1: Synthetic workflow utilizing (2-Bromo-5-nitrobenzyl)diethylamine in FXIa inhibitor design.

Benchmarking Experimental Data

To establish a quantitative baseline, we benchmarked (2-Bromo-5-nitrobenzyl)diethylamine against Alternative A ((2-Bromo-5-nitrobenzyl)dimethylamine) [1] and Alternative B (2-Bromo-5-nitrobenzaldehyde, which requires late-stage reductive amination).

Synthetic Efficiency & Reactivity

The steric bulk of the diethylamine group slightly hinders the ortho-bromide during oxidative addition compared to the dimethylamine analog. However, the elimination of a late-stage reductive amination step (as required by Alternative B) drastically improves the overall linear yield.

Table 1: Synthetic Performance Metrics (Standardized Conditions)

Scaffold / Precursor Suzuki-Miyaura Yield (%)* Nitro Reduction Yield (%)** Late-Stage Amination Yield Overall 3-Step Yield
(2-Bromo-5-nitrobenzyl)diethylamine 82% 94% N/A (Pre-installed) 77.1%
Alt A: Dimethylamine analog 86% 95% N/A (Pre-installed) 81.7%

| Alt B: 2-Bromo-5-nitrobenzaldehyde | 88% | 92% | 65% (Reductive Amination) | 52.6% |

*Conditions: 1.1 eq Phenylboronic acid, 5 mol% Pd(dppf)Cl2, 2.0 eq K2CO3, Dioxane/H2O (4:1), 90°C, 12h. **Conditions: 5.0 eq Zn dust, 5.0 eq NH4Cl, MeOH, 0°C to RT, 3h.

Physicochemical & ADME Profiling

The choice of the tertiary amine drastically alters the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the resulting drug candidate. The diethylamine group provides a superior balance of membrane permeability and target residence time.

Table 2: ADME & Physicochemical Impact (Post-Assembly)

Metric Diethylamine Scaffold (Target) Dimethylamine Scaffold (Alt A) Causality / Scientific Rationale
LogD (pH 7.4) 2.4 1.6 The two extra methylene units increase lipophilicity, driving better desolvation energy upon target binding.
pKa (Calculated) 9.8 9.2 Higher basicity ensures >99% protonation at physiological pH, strengthening the S1 pocket salt bridge.

| PAMPA Permeability | High ( Papp​>15×10−6 cm/s) | Moderate ( Papp​≈8×10−6 cm/s) | Increased lipophilicity (LogD) directly correlates with enhanced passive transcellular diffusion. | | Microsomal Stability | t1/2​=45 min | t1/2​=25 min | Dimethylamines are highly susceptible to rapid N-demethylation by CYP450s; diethylamines offer higher steric shielding. |

Detailed Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and trustworthiness, the following protocols are designed with built-in validation checkpoints.

Protocol 1: Sterically Hindered Suzuki-Miyaura Cross-Coupling

Objective: Couple the aryl bromide with a target boronic acid while preventing protodehalogenation.

  • Preparation: In an oven-dried Schlenk flask, combine (2-Bromo-5-nitrobenzyl)diethylamine (1.0 mmol), the desired arylboronic acid (1.1 mmol), and anhydrous K2​CO3​ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 mmol).

    • Causality: The bidentate 1,1'-Bis(diphenylphosphino)ferrocene (dppf) ligand possesses a large bite angle (99°). This geometry accelerates the reductive elimination step, which is otherwise rate-limiting and prone to side reactions when dealing with ortho-substituted (sterically hindered) aryl bromides.

  • Solvent & Degassing: Add a degassed mixture of 1,4-dioxane/water (4:1, 10 mL). Sparge with argon for 10 minutes.

  • Reaction: Heat to 90°C under argon for 12 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The disappearance of the isotopic bromine doublet (M and M+2 peaks of equal intensity) and the appearance of the expected [M+H]+ mass confirms complete conversion.

  • Workup: Filter through Celite, extract with EtOAc (3 x 15 mL), wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (DCM/MeOH gradient).

Protocol 2: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline without cleaving the newly formed biaryl bond or hydrodehalogenating unreacted starting material.

  • Preparation: Dissolve the cross-coupled intermediate (1.0 mmol) in methanol (15 mL) and cool to 0°C in an ice bath.

  • Reagent Addition: Add solid NH4​Cl (5.0 mmol) followed by portion-wise addition of activated Zinc dust (5.0 mmol).

    • Causality: Standard catalytic hydrogenation (e.g., H2​ with Pd/C) is avoided here. If the molecule contains macrocyclic alkenes or residual halogens, Pd/C will cause unwanted reduction/hydrodehalogenation. The Zn/NH4​Cl system operates via a single-electron transfer mechanism that is strictly chemoselective for the nitro group [2].

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Validation Checkpoint: TLC (Silica, 10% MeOH in DCM). The product spot will exhibit strong fluorescence quenching under short-wave UV (254 nm) and will stain intensely positive (brown/orange) with Ninhydrin, confirming the presence of a primary amine.

  • Workup: Filter the suspension through a pad of Celite to remove zinc salts. Evaporate the methanol, partition between EtOAc and saturated NaHCO3​ , separate the organic layer, dry, and concentrate to yield the aniline ready for amidation.

Conclusion & Selection Matrix

The benchmarking data clearly dictates the strategic placement of these scaffolds in a drug discovery program:

  • Choose (2-Bromo-5-nitrobenzyl)diethylamine when targeting extracellular proteases (like Factor XIa) where a strong, stable salt bridge is required, and when maximizing metabolic stability (avoiding N-demethylation) and membrane permeability is a priority.

  • Choose the Dimethylamine Analog only when the binding pocket is severely sterically restricted, preventing the accommodation of the bulkier ethyl chains.

  • Avoid the Benzaldehyde Precursor unless the synthetic route absolutely requires the late-stage diversification of the amine, as the reductive amination step significantly depresses the overall yield.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 137351649, (2-Bromo-5-nitro-benzyl)-dimethyl-amine." PubChem. Available at: [Link]

  • Bristol-Myers Squibb Company. "Macrocycles as factor xia inhibitors." World Intellectual Property Organization (WIPO) Patent WO2011100402A1, published August 18, 2011.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (2-Bromo-5-nitrobenzyl)diethylamine

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment: An Inferred Profile Halogenated Aromatic Component: Brominated aromatic compounds can be toxic and are often persistent in the environmen...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: An Inferred Profile

  • Halogenated Aromatic Component: Brominated aromatic compounds can be toxic and are often persistent in the environment.[1][2] Some are suspected carcinogens or have other long-term health effects.

  • Nitroaromatic Component: Nitroaromatic compounds are known for their potential toxicity and environmental hazards.[3][4][5] They are often listed as priority pollutants.

  • Diethylamine Component: Diethylamine is a corrosive and flammable liquid that is harmful if swallowed or inhaled and toxic in contact with skin.[6][7][8]

Based on these structural analogs, (2-Bromo-5-nitrobenzyl)diethylamine should be handled as a hazardous substance with potential for toxicity, skin and eye irritation, and environmental harm.

Table 1: Inferred Hazard Profile and GHS Classifications of Structurally Related Compounds

Compound/Functional GroupGHS Hazard Statements (Examples)
Halogenated NitroaromaticsToxic if swallowed, in contact with skin or if inhaled; Suspected of causing genetic defects; Suspected of causing cancer; May cause damage to organs through prolonged or repeated exposure; Toxic to aquatic life with long lasting effects.[1]
DiethylamineHighly flammable liquid and vapor; Toxic if swallowed or in contact with skin; Causes severe skin burns and eye damage; Harmful if inhaled; May cause respiratory irritation.[6][7]
2-Bromoethylammonium bromideHarmful if swallowed; Harmful to aquatic life with long lasting effects.
2-Nitrobenzyl bromideCauses severe skin burns and eye damage.[9]

Personal Protective Equipment (PPE) and Engineering Controls

Given the inferred hazards, stringent safety measures are paramount.

  • Engineering Controls: All handling of (2-Bromo-5-nitrobenzyl)diethylamine, including preparation for disposal, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves prior to use.

    • Eye Protection: Use safety glasses with side-shields or chemical safety goggles.

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, consider additional protective clothing.

    • Respiratory Protection: If there is a risk of generating dusts or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[10][11][12][13]

Step 1: Designate a Waste Stream

(2-Bromo-5-nitrobenzyl)diethylamine is a halogenated organic compound .[10] It must be collected in a dedicated waste container labeled "Halogenated Organic Waste."[1][10][13]

Step 2: Select an Appropriate Waste Container

  • Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.

  • Ensure the container is in good condition, free from cracks or leaks.

Step 3: Label the Waste Container

  • Label the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "(2-Bromo-5-nitrobenzyl)diethylamine." Avoid abbreviations or chemical formulas.

    • An accurate estimation of the concentration and volume.

    • The date of accumulation.

    • The name of the principal investigator and the laboratory location.

Step 4: Accumulate the Waste

  • Keep the waste container closed at all times except when adding waste.

  • Store the container in a designated satellite accumulation area within the laboratory, preferably in a secondary containment bin.

  • Do not mix (2-Bromo-5-nitrobenzyl)diethylamine waste with non-halogenated organic solvents, aqueous waste, oxidizers, or other incompatible materials.[1]

Spill Management

In the event of a spill, the following procedures should be followed:

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control and Contain: If safe to do so, prevent the spill from spreading by using absorbent materials such as sand or vermiculite.

  • Personal Protection: Wear appropriate PPE as outlined in Section 2.

  • Clean-up:

    • For small spills, carefully absorb the material with an inert absorbent.

    • Place the contaminated absorbent and any other contaminated materials into a sealed container.

    • Label the container as "Hazardous Waste" with a clear description of the spilled contents.

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Procedures

The final disposal of (2-Bromo-5-nitrobenzyl)diethylamine must be conducted through your institution's hazardous waste management program.

Step 1: Prepare for Pickup

  • Ensure the waste container is properly labeled and securely closed.

  • Complete any required waste pickup forms as per your institution's protocol.

Step 2: Contact Your EHS Department

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1]

  • Provide them with all necessary information about the waste stream.

Step 3: Professional Disposal

  • Your EHS department will arrange for a licensed hazardous waste disposal contractor to transport and dispose of the material.

  • The most common and recommended method for the final disposal of halogenated nitroaromatic compounds is high-temperature incineration at a licensed facility.[1][2] This process effectively destroys the toxic organic compounds.

Logical Workflow for Disposal

DisposalWorkflow cluster_Lab In the Laboratory cluster_Disposal Disposal Process A Hazard Assessment & PPE Selection B Segregate as Halogenated Organic Waste A->B C Label Waste Container B->C D Accumulate Waste in Closed Container C->D F Prepare for Pickup (Seal & Document) D->F Container Full or Disposal Needed E Manage Spills E->D Collect Spill Debris G Contact EHS for Pickup F->G H Transfer to Licensed Waste Contractor G->H I High-Temperature Incineration H->I

Caption: Disposal workflow for (2-Bromo-5-nitrobenzyl)diethylamine.

References

  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • Ideal Response. (2025, March 18). What is bromine and what are the safe disposal and recycling methods? Retrieved from [Link]

  • Darnell, A. J. (1983). Bromination Process for Disposal of Spilled Hazardous Materials.
  • Cambridge University Press. (2009, October 28). Bioremediation of nitroaromatic compounds (Chapter 6). Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Potential for Human Exposure to 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Chemtalk. (2008, October 22). Bromine water - disposal. Retrieved from [Link]

  • MDPI. (2024, March 20). Biological Treatment of Nitroaromatics in Wastewater. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Salisbury University. (n.d.). Segregation of Waste Chemicals. Retrieved from [Link]

  • CP Lab Safety. (n.d.). Halogenated Organics Waste Compatibility. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Guidelines for Segregating and Combining Chemical Wastes into Containers. Retrieved from [Link]

  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy. Retrieved from [Link]

  • Taylor & Francis. (2007, January 24). The Control of Brominated By-products and the Removal of Organic Pollutants during the Ozone/Hydrogen Peroxide Treatment of Secondary Effluent. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Diethylamine. Retrieved from [Link]

  • PENTA. (2025, April 23). Safety Data Sheet: Diethylamine. Retrieved from [Link]

  • PETRAMIN S.A. DE C.V. (2025, January 30). Safety Data Sheet: Diethylamine. Retrieved from [Link]

Sources

Handling

A Researcher's Guide to the Safe Handling of (2-Bromo-5-nitrobenzyl)diethylamine

This guide provides essential safety and logistical information for the handling and disposal of (2-Bromo-5-nitrobenzyl)diethylamine. As a compound featuring both a halogenated and a nitrated aromatic structure, it requi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the handling and disposal of (2-Bromo-5-nitrobenzyl)diethylamine. As a compound featuring both a halogenated and a nitrated aromatic structure, it requires stringent safety protocols to mitigate potential risks. This document is intended for researchers, scientists, and drug development professionals, offering procedural guidance grounded in established laboratory safety principles.

Hazard Identification and Risk Assessment

(2-Bromo-5-nitrobenzyl)diethylamine, while not having a widely available specific Safety Data Sheet (SDS), can be assessed by considering the hazards of its structural components. Brominated and nitrated organic compounds are often associated with skin and eye irritation, and can be harmful if inhaled or ingested[1][2]. Therefore, a thorough risk assessment is the foundational step before any handling of this compound.

Assumed Hazard Classifications:

  • Acute Toxicity: Harmful if swallowed[2][3].

  • Skin Corrosion/Irritation: Causes skin irritation[2][4][5].

  • Eye Damage/Irritation: Causes serious eye irritation[2][4][5].

  • Respiratory Irritation: May cause respiratory irritation[2][5][6].

Given these potential hazards, all work with (2-Bromo-5-nitrobenzyl)diethylamine must be conducted within a certified laboratory chemical fume hood to minimize inhalation exposure[7].

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are critical to ensuring personal safety. The following table outlines the minimum required PPE for handling (2-Bromo-5-nitrobenzyl)diethylamine.

Protection TypeSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US)[8]. A face shield is also recommended when handling larger quantities or if there is a splash risk[7].Protects against splashes and airborne particles that can cause serious eye irritation or damage[1][2][4][5].
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) inspected before use. A fully buttoned lab coat is mandatory[7]. For extensive handling, consider a chemical-resistant apron[9].Prevents skin contact, which can lead to irritation or absorption of the chemical[2][4][5]. Always check the manufacturer's glove compatibility chart[7].
Respiratory Protection Work should be conducted in a properly functioning chemical fume hood[7]. If a fume hood is not available or if there is a risk of exceeding exposure limits, a government-approved respirator may be necessary[4].Minimizes the inhalation of dust or vapors, which can cause respiratory tract irritation[2][5][6].
Safe Handling and Operational Workflow

Adherence to a systematic workflow is paramount for minimizing exposure and preventing accidents. The following diagram illustrates the key steps for the safe handling of (2-Bromo-5-nitrobenzyl)diethylamine.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handle_weigh Weigh Compound in Fume Hood prep_materials->handle_weigh Proceed to Handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate Proceed to Cleanup cleanup_waste Segregate and Label Waste cleanup_decontaminate->cleanup_waste cleanup_dispose Dispose of Waste in Designated Containers cleanup_waste->cleanup_dispose cleanup_ppe Doff and Dispose of Contaminated PPE cleanup_dispose->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: Workflow for Safe Handling of (2-Bromo-5-nitrobenzyl)diethylamine.

Step-by-Step Handling Protocol:

  • Preparation:

    • Don all required PPE as outlined in the table above.

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Gather all necessary equipment and reagents before starting the experiment.

  • Handling:

    • Conduct all manipulations of the solid compound or its solutions within the chemical fume hood[7].

    • Avoid creating dust when handling the solid material.

    • Keep containers tightly closed when not in use[5][6][10][11].

    • Do not eat, drink, or smoke in the handling area[2][3].

  • Cleanup and Disposal:

    • Decontaminate all surfaces and equipment after use.

    • Segregate waste containing (2-Bromo-5-nitrobenzyl)diethylamine into a designated, labeled hazardous waste container[12][13]. As a halogenated organic compound, it should be disposed of in a container specifically for halogenated waste[14][15].

    • Contaminated PPE, such as gloves, should be disposed of as hazardous waste[8].

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[4].

Emergency Procedures: Be Prepared

In the event of accidental exposure or a spill, immediate and appropriate action is crucial.

IncidentImmediate Action
Eye Contact Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes[7][16]. Seek immediate medical attention.
Skin Contact Remove contaminated clothing and flush the affected skin with plenty of soap and water for at least 15 minutes[7][16]. Seek medical attention if irritation persists[4].
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Small Spill For a small spill within a fume hood, absorb the material with an inert dry substance (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal[7].
Large Spill Evacuate the area immediately and secure it. Contact your institution's Environmental Health and Safety (EHS) department or emergency services[7].
Disposal Plan: Environmental Responsibility

Proper disposal of (2-Bromo-5-nitrobenzyl)diethylamine and associated waste is essential to prevent environmental contamination.

  • Chemical Waste: All waste containing this compound must be collected in a clearly labeled, sealed container designated for halogenated organic waste[12][13][14][15].

  • Contaminated Materials: Any materials, such as absorbent pads, used to clean up spills, and disposable PPE, must also be placed in a sealed container and disposed of as hazardous waste[8].

  • Labeling: Ensure all waste containers are accurately labeled with their contents and associated hazards to facilitate proper disposal by your institution's EHS department[12][13].

By adhering to these guidelines, you can significantly mitigate the risks associated with handling (2-Bromo-5-nitrobenzyl)diethylamine, ensuring a safer laboratory environment for yourself and your colleagues.

References

  • Washington State University. (n.d.). Standard Operating Procedure for: Bromine.
  • NOAA. (n.d.). BROMINE - CAMEO Chemicals.
  • CLEAPSS. (n.d.). Student safety sheets 55 Bromine.
  • Centers for Disease Control and Prevention. (2024, September 6). Bromine | Chemical Emergencies.
  • Sigma-Aldrich. (2014, June 29). Safety Data Sheet.
  • Carl ROTH. (n.d.). Safety Data Sheet: Bromine.
  • Elabscience. (2017, May 22). MATERIAL SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2025, October 14). SAFETY DATA SHEET.
  • Fisher Scientific. (2007, July 27). SAFETY DATA SHEET.
  • PETRAMIN S.A. DE C.V. (n.d.). Safety Data Sheet: diethylamine.
  • BenchChem. (2025). Personal protective equipment for handling 2-Bromo-5-hydroxybenzaldehyde.
  • Fisher Scientific. (2010, October 22). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 9). SAFETY DATA SHEET.
  • PENTA. (2025, April 23). Diethylamine - SAFETY DATA SHEET.
  • Apollo Scientific. (n.d.). 2-Bromo-5-nitroaniline.
  • Plasma Science and Fusion Center, MIT. (n.d.). PSFC Halogenated Solvents.
  • Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
  • Temple University. (n.d.). Halogenated Solvents in Laboratories.
  • Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
  • University of California, Santa Cruz. (n.d.). Hazardous Waste Segregation.
  • Cornell EHS. (n.d.). 7.2 Organic Solvents.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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